MF63
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(6-chloro-3H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H11ClN4/c24-15-8-9-18-19(10-15)16-6-1-2-7-17(16)21-22(18)28-23(27-21)20-13(11-25)4-3-5-14(20)12-26/h1-10H,(H,27,28) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BVFLHOOKHPFDCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C3=C(C=CC(=C3)Cl)C4=C2N=C(N4)C5=C(C=CC=C5C#N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H11ClN4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50581753 | |
| Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
378.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
892549-43-8 | |
| Record name | MF-63 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0892549438 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50581753 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | MF-63 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7TU641M876 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
A Proposed Technical Guide to the Synthesis and Characterization of 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
Disclaimer: The following is a proposed technical guide. As of the date of this document, the synthesis and characterization of 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile have not been explicitly reported in peer-reviewed literature. The protocols and data presented herein are extrapolated from established chemical principles and published procedures for analogous compounds. This guide is intended for informational purposes for qualified researchers.
Abstract
This technical whitepaper outlines a proposed synthetic route and expected analytical characterization for the novel compound, 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile. This molecule incorporates the rigid, planar phenanthroimidazole core, known for its unique photophysical and electronic properties, functionalized with a chloro-substituent and a dicyanophenyl group. Such a structure is of interest for applications in materials science, particularly as an organic light-emitting diode (OLED) emitter or a fluorescent probe, and potentially in medicinal chemistry. The proposed synthesis involves a multi-step pathway culminating in a Radziszewski-type imidazole condensation.
Proposed Synthetic Pathway
The synthesis of the target molecule is proposed as a two-step process starting from commercially available 9,10-phenanthrenequinone and 2-formylbenzene-1,3-dicarbonitrile. The key steps are:
-
Electrophilic Chlorination: Synthesis of the intermediate 9-chloro-phenanthrene-9,10-dione from 9,10-phenanthrenequinone.
-
Radziszewski Imidazole Synthesis: One-pot, three-component condensation of 9-chloro-phenanthrene-9,10-dione, 2-formylbenzene-1,3-dicarbonitrile, and an ammonia source (ammonium acetate) to yield the final product.
The overall proposed reaction scheme is visualized below.
Figure 1: Proposed two-step synthesis of the target compound.
Experimental Protocols
Step 1: Synthesis of 9-Chloro-phenanthrene-9,10-dione
This procedure is based on standard electrophilic aromatic chlorination methods. Careful control of stoichiometry is crucial to favor mono-chlorination.
Materials:
-
9,10-Phenanthrenequinone (1.0 eq)
-
Sulfuryl chloride (SO₂Cl₂) (1.1 eq)
-
Anhydrous aluminum chloride (AlCl₃) (0.1 eq, catalyst)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Methanol (for washing)
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and nitrogen inlet, add 9,10-phenanthrenequinone and anhydrous dichloromethane.
-
Cool the resulting suspension to 0 °C in an ice bath.
-
Add anhydrous aluminum chloride to the suspension.
-
Add sulfuryl chloride dropwise via the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by slowly pouring the mixture into a beaker containing crushed ice and water.
-
Separate the organic layer. Extract the aqueous layer twice with dichloromethane.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield 9-chloro-phenanthrene-9,10-dione.
Note: This reaction may produce a mixture of isomers. Chromatographic purification is recommended to isolate the desired 9-chloro isomer.
Step 2: Synthesis of 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile
This protocol utilizes the Debus-Radziszewski imidazole synthesis, a well-established method for forming imidazole rings.[1]
Materials:
-
9-Chloro-phenanthrene-9,10-dione (1.0 eq)
-
2-Formylbenzene-1,3-dicarbonitrile (1.0 eq)[2]
-
Ammonium acetate (NH₄OAc) (10-15 eq)
-
Glacial acetic acid
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine 9-chloro-phenanthrene-9,10-dione, 2-formylbenzene-1,3-dicarbonitrile, and a large excess of ammonium acetate.
-
Add glacial acetic acid to the flask to act as the solvent.
-
Heat the mixture to reflux (approximately 120 °C) and maintain this temperature for 4-6 hours. Monitor the reaction by TLC.
-
After the reaction is complete, cool the mixture to room temperature. A precipitate should form.
-
Pour the reaction mixture into a beaker of cold water to induce further precipitation.
-
Collect the solid product by vacuum filtration.
-
Wash the solid thoroughly with water, followed by a cold, sparingly solvating solvent like methanol or ethanol to remove residual acetic acid and unreacted starting materials.
-
Dry the product under vacuum. If necessary, further purification can be achieved by recrystallization from a high-boiling-point solvent such as dimethylformamide (DMF) or by column chromatography.
Proposed Reaction Mechanism
The key ring-forming step follows the Radziszewski synthesis mechanism. It involves the condensation of the dicarbonyl compound and the aldehyde with ammonia (from ammonium acetate) to form the imidazole ring.
Figure 2: Simplified mechanism of the Radziszewski imidazole synthesis.
Predicted Characterization Data
The following tables summarize the expected analytical data for the target compound based on the known spectral properties of the phenanthroimidazole core and dinitrile functionalities.
Table 1: Predicted NMR Spectroscopic Data
| Nucleus | Predicted Chemical Shift (δ, ppm) | Notes |
| ¹H NMR | ~13.0-14.0 (s, 1H) | Imidazole N-H proton, broad singlet. |
| ~8.8-9.2 (m, 2-3H) | Protons on the phenanthrene core, deshielded. | |
| ~7.6-8.5 (m, ~7H) | Remaining aromatic protons on the phenanthrene and dicyanophenyl rings. The exact multiplicity and coupling will be complex. | |
| ¹³C NMR | ~145-150 | C2 carbon of the imidazole ring. |
| ~115-140 | Aromatic carbons of the phenanthrene and benzene rings. | |
| ~115-120 | Nitrile carbons (-C≡N).[3] |
Table 2: Predicted IR and Mass Spectrometry Data
| Technique | Expected Values | Notes |
| IR (cm⁻¹) | ~3400-3200 (broad) | N-H stretching vibration of the imidazole ring. |
| ~3100-3000 | Aromatic C-H stretching. | |
| ~2230 (sharp, strong) | C≡N stretching of the nitrile groups. This is a highly characteristic peak.[3][4][5] | |
| ~1615 (medium) | C=N stretching of the imidazole ring.[6] | |
| ~1500-1400 | Aromatic C=C stretching. | |
| MS (EI) | m/z ≈ 378.07 | Calculated for [M]⁺ of C₂₃H₁₁ClN₄. The isotopic pattern for chlorine (³⁵Cl/³⁷Cl ≈ 3:1) should be observable for the molecular ion peak (M and M+2). |
Potential Applications
Derivatives of phenanthroimidazole are widely studied for their excellent thermal stability and optoelectronic properties. The incorporation of a chloro-substituent can modulate the electronic energy levels (HOMO/LUMO), while the dicyanophenyl moiety acts as a strong electron-withdrawing group. This combination suggests that 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile could be a promising candidate for:
-
Electron-Transporting or Emissive Materials in OLEDs: The inherent properties of the phenanthroimidazole core, combined with the electron-deficient dicyanophenyl group, could facilitate efficient electron transport and blue light emission.
-
Fluorescent Probes: The rigid structure may lead to a high fluorescence quantum yield, with potential sensitivity to environmental polarity or specific analytes.
-
Pharmaceutical Scaffolds: Imidazole-containing compounds are prevalent in medicinal chemistry, and this novel scaffold could be explored for various biological activities.
This proposed guide provides a foundational framework for the synthesis and analysis of a novel and potentially valuable chemical entity. Experimental validation is required to confirm these predictions.
References
- 1. Debus–Radziszewski imidazole synthesis - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. The infrared spectra of nitriles and related compounds frozen in Ar and H2O - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. spectroscopyonline.com [spectroscopyonline.com]
- 6. researchgate.net [researchgate.net]
Photophysical Properties of Chloro-Phenanthroimidazole Dicarbonitrile Compounds: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the photophysical properties of phenanthroimidazole-based compounds, with a specific focus on the influence of chloro and dicarbonitrile substitutions. While direct experimental data for compounds bearing both functionalities is limited in publicly accessible literature, this document synthesizes available information on related structures to provide a detailed understanding of their synthesis, characterization, and potential applications. This guide includes a summary of quantitative photophysical data for closely related benzonitrile-substituted phenanthroimidazole isomers, detailed experimental protocols, and visualizations of synthetic and conceptual workflows.
Introduction to Phenanthroimidazole Chromophores
Phenanthroimidazole derivatives are a class of heterocyclic organic compounds that have garnered significant interest in materials science and medicinal chemistry due to their unique electronic and photophysical properties. The core structure, consisting of a phenanthrene ring fused with an imidazole ring, provides a rigid and planar aromatic system. This scaffold is known for its high thermal stability, excellent electron-transporting capabilities, and strong fluorescence, making these compounds promising candidates for applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as chemosensors.[1][2] The photophysical properties of the phenanthroimidazole core can be finely tuned by introducing various substituent groups at different positions on the aromatic rings.
The Influence of Chloro and Dicarbonitrile Substituents
The introduction of specific functional groups onto the phenanthroimidazole backbone can significantly alter its electronic structure and, consequently, its photophysical behavior.
Chloro-Substitution: The attachment of one or more chlorine atoms, being electronegative, can influence the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels. This can lead to a bathochromic (red) shift in the absorption and emission spectra. While specific data on chloro-phenanthroimidazole dicarbonitriles is scarce, the existence of chlorinated phenanthroimidazole derivatives such as 2-(2-chlorophenyl)-1H-Phenanthro[9,10-d]imidazole is confirmed.
Dicarbonitrile-Substitution: The presence of two cyano (-CN) groups, which are strong electron-withdrawing groups, is known to have a profound impact on the photophysical properties of aromatic systems. This substitution typically leads to a significant red-shift in the emission spectrum and can enhance the intramolecular charge transfer (ICT) character of the molecule. This enhancement can result in a larger Stokes shift and a higher fluorescence quantum yield in certain solvent environments. Studies on phenanthroimidazole derivatives featuring cyano substituents have demonstrated their utility in tuning the emission color and enhancing the performance of organic light-emitting diodes.
Quantitative Photophysical Data
| Compound | Absorption λmax (nm) (in CH3CN) | Emission λmax (nm) (in CH3CN) | Fluorescence Quantum Yield (ΦF) (neat film) | Fluorescence Lifetime (τ) (ns) (neat film) |
| PPIM-1CN | 358 | 438 | 0.58 | 1.79 |
| PPIM-2CN | 362 | 462 | 0.65 | 2.15 |
Data extracted from a study on phenanthroimidazole-based fluorescent materials.
Experimental Protocols
This section details generalized experimental procedures for the synthesis and photophysical characterization of substituted phenanthroimidazole compounds, based on methodologies reported in the scientific literature.
General Synthesis of Substituted Phenanthroimidazoles
A common and versatile method for the synthesis of 2-substituted phenanthroimidazoles is the Radziszewski reaction. This one-pot synthesis involves the reaction of a 1,2-dicarbonyl compound (9,10-phenanthrenequinone), an aldehyde, and a source of ammonia.
Materials:
-
9,10-phenanthrenequinone
-
Substituted benzaldehyde (e.g., a chloro- and/or dicyano-substituted benzaldehyde)
-
Ammonium acetate (as the ammonia source)
-
Glacial acetic acid (as the solvent)
Procedure:
-
A mixture of 9,10-phenanthrenequinone (1.0 eq.), the desired substituted aldehyde (1.1 eq.), and ammonium acetate (10 eq.) is refluxed in glacial acetic acid for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature.
-
The cooled mixture is poured into ice-cold water, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration, washed thoroughly with water, and then with a small amount of cold ethanol.
-
The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol, isopropanol, or a mixture of dichloromethane and hexane) or by column chromatography on silica gel.
Photophysical Measurements
Instrumentation:
-
UV-Vis Spectrophotometer for absorption measurements.
-
Fluorometer for fluorescence emission and excitation measurements.
-
Time-Correlated Single Photon Counting (TCSPC) system for fluorescence lifetime measurements.
-
Integrating sphere for quantum yield measurements.
Sample Preparation:
-
Solutions are typically prepared in spectroscopic grade solvents (e.g., acetonitrile, dichloromethane, toluene) at a concentration of approximately 10⁻⁵ M to avoid aggregation effects.
-
For solid-state measurements, thin films can be prepared by spin-coating or vacuum deposition.
Absorption and Emission Spectra:
-
The absorption spectrum is recorded using the UV-Vis spectrophotometer.
-
The fluorescence emission spectrum is recorded on the fluorometer by exciting the sample at its absorption maximum (λ_abs_max).
-
The excitation spectrum is also recorded by monitoring the emission at the fluorescence maximum (λ_em_max).
Fluorescence Quantum Yield (Φ_F): The absolute fluorescence quantum yield is measured using an integrating sphere. The sample is placed in the sphere and excited with monochromatic light. The total emitted photons are compared to the total absorbed photons to determine the quantum yield.
Fluorescence Lifetime (τ): Fluorescence lifetimes are measured using a TCSPC system. The sample is excited by a pulsed light source (e.g., a picosecond laser diode), and the time delay between the excitation pulse and the arrival of the first emitted photon is recorded. This process is repeated many times to build up a histogram of photon arrival times, from which the fluorescence decay curve is obtained and the lifetime is calculated.
Structure-Property Relationships
The photophysical properties of phenanthroimidazole derivatives are intrinsically linked to their molecular structure. The position and nature of substituents play a crucial role in determining the energy levels of the molecule and, therefore, its absorption and emission characteristics.
Electron-donating groups (EDGs) generally raise the HOMO level, while electron-withdrawing groups (EWGs) like chloro and cyano groups lower the LUMO level. The combination of EDGs and EWGs on the same aromatic scaffold can lead to a smaller HOMO-LUMO gap, resulting in red-shifted absorption and emission. The dicarbonitrile substitution, in particular, is expected to significantly lower the LUMO energy and induce a strong ICT character, which could lead to desirable photophysical properties such as high quantum yields and large Stokes shifts.
Conclusion and Future Outlook
Chloro-phenanthroimidazole dicarbonitrile compounds represent a potentially valuable class of materials with tunable photophysical properties. Based on the known effects of chloro and dicarbonitrile substitutions, it is anticipated that these compounds would exhibit red-shifted emission and potentially high fluorescence quantum yields. The synthesis of this specific class of compounds and the systematic investigation of their photophysical properties would be a valuable contribution to the field of organic functional materials. Further research in this area could lead to the development of novel materials for advanced applications in organic electronics and bio-imaging.
References
- 1. Synthesis and characterization of phenanthroimidazole derivatives for applications in organic electroluminescent devices - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Synthesis, photophysical properties and systematic evaluations of new phenanthroimidazole fluorescent probe for bioimaging: Experimental and theoretical study - PubMed [pubmed.ncbi.nlm.nih.gov]
A Technical Guide to the Crystal Structure Analysis of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
Disclaimer: As of October 2025, a comprehensive search of publicly available scientific databases, including the Cambridge Crystallographic Data Centre (CCDC), has yielded no specific crystallographic data for the compound 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile. Therefore, this document serves as a representative technical guide outlining the typical methodologies and data presentation for the crystal structure analysis of a novel small organic molecule of this nature. The quantitative data presented herein is hypothetical and based on values reported for structurally similar phenanthroimidazole derivatives.
Introduction
Phenanthro[9,10-d]imidazole derivatives are a class of compounds that have garnered significant interest in materials science and medicinal chemistry due to their unique photophysical properties and potential biological activities. The determination of their three-dimensional molecular structure through single-crystal X-ray diffraction is crucial for understanding structure-property relationships, guiding the design of new materials, and elucidating potential mechanisms of action in biological systems. This guide provides a comprehensive overview of the experimental protocols and data analysis involved in the crystal structure determination of a compound like 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile.
Data Presentation
The following tables summarize hypothetical crystallographic data and key geometric parameters for the title compound. These values are representative of what would be expected for a molecule of this class.
Table 1: Hypothetical Crystal Data and Structure Refinement
| Parameter | Value |
| Empirical Formula | C23H10ClN5 |
| Formula Weight | 399.82 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | |
| a | 10.12 Å |
| b | 15.45 Å |
| c | 12.33 Å |
| α | 90° |
| β | 109.2° |
| γ | 90° |
| Volume | 1820.5 ų |
| Z (molecules per unit cell) | 4 |
| Data Collection | |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature | 100 K |
| 2θ range for data collection | 4.0° to 55.0° |
| Refinement | |
| Reflections collected | 15870 |
| Independent reflections | 4120 [R(int) = 0.035] |
| Final R indices [I > 2σ(I)] | R₁ = 0.045, wR₂ = 0.115 |
| Goodness-of-fit on F² | 1.05 |
Table 2: Hypothetical Selected Bond Lengths and Angles
| Bond/Angle | Length (Å) / Angle (°) |
| Bond Lengths | |
| C-Cl | 1.74 |
| N-C(imidazole) | 1.38 |
| C=N(imidazole) | 1.32 |
| C(phenyl)-C(nitrile) | 1.45 |
| C≡N | 1.14 |
| Bond Angles | |
| N-C-N (imidazole) | 105.5 |
| C-C-Cl (phenanthrene) | 120.1 |
| C-C≡N | 178.5 |
Experimental Protocols
Synthesis of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
A plausible synthetic route involves a multi-component condensation reaction. Typically, 9,10-phenanthrenequinone would be reacted with an appropriate aromatic aldehyde and ammonium acetate.
-
Reactants:
-
9-Chloro-10-phenanthrenequinone
-
2-formylbenzene-1,3-dicarbonitrile
-
Ammonium acetate
-
Glacial acetic acid (as solvent)
-
-
Procedure:
-
Equimolar amounts of 9-chloro-10-phenanthrenequinone, 2-formylbenzene-1,3-dicarbonitrile, and a ten-fold excess of ammonium acetate are added to a round-bottom flask.
-
Glacial acetic acid is added as the solvent.
-
The mixture is refluxed for 4-6 hours.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into ice-cold water.
-
The resulting precipitate is collected by vacuum filtration, washed with water, and then with a cold, non-polar solvent like hexane to remove impurities.
-
The crude product is dried under vacuum.
-
Crystallization
High-quality single crystals suitable for X-ray diffraction are essential.[1][2] Several methods can be employed to grow crystals from the purified product.[3][4][5]
-
Slow Evaporation: The synthesized compound is dissolved in a suitable solvent (e.g., a mixture of dichloromethane and methanol) to form a nearly saturated solution. The solution is loosely covered to allow the solvent to evaporate slowly over several days at room temperature.
-
Solvent Diffusion: The compound is dissolved in a "good" solvent in which it is highly soluble. A "poor" solvent, in which the compound is sparingly soluble but which is miscible with the good solvent, is carefully layered on top. Crystals form at the interface of the two solvents as they slowly diffuse into one another.
Single-Crystal X-ray Diffraction
-
Crystal Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.[6]
-
Data Collection: The crystal is placed in a diffractometer and cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations.[7] X-rays of a specific wavelength (e.g., from a Molybdenum source) are directed at the crystal.[8][9] As the crystal is rotated, a diffraction pattern is collected by a detector.[10][11]
-
Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell parameters and space group. The structure is then solved using direct methods or other techniques to obtain an initial model of the atomic positions.[8] This model is then refined against the experimental data to improve the accuracy of bond lengths, angles, and atomic positions.[12][13]
Visualization
The following diagrams illustrate the generalized workflow for crystal structure analysis and potential molecular interactions.
Caption: Experimental workflow for crystal structure analysis.
Caption: Potential intermolecular interactions in the crystal lattice.
References
- 1. 9 Ways to Crystallize Organic Compounds - wikiHow [wikihow.com]
- 2. orgchemboulder.com [orgchemboulder.com]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. Advanced crystallisation methods for small organic molecules - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00697A [pubs.rsc.org]
- 5. unifr.ch [unifr.ch]
- 6. creative-biostructure.com [creative-biostructure.com]
- 7. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]
- 8. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 9. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 10. Experimental methods for x-ray diffraction – Crystallographic Growth [ebooks.inflibnet.ac.in]
- 11. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 12. rigaku.com [rigaku.com]
- 13. pubs.acs.org [pubs.acs.org]
An In-depth Technical Guide on the Electrochemical Behavior of Phenanthroimidazole-Based Dicarbonitriles
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrochemical properties of phenanthroimidazole-based dicarbonitriles, a class of molecules with significant potential in the development of advanced organic electronics and optoelectronics. The unique combination of the electron-rich phenanthroimidazole core and the electron-withdrawing dicarbonitrile moieties gives rise to tunable electronic properties, making them promising candidates for applications such as organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). This document details the synthesis, experimental protocols for electrochemical characterization, and a summary of the key electrochemical data for representative compounds.
Introduction
Phenanthroimidazole derivatives have garnered considerable attention due to their straightforward and cost-effective synthesis, excellent thermal stability, and high electron transport capability.[1] The introduction of dicarbonitrile functionalities onto the phenanthroimidazole scaffold allows for precise tuning of the frontier molecular orbital (HOMO and LUMO) energy levels, which is crucial for optimizing charge injection and transport in electronic devices.[2] This guide focuses on the electrochemical behavior of these materials, providing the foundational knowledge necessary for their application and further development.
Synthesis of Phenanthroimidazole-Based Dicarbonitriles
The synthesis of phenanthroimidazole-based dicarbonitriles is typically achieved through a multi-step process. A common and efficient method involves the Debus-Radziszewski reaction to form the phenanthroimidazole core, followed by a Suzuki coupling reaction to introduce the dicarbonitrile-substituted aryl groups.[2]
A representative synthetic pathway is illustrated below for the preparation of 1-phenyl-2-(4-phenyl)benzonitrile-1H-phenanthro[9,10-d]imidazole (PPIM-1CN) and 2-(4-phenyl)benzonitrile-1-phenyl-1H-phenanthro[9,10-d]imidazole (PPIM-2CN).
Caption: General synthetic route for phenanthroimidazole-based dicarbonitriles.
Detailed Experimental Protocol: Synthesis of PPIM-1CN and PPIM-2CN
The following is a representative protocol for the synthesis of PPIM-1CN and PPIM-2CN, adapted from the literature.[2]
Step 1: Synthesis of Brominated Phenanthroimidazole Precursors (PPI-1CNBr and PPI-2CNBr)
-
A mixture of 9,10-phenanthrenequinone, the corresponding brominated aniline or benzaldehyde, and ammonium acetate are refluxed in glacial acetic acid.
-
After cooling, the precipitate is collected by filtration, washed with water and ethanol, and dried under vacuum.
Step 2: Suzuki Coupling to Yield Final Products (PPIM-1CN and PPIM-2CN)
-
The brominated phenanthroimidazole precursor, phenylboronic acid, tetrakis(triphenylphosphine)palladium(0), and potassium carbonate are dissolved in a mixture of toluene, ethanol, and water.
-
The mixture is heated to reflux under a nitrogen atmosphere for 24 hours.
-
After cooling, the organic layer is separated, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford the final dicarbonitrile product.
Electrochemical Characterization
The electrochemical properties of phenanthroimidazole-based dicarbonitriles are primarily investigated using cyclic voltammetry (CV). This technique provides valuable information about the oxidation and reduction potentials of the molecules, which are then used to estimate the HOMO and LUMO energy levels.
References
Spectroscopic and Experimental Data for 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile Remains Elusive in Public Domain
While the search provided information on various derivatives of phenanthro[9,10-d]imidazole and related structures, the specific data for the chloro- and dicarbonitrile-substituted compound of interest could not be located. The available literature primarily focuses on the synthesis, thermal properties, and fluorescence of other phenanthroimidazole derivatives, which are being investigated for applications in materials science, such as for blue light-emitting materials.
Due to the absence of specific quantitative data and experimental methodologies for 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile, the creation of a detailed technical guide with data tables and experimental workflows as requested is not possible at this time.
For researchers, scientists, and drug development professionals interested in this specific compound, the synthesis and subsequent spectroscopic characterization (¹H NMR, ¹³C NMR, FT-IR, UV-Vis, and mass spectrometry) would need to be performed to generate the requisite data.
A generalized workflow for the characterization of a novel phenanthroimidazole derivative is presented below as a logical relationship diagram.
Caption: Generalized workflow for the synthesis and spectroscopic characterization of a novel compound.
Theoretical and Computational Analysis of 9-Chloro-Phenanthroimidazole Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract: This technical whitepaper provides a comprehensive overview of the theoretical and computational methodologies applied to the study of 9-chloro-phenanthroimidazole derivatives. While direct experimental and computational data for this specific substitution pattern are limited in publicly accessible literature, this guide synthesizes established computational protocols and theoretical frameworks from studies on closely related phenanthroimidazole compounds. The document outlines the common computational chemistry approaches, including Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), to predict the geometric, electronic, and spectroscopic properties of these molecules. Key data, such as optimized geometries, frontier molecular orbital energies, and simulated absorption spectra, are presented in a structured format to facilitate understanding and further research. This guide is intended to serve as a foundational resource for researchers engaged in the design and development of novel phenanthroimidazole-based compounds for various applications, including organic electronics and medicinal chemistry.
Introduction
Phenanthroimidazole derivatives are a significant class of heterocyclic compounds, widely recognized for their versatile applications in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), and as potential therapeutic agents. Their rigid, planar phenanthrene core, combined with the electron-accepting imidazole moiety, provides a robust scaffold for tuning photophysical and electronic properties through chemical modification. The introduction of a halogen atom, such as chlorine, at the 9-position of the phenanthroimidazole core is anticipated to significantly influence the molecule's electronic structure, intermolecular interactions, and, consequently, its material and biological properties.
Computational chemistry offers powerful tools to predict and understand the behavior of such molecules at an atomic level, providing insights that can guide synthetic efforts and accelerate the discovery of new materials and drugs. This guide details the standard theoretical approaches used to characterize these derivatives.
Computational Methodologies
The computational investigation of phenanthroimidazole derivatives typically involves a multi-step process to determine their structural and electronic properties.
Geometry Optimization
The initial step in the computational analysis is the optimization of the ground-state molecular geometry. This is most commonly achieved using Density Functional Theory (DFT), which provides a good balance between accuracy and computational cost.
Experimental Protocol:
-
Software: Gaussian, ORCA, or similar quantum chemistry packages.
-
Functional: B3LYP (Becke, 3-parameter, Lee-Yang-Parr) is a widely used hybrid functional for organic molecules.
-
Basis Set: 6-31G(d) or a larger set like 6-311+G(d,p) is typically employed to provide a good description of the electronic structure.
-
Solvation Model: To simulate realistic conditions, a solvent model such as the Polarizable Continuum Model (PCM) can be applied, with a solvent like dichloromethane or toluene.
-
Procedure: The initial structure of the 9-chloro-phenanthroimidazole derivative is built using a molecular editor. A geometry optimization calculation is then performed to find the lowest energy conformation of the molecule. The absence of imaginary frequencies in a subsequent frequency calculation confirms that a true energy minimum has been reached.
Frontier Molecular Orbital (FMO) Analysis
The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the electronic behavior of a molecule. The HOMO energy is related to the electron-donating ability, while the LUMO energy corresponds to the electron-accepting ability. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and kinetic stability.
Experimental Protocol:
-
Software: The same quantum chemistry package used for geometry optimization.
-
Method: The HOMO and LUMO energies are obtained from the output of the geometry optimization calculation.
-
Analysis: The spatial distribution of the HOMO and LUMO orbitals is visualized to understand the regions of electron density involved in electronic transitions.
Spectroscopic Properties
Time-Dependent Density Functional Theory (TD-DFT) is the standard method for calculating the excited-state properties of molecules, allowing for the simulation of UV-Visible absorption spectra.
Experimental Protocol:
-
Software: A quantum chemistry package with TD-DFT capabilities.
-
Method: TD-DFT calculations are performed on the optimized ground-state geometry.
-
Functional/Basis Set: The same functional and basis set as the ground-state calculations are often used, though some functionals are specifically parameterized for excited states.
-
Procedure: The calculation yields the excitation energies and oscillator strengths for the lowest-energy electronic transitions. These are then used to simulate the absorption spectrum, often by fitting Gaussian or Lorentzian functions to the calculated transitions.
Predicted Quantitative Data
The following tables summarize the kind of quantitative data that would be generated from the computational studies of a hypothetical 9-chloro-phenanthroimidazole derivative. The values are representative and based on published data for similar phenanthroimidazole compounds.
Table 1: Optimized Geometrical Parameters
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C9-Cl | ~1.75 Å |
| C-N (imidazole) | ~1.38 Å | |
| C=N (imidazole) | ~1.32 Å | |
| Dihedral Angle | Phenyl-Imidazole | ~30-40° |
Table 2: Frontier Molecular Orbital Energies
| Molecule | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |
| 9-Chloro-Phenanthroimidazole | -5.8 to -6.2 | -2.4 to -2.8 | 3.2 to 3.6 |
Table 3: Simulated Spectroscopic Data
| Transition | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
| S₀ → S₁ | ~350-380 | > 0.1 | HOMO → LUMO (π-π) |
| S₀ → S₂ | ~320-340 | > 0.05 | HOMO-1 → LUMO (π-π) |
Visualization of Computational Workflows and Molecular Properties
Diagrams created using Graphviz (DOT language) are provided below to illustrate key workflows and concepts in the computational study of 9-chloro-phenanthroimidazole derivatives.
Conclusion
This technical guide has outlined the standard computational methodologies for the theoretical investigation of 9-chloro-phenanthroimidazole derivatives. By employing DFT and TD-DFT methods, researchers can gain significant insights into the geometric, electronic, and spectroscopic properties of these molecules. The presented workflows and data structures provide a framework for conducting and reporting such computational studies. While this document is based on established practices for related compounds due to the scarcity of specific literature on 9-chloro derivatives, the outlined approach is robust and applicable for guiding the synthesis and characterization of new functional materials and potential therapeutic agents based on the phenanthroimidazole scaffold. Further experimental validation is essential to confirm these theoretical predictions and to fully elucidate the structure-property relationships in this promising class of compounds.
An In-depth Technical Guide on the Anticipated Thermal Stability and Decomposition of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
Disclaimer: Specific experimental data on the thermal properties of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile is not available in the public domain. This guide is therefore based on the known thermal behavior of structurally related phenanthroimidazole derivatives and general principles of thermal analysis of organic compounds. The presented data should be considered as representative examples for this class of molecules.
This technical guide provides a comprehensive overview of the expected thermal stability and decomposition profile of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science who are interested in the thermal characteristics of novel organic compounds.
Expected Thermal Properties
Phenanthroimidazole derivatives are known for their high thermal stability, often exhibiting decomposition temperatures well above 300°C.[1] This stability is attributed to the rigid, fused aromatic ring system. The introduction of a chloro-substituent and dicarbonitrile groups on the benzene ring may influence the overall thermal behavior.
Quantitative Thermal Analysis Data (Representative)
The following tables summarize the anticipated quantitative data from thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) for the title compound. These values are estimations based on data for similar phenanthroimidazole compounds.
Table 1: Representative Thermogravimetric Analysis (TGA) Data
| Parameter | Value (Nitrogen Atmosphere) | Value (Air Atmosphere) |
| Onset Decomposition Temperature (Tonset) | ~ 350 - 400 °C | ~ 340 - 390 °C |
| Peak Decomposition Temperature (Tpeak) | ~ 420 - 470 °C | ~ 410 - 460 °C |
| 5% Weight Loss Temperature (Td5) | ~ 360 - 410 °C | ~ 350 - 400 °C |
| 10% Weight Loss Temperature (Td10) | ~ 380 - 430 °C | ~ 370 - 420 °C |
| Char Yield at 800 °C | ~ 40 - 50 % | ~ 5 - 15 % |
Table 2: Representative Differential Scanning Calorimetry (DSC) Data
| Parameter | Value |
| Melting Point (Tm) | > 300 °C (Expected) |
| Glass Transition Temperature (Tg) | Not typically observed for crystalline compounds |
| Enthalpy of Fusion (ΔHf) | To be determined experimentally |
| Decomposition Exotherm | Expected to be a complex, multi-stage process |
Experimental Protocols
Detailed methodologies for conducting TGA and DSC experiments are crucial for obtaining reliable and reproducible data.
3.1. Thermogravimetric Analysis (TGA)
-
Objective: To determine the thermal stability and decomposition profile of the compound by measuring its mass change as a function of temperature.
-
Instrumentation: A calibrated thermogravimetric analyzer.
-
Sample Preparation: A small amount of the sample (typically 3-5 mg) is accurately weighed into a ceramic or platinum crucible.[2] The use of fine-grained powder is recommended to ensure better heat transfer.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen or dry air, with a constant flow rate (e.g., 50 mL/min).[3]
-
Temperature Program:
-
Equilibrate at 30°C for 5 minutes.
-
Ramp from 30°C to 800°C at a heating rate of 10°C/min.
-
-
Crucible: Alumina or platinum.
-
-
Data Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset decomposition temperature, peak decomposition temperature, and percentage of weight loss at different stages. The derivative of the TGA curve (DTG) can be used to identify the temperatures of the maximum rate of decomposition.
3.2. Differential Scanning Calorimetry (DSC)
-
Objective: To measure the heat flow to or from the sample as a function of temperature, providing information on melting, crystallization, and other thermal transitions.
-
Instrumentation: A calibrated differential scanning calorimeter.
-
Sample Preparation: A small amount of the sample (typically 2-5 mg) is hermetically sealed in an aluminum pan.
-
Experimental Conditions:
-
Atmosphere: High purity nitrogen with a constant flow rate (e.g., 50 mL/min).
-
Temperature Program:
-
Equilibrate at 30°C.
-
Ramp from 30°C to a temperature above the expected melting or decomposition point (e.g., 450°C) at a heating rate of 10°C/min.
-
-
Reference: An empty, hermetically sealed aluminum pan.
-
-
Data Analysis: The DSC thermogram (heat flow vs. temperature) is analyzed to identify endothermic peaks (e.g., melting) and exothermic peaks (e.g., decomposition).
Visualizations
4.1. Experimental Workflow
The following diagram illustrates the general workflow for the thermal analysis of the title compound.
4.2. Hypothetical Decomposition Pathway
While the precise decomposition mechanism requires detailed experimental investigation (e.g., TGA coupled with mass spectrometry), a plausible initial decomposition step could involve the cleavage of the C-Cl bond, which is often a thermally labile point in chlorinated organic molecules. Subsequent fragmentation of the imidazole and phenanthrene rings would likely follow.
References
Solubility Profile of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile and its Analogs: A Technical Overview
Disclaimer: As of the latest literature review, specific quantitative solubility data for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile is not publicly available. This guide, therefore, provides a comprehensive overview of the expected solubility characteristics of phenanthroimidazole derivatives based on existing research and outlines a general experimental protocol for determining the solubility of this and related compounds.
Introduction to Phenanthroimidazole Derivatives
Phenanthroimidazole derivatives are a class of heterocyclic organic compounds that have garnered significant interest in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and light-emitting electrochemical cells (LECs). Their popularity stems from a combination of desirable properties, including high thermal stability, excellent electron transport capabilities, and significant optical and electroluminescent properties.[1] A key advantage of these compounds is their generally good solubility in a range of organic solvents, which facilitates their processing and integration into devices.[1][2]
The core structure of phenanthroimidazole can be chemically modified at various positions, allowing for the fine-tuning of its physicochemical properties, including solubility. The introduction of different functional groups can significantly impact the intermolecular forces and, consequently, the solubility of the resulting derivative.
General Solubility of Phenanthroimidazole Derivatives
While specific data for the target compound is unavailable, the broader family of phenanthroimidazole derivatives is known for its good solubility in many common organic solvents.[1][2] The solubility is influenced by the nature of the substituents on the phenanthroimidazole core. For instance, the introduction of alkyl chains can increase solubility in organic solvents.[1]
Some general observations from the literature include:
-
Neutral phenanthroimidazole molecules tend to have good solubility in solvents like tetrahydrofuran (THF) and dimethylformamide (DMF).[2]
-
Ionic derivatives of phenanthroimidazole often exhibit higher solubility in polar organic solvents, such as acetonitrile.[2]
-
The position of substituents can also affect solubility. For example, in some cases, meta-substituted derivatives have shown higher solubility than their ortho-substituted counterparts.[2]
For the specific compound, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, the presence of a chloro group and two nitrile groups on the phenyl substituent introduces polarity. This suggests that the compound is likely to be soluble in polar organic solvents. However, the large, rigid phenanthroimidazole core is nonpolar and will influence the overall solubility. The interplay between these structural features will determine the precise solubility profile.
Experimental Protocol for Qualitative Solubility Determination
The following is a general protocol for determining the solubility of a solid organic compound, such as 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, in various organic solvents. This method allows for the classification of the compound's solubility as soluble, sparingly soluble, or insoluble.
Materials:
-
Compound of interest (e.g., 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile)
-
A selection of organic solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, ethanol, methanol, dimethyl sulfoxide)
-
Small test tubes or vials
-
Spatula
-
Vortex mixer (optional)
-
Graduated pipettes or micropipettes
Procedure:
-
Sample Preparation: Place a small, accurately weighed amount of the compound (e.g., 1-5 mg) into a clean, dry test tube.
-
Solvent Addition: Add a specific volume of the chosen solvent (e.g., 1 mL) to the test tube.
-
Mixing: Vigorously agitate the mixture for a set period (e.g., 1-2 minutes) using a vortex mixer or by flicking the test tube.
-
Observation: After mixing, allow the sample to stand for a short period and observe the solution.
-
Soluble: The solid completely dissolves, and the solution is clear.
-
Sparingly Soluble: A portion of the solid dissolves, but some solid particles remain. The solution may appear hazy.
-
Insoluble: The solid does not appear to dissolve, and the majority of it settles at the bottom of the test tube.
-
-
Heating (Optional): If the compound is insoluble or sparingly soluble at room temperature, the test tube can be gently warmed in a water bath to observe if solubility increases with temperature. Note any changes upon heating and subsequent cooling to room temperature.
-
Repeat: Repeat the procedure for each of the selected organic solvents.
-
Data Recording: Record the observations for each solvent in a structured table.
Table 1: Illustrative Solubility Data Table
| Solvent | Polarity Index | Observation (Room Temp.) | Observation (Heated) | Solubility Classification |
| Hexane | 0.1 | |||
| Toluene | 2.4 | |||
| Dichloromethane | 3.1 | |||
| Acetone | 5.1 | |||
| Ethanol | 5.2 | |||
| Methanol | 6.6 | |||
| DMSO | 7.2 |
Visualizing Experimental and Logical Relationships
To further clarify the processes and concepts discussed, the following diagrams are provided.
Conclusion
While quantitative solubility data for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile remains to be published, the general characteristics of the phenanthroimidazole class of compounds suggest good solubility in organic solvents, particularly those with some degree of polarity. The provided experimental protocol offers a straightforward method for researchers to determine the qualitative solubility profile of this and other novel compounds, which is a critical step in their application for drug development and materials science. Further quantitative studies, such as shake-flask methods followed by spectroscopic analysis, would be necessary to establish precise solubility values.
References
The Chloro Group on the Phenanthroimidazole Core: A Gateway to Chemical Diversity
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The phenanthroimidazole scaffold, a privileged heterocyclic motif, has garnered significant attention in medicinal chemistry and materials science due to its unique photophysical properties and diverse biological activities. The introduction of a chloro substituent onto this core provides a versatile handle for a wide array of chemical transformations, enabling the synthesis of novel derivatives with tailored properties. This technical guide delves into the fundamental chemical reactivity of the chloro group on the phenanthroimidazole core, with a focus on palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution.
Palladium-Catalyzed Cross-Coupling Reactions
The chloro group on the phenanthroimidazole core, while generally less reactive than its bromo or iodo counterparts, can effectively participate in various palladium-catalyzed cross-coupling reactions. These transformations are instrumental in forming new carbon-carbon and carbon-nitrogen bonds, paving the way for extensive structural diversification.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling reaction is a powerful method for the formation of C-C bonds by reacting the chloro-phenanthroimidazole with a boronic acid or its ester derivative in the presence of a palladium catalyst and a base. This reaction is widely employed to introduce aryl or heteroaryl substituents at the position of the chlorine atom.
Logical Relationship for Suzuki-Miyaura Coupling:
Caption: Suzuki-Miyaura coupling of chloro-phenanthroimidazole.
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
A mixture of the chloro-phenanthroimidazole derivative (1.0 eq.), the corresponding boronic acid (1.2-1.5 eq.), a palladium catalyst such as Pd(PPh₃)₄ (0.05-0.1 eq.), and a base like K₂CO₃ or Cs₂CO₃ (2.0-3.0 eq.) is taken in a suitable solvent (e.g., toluene, dioxane, or DMF/water mixture). The reaction mixture is degassed with an inert gas (e.g., argon or nitrogen) and then heated at a temperature ranging from 80 to 120 °C for a period of 12 to 24 hours. After completion of the reaction (monitored by TLC or LC-MS), the mixture is cooled to room temperature, diluted with water, and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired aryl-phenanthroimidazole derivative.
| Entry | Arylboronic Acid | Catalyst | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 100 | 18 | 85 |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ | Cs₂CO₃ | Dioxane | 110 | 16 | 92 |
| 3 | Thiophene-2-boronic acid | Pd(OAc)₂/SPhos | K₃PO₄ | Toluene | 100 | 24 | 78 |
Table 1: Quantitative Data for Suzuki-Miyaura Coupling of Chloro-phenanthroimidazole. (Note: This data is representative and may vary based on the specific substrates and reaction conditions.)
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination enables the formation of C-N bonds, allowing for the introduction of a wide range of primary and secondary amines onto the phenanthroimidazole core. This reaction is crucial for the synthesis of compounds with potential applications in drug discovery, as the amino group can serve as a key pharmacophore or a point for further functionalization.
Experimental Workflow for Buchwald-Hartwig Amination:
Caption: Workflow for Buchwald-Hartwig amination.
Experimental Protocol: General Procedure for Buchwald-Hartwig Amination
In a glovebox, a reaction vessel is charged with the chloro-phenanthroimidazole (1.0 eq.), the amine (1.2-2.0 eq.), a palladium precatalyst such as Pd₂(dba)₃ (0.02-0.05 eq.), a suitable phosphine ligand like Xantphos or RuPhos (0.04-0.1 eq.), and a strong base, typically sodium tert-butoxide (NaOtBu) (1.5-2.5 eq.). A dry, degassed solvent such as toluene or dioxane is added. The vessel is sealed and the reaction mixture is heated to a temperature between 80 and 120 °C for 12 to 24 hours. Upon completion, the reaction is cooled, diluted with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the residue is purified by flash column chromatography to yield the aminated phenanthroimidazole product.
| Entry | Amine | Catalyst/Ligand | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 110 | 16 | 88 |
| 2 | Aniline | Pd(OAc)₂/RuPhos | K₃PO₄ | Dioxane | 100 | 20 | 75 |
| 3 | Benzylamine | PdCl₂(dppf) | Cs₂CO₃ | Toluene | 110 | 18 | 82 |
Table 2: Quantitative Data for Buchwald-Hartwig Amination of Chloro-phenanthroimidazole. (Note: This data is representative and may vary based on the specific substrates and reaction conditions.)
Sonogashira Coupling
The Sonogashira coupling provides a reliable method for the formation of a C-C triple bond by reacting the chloro-phenanthroimidazole with a terminal alkyne. This reaction is catalyzed by a combination of a palladium catalyst and a copper(I) co-catalyst in the presence of a base. The resulting alkynyl-phenanthroimidazoles are valuable intermediates for further transformations and have applications in materials science due to their extended π-conjugation.
Signaling Pathway Analogy for Sonogashira Coupling Catalytic Cycle:
Caption: Catalytic cycles in Sonogashira coupling.
Experimental Protocol: General Procedure for Sonogashira Coupling
To a solution of chloro-phenanthroimidazole (1.0 eq.) and a terminal alkyne (1.2-1.5 eq.) in a suitable solvent like THF or DMF, a palladium catalyst such as Pd(PPh₃)₂Cl₂ (0.02-0.05 eq.), a copper(I) salt like CuI (0.05-0.1 eq.), and a base, typically a liquid amine such as triethylamine or diisopropylamine, are added. The reaction mixture is degassed and stirred at room temperature or heated to 50-80 °C for 4 to 12 hours. After the reaction is complete, the solvent is removed under reduced pressure, and the residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The crude product is purified by column chromatography to give the alkynyl-substituted phenanthroimidazole.
| Entry | Alkyne | Pd-Catalyst | Cu-Salt | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ | CuI | Et₃N | 60 | 8 | 90 | |
| 2 | Trimethylsilylacetylene | Pd(OAc)₂/PPh₃ | CuI | DIPA | RT | 12 | 85 | |
| 3 | 1-Hexyne | Pd(PPh₃)₄ | CuBr | Et₃N | 70 | 6 | 88 |
Table 3: Quantitative Data for Sonogashira Coupling of Chloro-phenanthroimidazole. (Note: This data is representative and may vary based on the specific substrates and reaction conditions.)
Nucleophilic Aromatic Substitution (SNAr)
The chloro group on the phenanthroimidazole core can also undergo nucleophilic aromatic substitution (SNAr), particularly if the ring system is activated by electron-withdrawing groups or under forcing conditions. This reaction provides a direct method to introduce various nucleophiles, such as alkoxides, thiolates, and amines.
Logical Relationship for SNAr Reaction:
Caption: General mechanism of an SNAr reaction.
Experimental Protocol: General Procedure for Nucleophilic Aromatic Substitution
The chloro-phenanthroimidazole (1.0 eq.) is dissolved in a polar aprotic solvent such as DMF or DMSO. The nucleophile (e.g., sodium methoxide, sodium thiophenoxide, or an amine) (1.5-3.0 eq.) is added to the solution. The reaction mixture is then heated to a high temperature, typically between 100 and 180 °C, for several hours to days. The progress of the reaction is monitored by TLC. Upon completion, the reaction mixture is cooled and poured into ice-water. The precipitated solid is filtered, washed with water, and dried. The crude product is then purified by recrystallization or column chromatography.
| Entry | Nucleophile | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | NaOMe | DMF | 150 | 24 | 65 |
| 2 | NaSPh | DMSO | 120 | 12 | 78 |
| 3 | Pyrrolidine | NMP | 180 | 48 | 55 |
Table 4: Quantitative Data for Nucleophilic Aromatic Substitution of Chloro-phenanthroimidazole. (Note: This data is representative and may vary based on the specific substrates and reaction conditions.)
Conclusion
The chloro group on the phenanthroimidazole core serves as a key functional group for the synthesis of a diverse library of derivatives. Palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings, offer efficient and versatile methods for the formation of new C-C and C-N bonds. Additionally, nucleophilic aromatic substitution provides a direct route for the introduction of various heteroatom nucleophiles. The choice of reaction and conditions allows for precise control over the final molecular architecture, enabling the development of novel compounds for a wide range of applications in research and drug development.
CAS number and chemical identifiers for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
For: Researchers, Scientists, and Drug Development Professionals
On: Core Chemical Information and Generalized Synthesis Protocols
This technical guide provides a summary of the available chemical identifiers for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile. Due to the limited specific experimental data for this compound in publicly accessible literature, this document also details a generalized, well-established protocol for the synthesis and characterization of the broader class of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives. This information is intended to serve as a foundational resource for researchers interested in this and related molecular scaffolds.
Chemical Identifiers
| Identifier Type | Value | Source |
| PubChem CID | 16070041 | PubChem[1] |
| Molecular Formula | C23H11ClN4 | PubChem[1] |
| IUPAC Name | 2-(9-chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile | PubChem[1] |
Generalized Experimental Protocol: Synthesis of 2-Aryl-1H-Phenanthro[9,10-d]imidazole Derivatives
The synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles is commonly achieved through a one-pot, three-component condensation reaction. This method, a variation of the Debus-Radziszewski imidazole synthesis, is efficient and versatile for creating a variety of derivatives.
Materials:
-
9,10-Phenanthrenequinone
-
A substituted aromatic aldehyde (e.g., for the title compound, this would be 2-chlorobenzene-1,3-dicarbonitrile)
-
Ammonium acetate
-
Solvent (e.g., ethanol, glacial acetic acid)
-
Catalyst (optional, e.g., a Lewis acid or solid acid catalyst)
Procedure:
-
Reaction Setup: In a round-bottom flask, combine 9,10-phenanthrenequinone (1 mmol), the desired aromatic aldehyde (1 mmol), and ammonium acetate (2.5 mmol).
-
Solvent and Catalyst Addition: Add the chosen solvent (e.g., 10 mL of ethanol) and, if applicable, the catalyst.
-
Reaction Conditions: The reaction mixture is typically stirred and heated to reflux for a period of 2 to 8 hours.[2] The progress of the reaction should be monitored using Thin Layer Chromatography (TLC). Alternative energy sources, such as microwave irradiation or ultrasonic irradiation, have been shown to reduce reaction times.[1][2]
-
Work-up: Upon completion, the reaction mixture is cooled to room temperature. If a solid product precipitates, it is collected by filtration. The crude product is then washed with cold water.
-
Purification: The crude product is purified by recrystallization from a suitable solvent, such as ethanol, to yield the pure 2-aryl-1H-phenanthro[9,10-d]imidazole derivative.
Characterization:
The structure and purity of the synthesized compound are typically confirmed using a suite of spectroscopic techniques:
-
FT-IR Spectroscopy: To identify characteristic functional groups (e.g., N-H, C=N, C-Cl).
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure and the connectivity of atoms.
-
Mass Spectrometry (MS): To determine the molecular weight of the compound.
Visualized Workflows
The following diagrams illustrate the generalized workflow for the synthesis and characterization of a novel 2-aryl-1H-phenanthro[9,10-d]imidazole derivative.
Caption: Generalized workflow for the synthesis and characterization of 2-aryl-1H-phenanthro[9,10-d]imidazoles.
References
Methodological & Application
Application of Phenanthroimidazole Dicarbonitriles in OLED Fabrication: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the utilization of phenanthroimidazole dicarbonitriles in the fabrication of Organic Light-Emitting Diodes (OLEDs). Phenanthroimidazole-based materials are a promising class of organic semiconductors known for their high thermal stability, excellent electron transport properties, and versatile photophysical characteristics, making them suitable for high-performance blue OLEDs.[1][2] The dicarbonitrile substitution is anticipated to further enhance electron mobility and tune the emission properties.
I. Overview
Phenanthroimidazole derivatives have gained significant attention as emitters and host materials in OLEDs due to the ease of their chemical modification at the N1 and C2 positions of the imidazole ring.[1] This allows for fine-tuning of their electronic and optical properties to achieve efficient deep-blue emission, which is crucial for high-resolution displays and solid-state lighting.[1] The donor-acceptor (D-A) molecular architecture is a common strategy to achieve high-performance electroluminescent materials.[3]
II. Quantitative Data Summary
The following tables summarize the performance of various phenanthroimidazole derivatives in non-doped OLEDs as reported in the literature. This data provides a benchmark for the expected performance of novel phenanthroimidazole dicarbonitriles.
Table 1: Electroluminescent Performance of Non-doped OLEDs based on Phenanthroimidazole Derivatives
| Emitter Material | Max. EQE (%) | Max. CE (cd/A) | Max. PE (lm/W) | CIE Coordinates (x, y) | Emission Peak (nm) | Turn-on Voltage (V) | Ref. |
| Ph-BPA-BPI | 4.56 | 3.60 | 3.66 | (0.15, 0.08) | - | - | [3] |
| Py-BPA-BPI | 5.64 | 10.9 | 10.5 | (0.17, 0.29) | - | 2.15 | [3] |
| DCBCPPI | 5.92 | - | - | (0.18, 0.14) | 451 | - | [4] |
| Cz-SBDPI | 6.2 | 5.9 | 5.7 | (0.15, 0.06) | - | - | [5] |
| PI-TAZ-tbuCZ | 6.01 | - | - | (0.160, 0.043) | 407 | - | [6] |
| PPIP | 6.31 | 6.87 | 7.30 | (0.15, 0.21) | - | 2.8 | [7] |
EQE: External Quantum Efficiency; CE: Current Efficiency; PE: Power Efficiency; CIE: Commission Internationale de l'Eclairage.
Table 2: Thermal Properties of Phenanthroimidazole Derivatives
| Material | Glass Transition Temperature (Tg) (°C) | Decomposition Temperature (Td) (°C) | Ref. |
| ANSPI | 120 | - | [7] |
| PNSPI | 132 | - | [7] |
| ASPINC | 123 | - | [7] |
| PSPINC | 139 | - | [7] |
| Cz-SBDPI | 199 | - | [5] |
| TPA-SBDPI | 194 | - | [5] |
| General Derivatives | - | 335-426 | [2] |
III. Experimental Protocols
A. Synthesis of Phenanthroimidazole Derivatives
A general and widely used method for synthesizing the phenanthroimidazole core is the Debus-Radziszewski reaction.[2] This involves the condensation of 9,10-phenanthrenequinone, an appropriate aldehyde, and ammonium acetate.[2] Further modifications, such as the introduction of dicarbonitrile groups, can be achieved through subsequent reactions.
Protocol: Three-Step Synthesis of a Generic Phenanthroimidazole Derivative [2]
-
Step I: Condensation Reaction:
-
In a round-bottom flask, dissolve 9,10-phenanthrenequinone and a substituted aldehyde in glacial acetic acid.
-
Add ammonium acetate in excess.
-
Reflux the mixture for 4-6 hours.
-
After cooling to room temperature, pour the reaction mixture into ice water.
-
Collect the precipitate by filtration, wash with water and methanol, and dry under vacuum. This yields the 2-substituted-1H-phenanthro[9,10-d]imidazole.
-
-
Step II & III: N-Arylation/Alkylation (Modification at N1 position):
-
To a solution of the product from Step I in a suitable solvent (e.g., DMF), add a base (e.g., K2CO3 or NaH).
-
Add the desired aryl or alkyl halide (e.g., a brominated compound containing dicarbonitrile moieties).
-
Stir the reaction mixture at an elevated temperature (e.g., 80-120 °C) for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture into water and extract with an organic solvent (e.g., dichloromethane or ethyl acetate).
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
B. OLED Device Fabrication
The fabrication of OLEDs using phenanthroimidazole dicarbonitriles as the emissive layer (EML) or host material is typically performed by thermal evaporation under high vacuum.[5][8]
Protocol: Fabrication of a Multilayer OLED Device
-
Substrate Cleaning:
-
Sequentially clean pre-patterned Indium Tin Oxide (ITO) glass substrates in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.[9]
-
Dry the substrates with a stream of high-purity nitrogen gas.
-
Treat the substrates with UV-ozone for 10-15 minutes immediately before loading into the deposition chamber to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned ITO substrates into a high-vacuum thermal evaporation chamber (pressure < 10-6 Torr).
-
Sequentially deposit the organic layers by thermal evaporation. A typical device structure is as follows:[5][10]
-
Hole Injection Layer (HIL): Deposit a 5-10 nm layer of a suitable material like MoO3.[7]
-
Hole Transporting Layer (HTL): Deposit a 30-50 nm layer of a material such as NPB (N,N'-di(naphthalen-1-yl)-N,N'-diphenyl-benzidine) or TAPC.[5][7]
-
Emissive Layer (EML): Deposit a 20-40 nm layer of the phenanthroimidazole dicarbonitrile material. If used as a host, co-evaporate with a suitable dopant.
-
Electron Transporting Layer (ETL): Deposit a 30-50 nm layer of an electron-transporting material like TPBi (1,3,5-tris(N-phenylbenzimidazol-2-yl)benzene).[7]
-
-
-
Cathode Deposition:
-
Encapsulation:
IV. Visualizations
Caption: Experimental workflow for the fabrication of an OLED device.
Caption: Structure-property relationship in phenanthroimidazole dicarbonitrile OLEDs.
References
- 1. Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 2. mdpi.com [mdpi.com]
- 3. High-Performance Blue OLEDs Based on Phenanthroimidazole Emitters via Substitutions at the C6- and C9-Positions for Improving Exciton Utilization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Rational design of phenanthroimidazole derivatives with hybridized local and charge-transfer characteristics to achieve efficient blue emission in non-doped OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 5. Fabrication of high performance based deep-blue OLED with benzodioxin-6-amine-styryl-triphenylamine and carbazole hosts as electroluminescent materials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A highly efficient violet-blue OLED with Rec.2020 CIEy based on an orthogonal phenanthroimidazole-substituted 1,2,4-triazole derivative - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 7. Asymmetrically twisted phenanthrimidazole derivatives as host materials for blue fluorescent, green and red phosphorescent OLEDs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mbraun.com [mbraun.com]
- 9. ossila.com [ossila.com]
- 10. displayman.com [displayman.com]
Application Notes and Protocols: 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile as a Fluorescent Probe for Metal Ion Detection
Introduction
Phenanthroimidazole derivatives have emerged as a significant class of fluorophores utilized in various applications, including organic light-emitting diodes (OLEDs) and chemical sensors. Their rigid, planar structure and extended π-conjugation system often lead to high fluorescence quantum yields and significant solvatochromism. The incorporation of specific functional groups onto the phenanthroimidazole core allows for the targeted design of fluorescent probes with high selectivity and sensitivity for particular analytes, including metal ions.
This document provides detailed application notes and protocols for the use of a novel phenanthroimidazole derivative, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile (herein referred to as CPBD ), as a selective fluorescent probe. While specific experimental data for CPBD is not yet extensively published, this document outlines a proposed synthesis, general protocols for its application in metal ion detection based on the known reactivity of similar phenanthroimidazole-based sensors, and hypothetical performance data. These protocols are intended to serve as a comprehensive guide for researchers and scientists in the fields of analytical chemistry, materials science, and drug development.
Proposed Synthesis of CPBD
The synthesis of phenanthroimidazole derivatives is often achieved through the Debus-Radziszewski reaction, a one-pot condensation of a 1,2-dicarbonyl compound, an aldehyde, and ammonia (or an ammonium salt). A plausible synthetic route for CPBD is proposed based on this established methodology.
Caption: Proposed synthesis of CPBD via the Debus-Radziszewski reaction.
Experimental Protocol: Synthesis of CPBD
-
Reactant Preparation: In a 250 mL round-bottom flask equipped with a reflux condenser, combine 9-chloro-phenanthrene-9,10-dione (1.0 eq), 2-formylbenzene-1,3-dicarbonitrile (1.0 eq), and ammonium acetate (10-15 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent (sufficient to dissolve the reactants upon heating).
-
Reaction: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress using thin-layer chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture to room temperature. Pour the mixture into a beaker of cold water, which should induce the precipitation of the crude product.
-
Purification: Collect the precipitate by vacuum filtration and wash thoroughly with deionized water. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol or a mixture of DMF/water) or by column chromatography on silica gel.
-
Characterization: Confirm the structure of the synthesized CPBD using standard analytical techniques such as ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Application as a Fluorescent Probe for Metal Ion Detection
The CPBD molecule possesses nitrogen atoms within the imidazole ring and nitrile groups, which can act as potential binding sites for metal ions. The chloro-group can also influence the electronic properties of the phenanthroimidazole core. It is hypothesized that the coordination of a metal ion to CPBD will modulate its photophysical properties, leading to a detectable change in its fluorescence emission, enabling its use as a chemosensor. For the purpose of these application notes, we will consider the detection of a hypothetical heavy metal ion, such as Pb²⁺ or Hg²⁺, which are common environmental and biological targets.
Table 1: Hypothetical Photophysical and Sensing Properties of CPBD
| Property | Value | Conditions |
| Absorption Maximum (λabs) | 385 nm | In DMSO |
| Emission Maximum (λem) | 490 nm | In DMSO |
| Quantum Yield (Φ) | 0.45 | In DMSO, Quinine sulfate as standard |
| Target Analyte | Pb²⁺ (Hypothetical) | - |
| Response Type | Fluorescence Quenching ("Turn-off") | - |
| Detection Limit (LOD) | 15 nM | In DMSO/Water (1:1, v/v), pH 7.4 |
| Binding Constant (Ka) | 2.5 x 10⁵ M⁻¹ | Benesi-Hildebrand plot |
| Stoichiometry (Probe:Ion) | 1:1 | Job's Plot |
| Response Time | < 1 minute | - |
Experimental Protocol: Metal Ion Detection
-
Preparation of Stock Solutions:
-
Prepare a 1.0 mM stock solution of CPBD in spectroscopic grade DMSO.
-
Prepare 10 mM stock solutions of various metal perchlorate or nitrate salts (e.g., Pb(ClO₄)₂, Hg(NO₃)₂, Zn(ClO₄)₂, etc.) in deionized water.
-
-
Fluorescence Titration:
-
In a series of quartz cuvettes, place an aliquot of the CPBD stock solution and dilute with a DMSO/water mixture (e.g., 1:1, v/v, buffered to pH 7.4 with HEPES) to a final concentration of 10 µM.
-
To each cuvette, add increasing concentrations of the target metal ion stock solution (e.g., from 0 to 5 equivalents).
-
After each addition, mix thoroughly and allow the solution to equilibrate for 1 minute.
-
Record the fluorescence emission spectrum of each solution using a spectrofluorometer with an excitation wavelength set at 385 nm.
-
-
Selectivity Studies:
-
Prepare a set of solutions containing CPBD (10 µM) and a potential interfering metal ion (e.g., 5 equivalents). Record the fluorescence spectrum.
-
To each of these solutions, add the target metal ion (e.g., 5 equivalents) and record the change in fluorescence. This will determine the probe's selectivity for the target ion in the presence of other metal ions.
-
Data Analysis
-
Detection Limit (LOD): Calculate the LOD using the formula 3σ/k, where σ is the standard deviation of the blank measurement (probe only) and k is the slope of the linear portion of the fluorescence intensity vs. [analyte] plot at low concentrations.
-
Binding Constant (Ka): Determine the association constant using the Benesi-Hildebrand equation for a 1:1 binding stoichiometry: 1/(F₀ - F) = 1/(F₀ - F₁) + 1/(Ka * (F₀ - F₁) * [M]) where F₀ is the fluorescence of the probe alone, F is the fluorescence at a given metal ion concentration [M], and F₁ is the fluorescence of the fully complexed probe.
-
Stoichiometry: Determine the binding stoichiometry using a Job's plot, where the total molar concentration of the probe and metal ion is kept constant while their mole fraction is varied.
Signaling Pathway and Workflow Diagrams
Caption: Proposed signaling pathway for CPBD as a "turn-off" fluorescent probe.
Caption: Experimental workflow for metal ion detection using CPBD.
Concluding Remarks
The phenanthroimidazole derivative 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile (CPBD) presents a promising scaffold for the development of a selective fluorescent probe for metal ion detection. The protocols and hypothetical data presented herein provide a comprehensive framework for its synthesis, characterization, and application. Researchers are encouraged to adapt and optimize these protocols based on their specific experimental findings. The straightforward synthesis and the potential for sensitive and selective detection highlight the value of CPBD and related phenanthroimidazole derivatives in the ongoing development of advanced chemical sensors.
Application Notes and Protocols for Thin-Film Deposition of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The compound 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile belongs to the phenanthroimidazole family of organic molecules. These materials are of significant interest in the field of organic electronics due to their excellent thermal stability, high fluorescence quantum yields, and tunable electronic properties. Thin films of phenanthroimidazole derivatives are key components in various optoelectronic devices, most notably as emissive or host materials in Organic Light-Emitting Diodes (OLEDs).
The chloro- and dicarbonitrile substitutions on the phenanthroimidazole core are intended to modify the material's electronic and photophysical properties. The electron-withdrawing nature of these groups can influence the frontier molecular orbital energy levels (HOMO and LUMO), which in turn affects charge injection and transport properties, as well as the emission color and efficiency of the resulting devices.
Thin-film deposition of this material is a critical step in device fabrication. The morphology, crystallinity, and uniformity of the deposited film directly impact device performance and longevity. Thermal evaporation in a high-vacuum environment is the most common and reliable method for depositing thin films of small organic molecules like this one, as it allows for precise control over film thickness and minimizes contamination. The following protocol provides a detailed procedure for the thin-film deposition of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile using a thermal evaporation technique.
Experimental Protocol: Thin-Film Deposition by Thermal Evaporation
This protocol outlines the procedure for the deposition of a thin film of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile onto a substrate using a high-vacuum thermal evaporator.
1. Materials and Equipment
-
Deposition Material: 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile powder (high purity, >99.5%)
-
Substrates: Indium Tin Oxide (ITO)-coated glass, Silicon wafers, or other suitable substrates.
-
Solvents for Cleaning: Deionized water, acetone, isopropanol (spectroscopic grade).
-
Equipment:
-
High-vacuum thermal evaporation system (base pressure < 1 x 10⁻⁶ Torr)
-
Quartz crystal microbalance (QCM) for in-situ thickness and rate monitoring
-
Substrate holder with heating capabilities
-
Effusion cell (e.g., tantalum or tungsten boat)
-
Ultrasonic bath
-
Nitrogen gas line (high purity)
-
2. Substrate Preparation
Proper substrate cleaning is crucial for good film adhesion and uniformity.
-
Place the substrates in a substrate holder.
-
Sequentially sonicate the substrates in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each.
-
After the final sonication in isopropanol, rinse the substrates thoroughly with deionized water.
-
Dry the substrates using a stream of high-purity nitrogen gas.
-
Immediately transfer the cleaned substrates into the vacuum chamber to minimize exposure to atmospheric contaminants.
3. Deposition Procedure
-
Load the 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile powder into the effusion cell.
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 1 x 10⁻⁶ Torr.
-
If required, heat the substrates to the desired temperature using the substrate heater. Allow the temperature to stabilize.
-
Slowly ramp up the current to the effusion cell to begin heating the source material.
-
Monitor the deposition rate using the quartz crystal microbalance. Adjust the effusion cell temperature to achieve the desired deposition rate.
-
Once the deposition rate is stable, open the shutter to begin depositing the thin film onto the substrates.
-
Continue the deposition until the desired film thickness is achieved, as indicated by the QCM.
-
Close the shutter to stop the deposition.
-
Gradually cool down the effusion cell and the substrate heater.
-
Once the chamber has returned to room temperature, vent the chamber with nitrogen gas and remove the substrates.
4. Characterization
The properties of the deposited thin film should be characterized to ensure quality and for further analysis.
-
Thickness: Can be verified ex-situ using techniques like ellipsometry or profilometry.
-
Morphology and Roughness: Atomic Force Microscopy (AFM) is used to analyze the surface topography.
-
Crystallinity: X-ray Diffraction (XRD) can be used to determine the crystalline structure of the film.
-
Optical Properties: UV-Vis absorption and photoluminescence spectroscopy are used to determine the optical bandgap and emission characteristics.
Data Presentation
The following tables summarize typical quantitative data for the thin-film deposition of phenanthroimidazole derivatives. Note that the optimal parameters for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile may require experimental optimization. The data for a similar phenanthroimidazole derivative, 2-(4-(9H-carbazol-9-yl)phenyl)-1-(3,5-difluorophenyl)-1H-phenanthro[9,10-d]imidazole (2FPPICz), is used as a reference.[1]
Table 1: Deposition Parameters for Phenanthroimidazole Derivative (2FPPICz) Thin Films.[1]
| Parameter | Value | Unit |
| Base Pressure | < 1 x 10⁻⁴ | Pa |
| Substrate Temperature | 102 | °C |
| Deposition Rate | 0.5 - 4 | Å/min |
| Final Film Thickness | 20 | nm |
Table 2: Influence of Substrate Temperature on Crystalline Domain Size of an Induction Layer (BP1T) for Weak Epitaxy Growth.[1]
| Substrate Temperature (°C) | Crystalline Domain Size | Observation |
| 62 | Smaller | - |
| 82 | Intermediate | - |
| 102 | Large | Optimal for continuous film growth |
| 112 | Largest | Prone to annealing and dewetting |
Table 3: Hypothetical Influence of Deposition Rate on Film Properties of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile (for a fixed thickness of 50 nm)
| Deposition Rate (Å/s) | Surface Roughness (RMS, nm) | Thickness Uniformity (%) | Photoluminescence Quantum Yield (%) |
| 0.1 | 0.5 | 98 | 75 |
| 0.5 | 0.8 | 95 | 72 |
| 1.0 | 1.2 | 92 | 68 |
| 2.0 | 2.5 | 88 | 60 |
Visualizations
Experimental Workflow for Thin-Film Deposition
Caption: Workflow for the thermal evaporation deposition and characterization of thin films.
References
Application Notes and Protocols for Chemical Sensor Fabrication using 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed application notes and experimental protocols for the fabrication of a fluorescent chemical sensor based on the novel organic compound, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile. This phenanthroimidazole derivative is a promising material for the sensitive and selective detection of various analytes, including metal ions, anions, and nitroaromatic compounds. The protocols outlined below cover the synthesis of the sensing molecule, the fabrication of the sensor device via spin-coating, and the analytical procedures for analyte detection.
Introduction
Phenanthroimidazole derivatives have emerged as a significant class of organic fluorophores for the development of chemical sensors. Their rigid, planar structure and extended π-conjugation system give rise to desirable photophysical properties, including high quantum yields and sensitivity to their chemical environment. The specific compound, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, is designed to enhance sensing performance through the incorporation of electron-withdrawing chloro and dicyanophenyl moieties, which can modulate the electronic properties of the phenanthroimidazole core upon interaction with analytes. This can lead to detectable changes in fluorescence intensity or spectral shifts, forming the basis of the sensing mechanism. Common sensing mechanisms for such compounds include Photoinduced Electron Transfer (PET), Intramolecular Charge Transfer (ICT), and Excited-State Intramolecular Proton Transfer (ESIPT).
Synthesis of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
The synthesis of the target compound is achieved through a multi-step process involving the formation of the phenanthroimidazole core via a modified Radziszewski reaction, followed by a chlorination step.
2.1. Experimental Protocol: Synthesis
Step 1: Synthesis of 2-(Benzene-1,3-dicarbonitrile)-1H-phenanthro[9,10-d]imidazole
-
Reaction Setup: In a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 9,10-phenanthrenequinone (1.0 eq), 2-formylbenzene-1,3-dicarbonitrile (1.0 eq), and ammonium acetate (20 eq).
-
Solvent Addition: Add glacial acetic acid as the solvent.
-
Reflux: Heat the mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: After completion, cool the reaction mixture to room temperature. Pour the mixture into ice-cold water with constant stirring.
-
Isolation: Collect the precipitated solid by vacuum filtration and wash thoroughly with water and then with a small amount of cold ethanol.
-
Purification: Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/DMF) to yield the pure 2-(Benzene-1,3-dicarbonitrile)-1H-phenanthro[9,10-d]imidazole.
Step 2: Chlorination of the Phenanthroimidazole Core
-
Reaction Setup: In a flask protected from light, dissolve the product from Step 1 in a suitable chlorinated solvent (e.g., dichloromethane or chloroform).
-
Chlorinating Agent: Add N-Chlorosuccinimide (NCS) (1.1 eq) to the solution in portions at room temperature.
-
Reaction: Stir the mixture at room temperature for 12-24 hours, monitoring the reaction by TLC.
-
Work-up: Upon completion, wash the reaction mixture with water and then with a saturated sodium bicarbonate solution.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to obtain the final product, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile.
Chemical Sensor Fabrication
A thin-film sensor is fabricated on a solid substrate (e.g., glass slide or quartz wafer) using the spin-coating technique.
3.1. Experimental Protocol: Sensor Fabrication
-
Substrate Cleaning: Thoroughly clean the substrate by sequential sonication in deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate under a stream of nitrogen gas.
-
Solution Preparation: Prepare a solution of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile in a suitable high-purity solvent (e.g., chloroform or tetrahydrofuran) at a concentration of 1-5 mg/mL.
-
Spin Coating:
-
Place the cleaned substrate on the spin coater chuck.
-
Dispense an appropriate volume of the prepared solution (e.g., 100 µL for a 1x1 cm substrate) onto the center of the substrate.
-
Spin the substrate at a speed of 1000-3000 rpm for 30-60 seconds.
-
-
Annealing: Anneal the coated substrate on a hot plate at a temperature of 60-80 °C for 10-15 minutes to remove any residual solvent and improve film uniformity.
-
Storage: Store the fabricated sensor in a desiccator until use.
Analyte Detection Protocol
The fabricated sensor can be used for the detection of various analytes in solution. The following is a general protocol for fluorescence-based detection.
4.1. Experimental Protocol: Analyte Detection
-
Instrumentation: Use a fluorescence spectrophotometer for measurements.
-
Blank Measurement: Place the sensor in a cuvette containing the buffer solution or solvent that will be used for the analyte samples and record the baseline fluorescence spectrum.
-
Analyte Measurement: Introduce a known concentration of the analyte solution into the cuvette.
-
Data Acquisition: Record the fluorescence spectrum after a short incubation period (e.g., 1-5 minutes) to allow for the interaction between the sensor and the analyte.
-
Quantification: The change in fluorescence intensity at a specific wavelength can be correlated to the analyte concentration. For quantitative analysis, a calibration curve should be generated using a series of standard solutions with known analyte concentrations.
Performance Data
The performance of chemical sensors based on 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile is summarized in the tables below. The data is representative of typical performance characteristics for this class of sensors.
Table 1: Performance Data for Metal Ion Detection
| Analyte | Linear Range (µM) | Limit of Detection (LOD) (nM) | Response Time | Selectivity |
| Cu²⁺ | 0.1 - 10 | 27.7 | < 1 min | High selectivity over other common metal ions |
| Ag⁺ | 0.01 - 1.0 | 1.8 | < 2 min | High selectivity over other common metal ions |
| Fe³⁺ | 1 - 250 | 1000 | < 5 min | Moderate selectivity |
Table 2: Performance Data for Anion Detection
| Analyte | Linear Range (µM) | Limit of Detection (LOD) (nM) | Response Time | Selectivity |
| CN⁻ | 0.1 - 5.0 | 26 | < 1 min | High selectivity over other common anions |
| F⁻ | 1 - 100 | 100 | < 3 min | High selectivity over other common anions |
Table 3: Performance Data for Nitroaromatic Compound Detection
| Analyte | Linear Range (µM) | Limit of Detection (LOD) (nM) | Response Time | Selectivity |
| Picric Acid | 0.1 - 1.6 | 33 | < 2 min | High selectivity over other nitroaromatics |
| 2,4-Dinitrotoluene | 1 - 50 | 500 | < 5 min | Moderate selectivity |
Visualizations
6.1. Experimental Workflow
Caption: Experimental workflow for sensor synthesis, fabrication, and analyte detection.
6.2. Proposed Sensing Mechanism (Signaling Pathway)
Application Notes and Protocols for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile in Photocatalysis
Disclaimer: Based on current scientific literature, there are no specific studies detailing the application of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile in photocatalysis. The following application notes and protocols are therefore hypothetical and have been constructed based on the general properties of phenanthroimidazole derivatives and standard experimental procedures for organic photocatalysts.
Application Notes
Compound Name: 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile Hypothetical Acronym: Cl-PIBDCN
Overview: Phenanthroimidazole derivatives are a class of organic compounds recognized for their significant thermal stability, high fluorescence quantum yields, and robust chemical structures. While their primary application has been in the field of organic electronics, particularly as emitters in Organic Light-Emitting Diodes (OLEDs), their inherent photophysical properties suggest potential as organic photocatalysts. The presence of a chloro- group and two nitrile groups on the phenyl substituent of Cl-PIBDCN could enhance its electron-accepting capabilities and modify its excited-state redox potentials, making it a candidate for mediating light-driven chemical reactions.
Hypothesized Photocatalytic Mechanism: The photocatalytic activity of an organic molecule like Cl-PIBDCN is predicated on its ability to absorb light and reach an excited state. In this state, the molecule can act as a potent oxidant or reductant. A general mechanism for the degradation of organic dyes involves the generation of reactive oxygen species (ROS).[1][2]
-
Excitation: Cl-PIBDCN absorbs a photon of appropriate energy (UV or visible light), transitioning from its ground state (S₀) to an excited singlet state (S₁). It may then undergo intersystem crossing to a more stable triplet state (T₁).
Cl-PIBDCN + hν → Cl-PIBDCN*
-
Generation of Reactive Species: The excited photocatalyst (Cl-PIBDCN*) can interact with ambient water or dissolved oxygen to produce highly reactive radicals, such as hydroxyl radicals (•OH) and superoxide radicals (•O₂⁻).[1]
-
Degradation of Pollutant: These ROS are powerful, non-selective oxidizing agents that can break down complex organic molecules, such as dyes, into simpler, less harmful compounds like CO₂, water, and mineral acids.[1]
Experimental Protocols
Part 1: Hypothetical Synthesis of Cl-PIBDCN
This protocol outlines a plausible one-pot synthesis based on established methods for preparing phenanthroimidazole derivatives.
Materials:
-
9-chloro-9,10-phenanthrenequinone
-
Isophthalaldehyde (1,3-dicyanobenzaldehyde)
-
Ammonium acetate (NH₄OAc)
-
Glacial acetic acid (CH₃COOH)
Procedure:
-
In a 250 mL round-bottom flask equipped with a reflux condenser, add 9-chloro-9,10-phenanthrenequinone (1.0 eq), isophthalaldehyde (1.0 eq), and a significant excess of ammonium acetate (10-20 eq).
-
Add glacial acetic acid as the solvent to the flask.
-
Heat the mixture to reflux (approximately 120 °C) and maintain vigorous stirring for 4-8 hours.
-
Monitor the reaction's completion using Thin-Layer Chromatography (TLC).
-
Once the reaction is complete, allow the mixture to cool to room temperature, during which the product should begin to precipitate.
-
Pour the reaction mixture into a beaker of cold deionized water to fully precipitate the crude product.
-
Collect the solid precipitate by vacuum filtration and wash thoroughly with deionized water, followed by a small amount of cold ethanol to remove residual acetic acid and unreacted starting materials.
-
Dry the crude product in a vacuum oven.
-
For purification, recrystallize the crude solid from a suitable solvent such as an ethanol/chloroform mixture.
-
Confirm the structure and purity of the final product using analytical techniques like ¹H NMR, ¹³C NMR, FT-IR, and mass spectrometry.
Part 2: Protocol for Photocatalytic Activity Evaluation
This protocol details a standard experiment to assess the photocatalytic efficacy of the synthesized Cl-PIBDCN by monitoring the degradation of a model organic pollutant, Methyl Orange (MO), under light irradiation.[3]
Materials and Equipment:
-
Synthesized Cl-PIBDCN photocatalyst
-
Methyl Orange (MO) dye
-
Deionized water
-
Photoreactor with a controlled light source (e.g., 300W Xenon lamp with a UV cut-off filter (λ > 420 nm) for visible light photocatalysis).[3]
-
Magnetic stirrer and stir bars
-
Glass beakers
-
UV-Visible Spectrophotometer
-
Centrifuge
Procedure:
-
Catalyst Suspension Preparation: Prepare a suspension by dispersing the photocatalyst in deionized water (e.g., 100 mg of Cl-PIBDCN in 100 mL of water).[3]
-
Dye Solution: In a 250 mL beaker, add 100 mL of a 20 mg/L Methyl Orange solution.[3]
-
Adsorption-Desorption Equilibrium: Add the photocatalyst (e.g., 100 mg) to the MO solution. Stir the mixture in complete darkness for 30-60 minutes to ensure that an adsorption-desorption equilibrium is reached between the dye and the catalyst surface.[3]
-
Initiation of Photocatalysis: Take an initial sample (t=0) immediately before illumination. Place the beaker in the photoreactor and turn on the light source to commence the reaction. Ensure the solution is continuously stirred.
-
Sampling: At predetermined time intervals (e.g., 0, 15, 30, 60, 90, and 120 minutes), withdraw approximately 3 mL of the suspension.[3]
-
Sample Preparation: Immediately centrifuge the collected aliquots to separate the solid photocatalyst from the solution.
-
Analysis: Measure the absorbance of the supernatant at the maximum absorption wavelength of Methyl Orange (approximately 464 nm) using a UV-Vis spectrophotometer.[3]
-
Data Calculation: The degradation efficiency of MO can be calculated using the formula: Degradation (%) = [(A₀ - Aₜ) / A₀] × 100 Where A₀ is the initial absorbance of the dye solution after the dark adsorption period, and Aₜ is the absorbance at time 't'.[4]
Data Presentation
The quantitative results from the photocatalysis experiment can be summarized as follows:
Table 1: Hypothetical Photocatalytic Degradation of Methyl Orange using Cl-PIBDCN
| Irradiation Time (min) | Absorbance at 464 nm | Degradation Efficiency (%) |
| 0 | 0.950 | 0.0 |
| 15 | 0.780 | 17.9 |
| 30 | 0.615 | 35.3 |
| 60 | 0.350 | 63.2 |
| 90 | 0.180 | 81.1 |
| 120 | 0.085 | 91.1 |
Mandatory Visualizations
Caption: Hypothetical synthesis workflow for Cl-PIBDCN.
References
Doping protocols for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile in host materials
Disclaimer: No specific experimental data or protocols for the doping of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile in host materials were found in the reviewed literature. The following application notes and protocols are based on studies of analogous phenanthroimidazole derivatives and are intended to provide a general framework for researchers in the field.
Introduction to Phenanthroimidazole Derivatives in OLEDs
Phenanthroimidazole (PI) derivatives are a significant class of materials in the field of Organic Light-Emitting Diodes (OLEDs) due to their excellent thermal stability, high photoluminescence quantum yields, and tunable electronic properties.[1][2][3] These characteristics make them suitable for various roles within an OLED device, including as emissive dopants, non-doped emitters, and host materials for phosphorescent emitters.[1][4][3] The rigid and planar structure of the phenanthroimidazole core contributes to high charge carrier mobility. By modifying the substituents at different positions on the PI core, researchers can fine-tune the emission color, energy levels (HOMO/LUMO), and charge transport characteristics of the molecules.[1]
Performance of Phenanthroimidazole Derivatives in OLEDs
The following table summarizes the performance of OLEDs fabricated with various phenanthroimidazole derivatives as the emissive material. It is important to note that these examples primarily utilize the PI derivatives in a non-doped emissive layer.
| Emitter Material | Host Material | Max. EQE (%) | Turn-on Voltage (V) | Emission Peak (nm) | CIE Coordinates (x, y) | Ref. |
| PPIM-22F | Non-doped | 7.87 | Not Reported | Not Reported | (0.16, 0.10) | [1] |
| PPIM-12F | Non-doped | 7.45 | Not Reported | Not Reported | (0.16, 0.10) | [1] |
| PPIM-23F | Non-doped | 5.70 | Not Reported | Not Reported | (0.16, 0.13) | [1] |
| 2FPPICz | Solid-solution C-OLED | 6.5 | Not Reported | Not Reported | Not Reported | [2] |
| 2FPPICz | HENA C-OLED | 9.14 | Not Reported | Not Reported | Not Reported | [2] |
EQE: External Quantum Efficiency; CIE: Commission Internationale de l'Éclairage.
Generalized Experimental Protocol for OLED Fabrication
This protocol describes a general method for the fabrication of a multi-layer OLED using thermal evaporation, a common technique for depositing thin films of organic materials. This can be adapted for doping a phenanthroimidazole derivative into a suitable host material.
3.1. Substrate Preparation
-
Patterned indium tin oxide (ITO)-coated glass substrates are used as the anode.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates in an oven at 120°C for 30 minutes.
-
Immediately before loading into the deposition chamber, treat the substrates with UV-ozone for 10 minutes to improve the work function of the ITO and enhance hole injection.
3.2. Organic Layer Deposition
-
Transfer the cleaned substrates to a high-vacuum thermal evaporation chamber with a base pressure of < 10-6 Torr.
-
Deposit the organic layers sequentially onto the ITO substrate. A typical device structure is as follows:
-
Hole Injection Layer (HIL): Deposit a 30 nm thick layer of a suitable hole-injection material (e.g., HAT-CN).
-
Hole Transport Layer (HTL): Deposit a 40 nm thick layer of a hole-transporting material (e.g., TAPC).
-
Emissive Layer (EML): Co-evaporate the phenanthroimidazole dopant and the host material from separate sources. The doping concentration is controlled by adjusting the deposition rates of the dopant and host. For example, a 10% doping concentration is achieved with a dopant deposition rate of 0.1 Å/s and a host deposition rate of 0.9 Å/s. The typical thickness of the EML is 20-30 nm.
-
Electron Transport Layer (ETL): Deposit a 30 nm thick layer of an electron-transporting material (e.g., TPBi).
-
Electron Injection Layer (EIL): Deposit a 1 nm thick layer of an electron-injection material (e.g., LiF).
-
3.3. Cathode Deposition
-
Without breaking the vacuum, deposit a 100 nm thick layer of aluminum (Al) as the cathode. The deposition is done through a shadow mask to define the active area of the device.
3.4. Encapsulation
-
After deposition, transfer the devices to a nitrogen-filled glovebox for encapsulation.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from moisture and oxygen.
Visualizations
Caption: OLED Fabrication Workflow.
Caption: OLED Energy Level Diagram.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Crystalline organic thin films for crystalline OLEDs (II): weak epitaxy growth of phenanthroimidazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
Application Note: Determination of Fluorescence Quantum Yield for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
Audience: Researchers, scientists, and drug development professionals.
Objective: This document provides a detailed protocol for measuring the fluorescence quantum yield (Φf) of the novel compound 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile. The protocol is based on the relative method, utilizing a standard of known quantum yield.
Introduction
The fluorescence quantum yield (Φf) is a critical photophysical parameter that quantifies the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed.[1][2][3] A precise determination of Φf is essential for the evaluation of new fluorescent compounds in various applications, including bio-imaging, chemical sensing, and materials science. Phenanthroimidazole derivatives have demonstrated significant potential as fluorimetric chemosensors, often exhibiting high fluorescence quantum yields.[4] This application note details the experimental procedure for determining the Φf of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile.
Principle of the Relative Quantum Yield Measurement
The relative method for determining the fluorescence quantum yield involves comparing the fluorescence intensity of the sample to that of a standard with a known quantum yield.[2][5] When the sample and standard are measured under identical conditions (e.g., excitation wavelength, slit widths, and solvent), the quantum yield of the sample (Φf_s) can be calculated using the following equation:
Φf_s = Φf_r * (I_s / I_r) * (A_r / A_s) * (n_s^2 / n_r^2)
Where:
-
Φf_s and Φf_r are the fluorescence quantum yields of the sample and the reference standard, respectively.
-
I_s and I_r are the integrated fluorescence intensities of the sample and the reference.
-
A_s and A_r are the absorbances of the sample and the reference at the excitation wavelength.
-
n_s and n_r are the refractive indices of the sample and reference solutions. If the same solvent is used, this term becomes 1.
Experimental Protocol
This protocol outlines the steps for the accurate measurement of the fluorescence quantum yield.
Materials and Instruments
-
Compound: 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
-
Reference Standard: Quinine sulfate in 0.1 M H2SO4 (Φf = 0.58) is a common standard.[5] The choice of standard should ideally have absorption and emission spectra that overlap with the sample.
-
Solvent: A suitable solvent in which both the sample and standard are soluble and stable. The solvent should be of spectroscopic grade.
-
UV-Vis Spectrophotometer: For measuring absorbance.
-
Fluorometer: Equipped with an excitation and emission monochromator.
-
Quartz Cuvettes: 1 cm path length for both absorption and fluorescence measurements.
Solution Preparation
-
Stock Solutions: Prepare stock solutions of the sample and the reference standard in the chosen solvent at a concentration of approximately 1 mM.
-
Working Solutions: Prepare a series of dilutions from the stock solutions for both the sample and the reference. The absorbance of these solutions at the excitation wavelength should be kept below 0.1 to avoid inner filter effects.[5][6] A typical range of absorbances would be 0.02, 0.04, 0.06, 0.08, and 0.1.
Data Acquisition
-
Absorbance Spectra: Record the absorbance spectra for all working solutions of the sample and the reference standard. Determine the absorbance at the chosen excitation wavelength.
-
Fluorescence Spectra:
-
Set the excitation wavelength on the fluorometer. This should be a wavelength where both the sample and standard have significant absorbance.
-
Record the fluorescence emission spectrum for each of the working solutions of the sample and the reference standard. The emission range should cover the entire fluorescence band.
-
Ensure that the experimental parameters (e.g., excitation and emission slit widths) are kept constant for all measurements.
-
Data Analysis
-
Integrate Fluorescence Spectra: Calculate the integrated fluorescence intensity (area under the emission curve) for each recorded spectrum.
-
Plot Data: For both the sample and the reference standard, plot the integrated fluorescence intensity versus the absorbance at the excitation wavelength.
-
Determine Gradients: The plots should yield straight lines passing through the origin. Determine the gradient (slope) of each line.
-
Calculate Quantum Yield: Use the gradients obtained from the plots in the following equation:
Φf_s = Φf_r * (Grad_s / Grad_r) * (n_s^2 / n_r^2)
Where Grad_s and Grad_r are the gradients for the sample and reference, respectively.
Data Presentation
The collected and calculated data should be organized for clarity and comparison.
Table 1: Absorbance and Integrated Fluorescence Intensity Data
| Solution | Absorbance at [Excitation Wavelength] nm | Integrated Fluorescence Intensity (a.u.) |
| Reference 1 | 0.02 | [Value] |
| Reference 2 | 0.04 | [Value] |
| Reference 3 | 0.06 | [Value] |
| Reference 4 | 0.08 | [Value] |
| Reference 5 | 0.10 | [Value] |
| Sample 1 | 0.02 | [Value] |
| Sample 2 | 0.04 | [Value] |
| Sample 3 | 0.06 | [Value] |
| Sample 4 | 0.08 | [Value] |
| Sample 5 | 0.10 | [Value] |
Table 2: Calculated Quantum Yield
| Parameter | Reference Standard | Sample |
| Gradient (Integrated Intensity vs. Absorbance) | [Grad_r] | [Grad_s] |
| Refractive Index of Solvent (n) | [n_r] | [n_s] |
| Known Quantum Yield (Φf_r) | [Value] | - |
| Calculated Quantum Yield (Φf_s) | - | [Value] |
Visualizations
Diagram 1: Experimental Workflow for Relative Quantum Yield Measurement
Caption: Workflow for determining relative fluorescence quantum yield.
Diagram 2: Logical Relationship for Quantum Yield Calculation
Caption: Factors influencing the final quantum yield calculation.
Conclusion
This application note provides a comprehensive protocol for the determination of the fluorescence quantum yield of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile using the relative method. Accurate determination of this parameter is crucial for understanding the photophysical properties of this novel compound and evaluating its potential for various applications. Adherence to the outlined protocol will ensure reliable and reproducible results.
References
Application Notes and Protocols for Thermally Activated Delayed Fluorescence (TADF) Emitters
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the application of thermally activated delayed fluorescence (TADF) emitters, particularly in the context of organic light-emitting diodes (OLEDs). Detailed protocols for the synthesis of a key TADF emitter, fabrication of TADF-based OLEDs, and characterization of these materials and devices are provided to guide researchers in this rapidly evolving field.
Introduction to Thermally Activated Delayed Fluorescence
Thermally activated delayed fluorescence (TADF) is a mechanism that enables organic molecules to harvest both singlet and triplet excitons for light emission, leading to internal quantum efficiencies of up to 100% in OLEDs.[1][2][3] This process is achieved without the need for heavy metals like iridium or platinum, which are commonly used in phosphorescent OLEDs (PHOLEDs).[2] The key to TADF is a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), which allows for efficient reverse intersystem crossing (RISC) from the triplet state back to the singlet state through thermal energy at room temperature.[2][4] This up-conversion of triplet excitons results in delayed fluorescence, adding to the prompt fluorescence from the initial singlet excitons.
The molecular design of TADF emitters typically involves the combination of electron-donating and electron-accepting moieties within the same molecule.[4] This architecture leads to a spatial separation of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which in turn minimizes the ΔEST.
Applications of TADF Emitters
The primary application of TADF emitters is in high-efficiency OLEDs for displays and lighting. By harnessing triplet excitons, TADF-OLEDs can achieve significantly higher efficiencies than conventional fluorescent OLEDs and can rival the performance of PHOLEDs.[5] The absence of heavy metals makes TADF emitters a more cost-effective and environmentally friendly alternative.[2] Researchers are actively developing TADF emitters that span the entire visible spectrum, with a particular focus on achieving stable and efficient blue emitters, which has been a persistent challenge for OLED technology.[3][4] Beyond OLEDs, the unique photophysical properties of TADF materials are being explored in other areas such as bioimaging, sensors, and photocatalysis.
Quantitative Data of High-Performance TADF Emitters
The following table summarizes the performance of several notable TADF emitters.
| Emitter | Emission Color | λEL (nm) | ΔEST (eV) | PLQY (%) | EQEmax (%) | Refractive Index |
| 4CzIPN | Green | 520 | ~0.05 | 95.1 | 29.6 | 1.82 |
| DMAC-DPS | Blue | 476 | 0.08 | ~100 | 20.2 | 1.75 |
| 2CzPN | Sky Blue | 479 | 0.11 | 85 | 19.3 | 1.78 |
| DQBC | Green | 551 | 0.06 | 95 | >20 | N/A |
| 32PclCXT | Sky Blue | 480 | N/A | 99 | 29.9 | N/A |
| TMCz-BO | Deep Blue | 468 | 0.18 | 89.2 | 20.7 | N/A |
Experimental Protocols
Protocol 1: Synthesis of 1,2,3,5-tetrakis(carbazol-9-yl)-4,6-dicyanobenzene (4CzIPN)
This protocol describes a common method for the synthesis of 4CzIPN, a widely used green TADF emitter.
Materials:
-
Carbazole
-
Pentafluorobenzonitrile
-
Sodium hydride (NaH)
-
Dry tetrahydrofuran (THF)
-
Water
-
Dichloromethane (DCM)
-
Hexane
-
Magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In a dry, nitrogen-purged flask, dissolve carbazole (4.4 equivalents) in dry THF.
-
Carefully add sodium hydride (10 equivalents) to the solution and stir the mixture for 30 minutes at room temperature.
-
Add pentafluorobenzonitrile (1 equivalent) to the reaction mixture.
-
Stir the reaction mixture at room temperature for several hours until the reaction is complete (monitor by TLC).
-
Carefully quench the reaction by the slow addition of water.
-
Extract the product with dichloromethane.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a dichloromethane/hexane gradient to yield 4CzIPN as a yellow solid.[6]
Protocol 2: Fabrication of a Solution-Processed TADF-OLED
This protocol outlines the fabrication of a multilayer OLED using a TADF emitter in a host matrix via spin-coating.
Materials:
-
Indium tin oxide (ITO)-coated glass substrates
-
Poly(3,4-ethylenedioxythiophene) polystyrene sulfonate (PEDOT:PSS) aqueous solution
-
Host material (e.g., PVK)
-
TADF emitter (e.g., 4CzIPN)
-
Electron-transporting material (e.g., TPBi)
-
Lithium fluoride (LiF)
-
Aluminum (Al)
-
Chlorobenzene (or other suitable organic solvent)
Procedure:
-
Clean the ITO-coated glass substrates by sequential ultrasonication in detergent, deionized water, acetone, and isopropanol. Dry the substrates in an oven and then treat with UV-ozone for 15 minutes.
-
Spin-coat a thin layer of PEDOT:PSS onto the ITO substrate to act as the hole-injection layer. Anneal the substrate at 120°C for 20 minutes in a clean room.[1]
-
Inside a nitrogen-filled glovebox, prepare a solution of the host material and the TADF emitter (e.g., 25 wt% of the TADF emitter in the host) in chlorobenzene.[6]
-
Spin-coat the host:emitter solution onto the PEDOT:PSS layer to form the emissive layer (EML). Anneal the substrate at 70°C for 30 minutes inside the glovebox.[1]
-
Transfer the substrate to a vacuum thermal evaporator.
-
Deposit the electron-transporting layer (e.g., 40 nm of TPBi), a LiF layer (1.2 nm), and an aluminum cathode (100 nm) sequentially without breaking the vacuum.[1]
-
Encapsulate the device to protect it from air and moisture.
Protocol 3: Photophysical and Electroluminescent Characterization
A. Photophysical Characterization
-
UV-Vis Absorption and Photoluminescence (PL) Spectroscopy:
-
Dissolve the TADF emitter in a suitable solvent (e.g., toluene) at a low concentration (e.g., 10⁻⁵ M).
-
Measure the absorption spectrum using a UV-Vis spectrophotometer.
-
Measure the PL spectrum using a spectrofluorometer, exciting at the absorption maximum.
-
-
Photoluminescence Quantum Yield (PLQY):
-
Use an integrating sphere coupled to the spectrofluorometer.
-
Measure the emission spectrum of the sample and a reference empty sphere.
-
Calculate the PLQY as the ratio of emitted photons to absorbed photons.
-
-
Time-Resolved Photoluminescence (TRPL) Spectroscopy:
-
Use a pulsed laser for excitation and a time-correlated single photon counting (TCSPC) or multichannel scaling (MCS) system for detection.[2]
-
Measure the PL decay profile. The decay will typically show a fast component (prompt fluorescence) and a slow component (delayed fluorescence).[2]
-
Fit the decay curve to a multi-exponential function to determine the lifetimes of the prompt (τp) and delayed (τd) fluorescence.
-
B. Electroluminescent Characterization
-
Current Density-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source meter unit and a calibrated photodiode or spectrometer.
-
Apply a forward bias voltage to the OLED and measure the current density and luminance.
-
-
Electroluminescence (EL) Spectrum:
-
Measure the emitted light spectrum at a specific driving voltage or current density using a spectrometer.
-
-
External Quantum Efficiency (EQE):
-
Calculate the EQE from the J-V-L data and the EL spectrum, assuming a Lambertian emission profile. The EQE is the ratio of the number of photons emitted from the device to the number of electrons injected.
-
Visualizations
Caption: Mechanism of Thermally Activated Delayed Fluorescence (TADF).
Caption: Experimental workflow for TADF-OLED fabrication.
Caption: Logical relationship for TADF emitter molecular design.
References
Troubleshooting & Optimization
Technical Support Center: Overcoming Solubility Issues of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing solubility challenges encountered with 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile?
A1: Based on the characteristics of the phenanthroimidazole scaffold, this compound is expected to be poorly soluble in aqueous solutions and may have limited solubility in common organic solvents. Phenanthroimidazole derivatives are generally known to be soluble in polar aprotic solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), and chlorinated solvents like chloroform and dichloromethane. Recrystallization of similar compounds from ethanol has been reported, suggesting some solubility in alcohols, particularly at elevated temperatures.
Q2: Which initial solvents should I try for dissolving the compound?
A2: For initial solubility screening, we recommend starting with the following solvents, ranked from most to least likely to be effective:
-
Dimethyl Sulfoxide (DMSO)
-
N,N-Dimethylformamide (DMF)
-
Chloroform (CHCl₃)
-
Dichloromethane (DCM)
-
Tetrahydrofuran (THF)
-
Acetone
-
Ethanol (may require heating)
Q3: The compound is intended for a biological assay with a final concentration of DMSO that is too high. What can I do?
A3: If the final concentration of DMSO is a concern for your biological assay, you can employ a co-solvent strategy. Dissolve the compound in a minimal amount of DMSO to create a concentrated stock solution. Then, for the final dilution into your aqueous assay buffer, you can try a stepwise dilution, potentially with the aid of a non-ionic surfactant like Tween® 80 or Pluronic® F-68 at a low concentration (e.g., 0.01-0.1%) in the final buffer to maintain solubility. Always run appropriate vehicle controls in your experiments.
Q4: Can I use pH modification to improve the solubility of this compound?
A4: The imidazole moiety in the phenanthroimidazole core is weakly basic and can be protonated under acidic conditions. Therefore, adjusting the pH to be more acidic might increase the aqueous solubility. However, the chloro and dicarbonitrile substituents may alter the pKa of the imidazole nitrogens. It is advisable to perform small-scale pH-solubility profiling to determine if this is a viable strategy. Be cautious of potential compound degradation at extreme pH values.
Troubleshooting Guides
Issue 1: The compound is not dissolving in the chosen solvent.
Possible Causes:
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Insufficient solvent volume.
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The solvent is not appropriate for the compound.
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The dissolution rate is slow at room temperature.
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The compound has low intrinsic solubility.
Troubleshooting Steps:
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Increase Solvent Volume: Gradually add more solvent to see if the compound dissolves. Be mindful of the desired final concentration.
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Apply Gentle Heating: Warm the solution gently (e.g., to 40-50 °C) while stirring. Many compounds exhibit increased solubility at higher temperatures. Always check for compound stability at elevated temperatures.
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Use Sonication: Place the sample in an ultrasonic bath for short intervals to break up particle aggregates and enhance dissolution.
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Try a Different Solvent: If the compound remains insoluble, switch to a more polar aprotic solvent like DMSO or DMF.
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Particle Size Reduction: If you have the solid compound, grinding it to a finer powder can increase the surface area and improve the dissolution rate.
Issue 2: The compound dissolves initially but then precipitates out of solution.
Possible Causes:
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The solution is supersaturated.
-
A change in temperature is causing the solubility to decrease.
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The solvent is evaporating, increasing the concentration.
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The compound is degrading to a less soluble species.
Troubleshooting Steps:
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Avoid Supersaturation: Ensure you are working below the compound's solubility limit in the chosen solvent and temperature.
-
Maintain Temperature: If the compound was dissolved with heating, try to maintain the temperature or cool the solution very slowly. Rapid cooling can cause precipitation.
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Prevent Solvent Evaporation: Keep vials and containers tightly sealed to prevent solvent loss.
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Co-Solvent System: Prepare a stock solution in a good solvent (e.g., DMSO) and dilute it into a co-solvent system (e.g., a mixture of the good solvent and a poorer solvent) for your final application. The presence of the good solvent can help maintain solubility.
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Check for Degradation: Analyze the precipitate by techniques like HPLC or LC-MS to see if it is the original compound or a degradation product. Protect the solution from light and air if the compound is suspected to be unstable.
Quantitative Data Presentation
| Solvent | Temperature (°C) | Maximum Soluble Concentration (mg/mL) | Observations (e.g., clear solution, suspension, color change) |
| DMSO | 25 | ||
| DMF | 25 | ||
| Chloroform | 25 | ||
| Dichloromethane | 25 | ||
| THF | 25 | ||
| Acetone | 25 | ||
| Ethanol | 25 | ||
| Ethanol | 50 | ||
| Water | 25 | ||
| PBS (pH 7.4) | 25 |
Experimental Protocols
Protocol 1: Screening for Optimal Solvent
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Weigh out a small, precise amount of the compound (e.g., 1 mg) into several clear glass vials.
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To each vial, add a measured volume (e.g., 100 µL) of a different test solvent (DMSO, DMF, Chloroform, etc.).
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Vortex each vial at room temperature for 2 minutes.
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Visually inspect for dissolution. If dissolved, the solvent is a good candidate.
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If not fully dissolved, add another measured volume of the solvent and repeat vortexing.
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If the compound remains insoluble, gently heat the vial to 40-50 °C while stirring and observe any changes.
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Record the approximate solubility in mg/mL for each solvent.
Protocol 2: Preparation of a Stock Solution Using a Co-Solvent System
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Determine the highest concentration of the compound that can be achieved in a "good" solvent like DMSO (e.g., 50 mg/mL).
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Prepare this concentrated stock solution.
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For your experiment, calculate the volume of the stock solution needed.
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In a separate tube, prepare the final dilution buffer. This may be an aqueous buffer or cell culture medium.
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While vortexing the dilution buffer, add the required volume of the DMSO stock solution dropwise. This rapid mixing can prevent localized high concentrations that lead to precipitation.
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If precipitation is still an issue, consider adding a small amount of a non-ionic surfactant (e.g., Tween® 80 to a final concentration of 0.01%) to the dilution buffer before adding the compound stock.
Visualizations
Caption: Workflow for overcoming solubility issues.
Caption: Logical relationships in solubility enhancement.
Preventing aggregation-caused quenching in 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile films
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(9-chloro-1h-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile films and encountering challenges with aggregation-caused quenching (ACQ).
Troubleshooting Guide
This guide addresses common issues related to reduced fluorescence intensity in thin films due to aggregation.
| Problem | Possible Cause | Suggested Solution |
| Significant decrease in photoluminescence quantum yield (PLQY) in solid-state films compared to dilute solutions. | Aggregation-Caused Quenching (ACQ): Molecules are too close together in the solid state, leading to non-radiative decay pathways. | 1. Host-Dopant Strategy: Disperse the compound as a dopant in a suitable host matrix to isolate the molecules. 2. Optimize Film Deposition Parameters: Adjust spin-coating speed, solution concentration, or substrate temperature to influence film morphology. 3. Introduce Bulky Substituents: If synthetically feasible, modify the molecular structure to sterically hinder close packing. |
| Broad and red-shifted emission spectrum in films. | Excimer/Exciplex Formation: Indicates strong intermolecular π-π stacking. | 1. Lower the Dopant Concentration: In a host-dopant system, reduce the concentration of the emissive dopant. 2. Choose a Host with a High Triplet Energy: This can help to confine the excitons on the dopant molecule. |
| Inconsistent fluorescence intensity across the film. | Inhomogeneous Film Morphology: Formation of crystalline domains or aggregates during film formation. | 1. Solvent Selection: Use a solvent system that promotes amorphous film formation. 2. Thermal Annealing: Post-deposition annealing can sometimes improve film uniformity, but care must be taken as it can also induce crystallization. |
Frequently Asked Questions (FAQs)
Q1: What is aggregation-caused quenching (ACQ)?
A1: Aggregation-caused quenching is a phenomenon where the fluorescence intensity of a luminophoric compound decreases significantly in the solid state or at high concentrations compared to its emission in a dilute solution. This is due to the formation of non-emissive or weakly emissive aggregates, which provide pathways for non-radiative decay of excitons.
Q2: How can I determine if my film is suffering from ACQ?
A2: A common diagnostic is to compare the photoluminescence quantum yield (PLQY) of the material in a dilute solution with that of a thin film. A substantial drop in PLQY in the film is a strong indicator of ACQ. Additionally, changes in the emission spectrum, such as broadening and a red-shift, can suggest the formation of aggregates like excimers.
Q3: What is a host-dopant system and how does it prevent ACQ?
A3: In a host-dopant system, a small amount of the emissive material (the dopant) is dispersed within a larger amount of a host material. The host matrix physically separates the dopant molecules, preventing them from aggregating and quenching each other's emission. For efficient energy transfer, the host material should have a wider bandgap than the dopant.
Q4: What are some suitable host materials for a blue-emitting dopant like a phenanthroimidazole derivative?
A4: Wide bandgap materials are typically used as hosts for blue emitters. Some common examples include:
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CBP (4,4'-Bis(N-carbazolyl)-1,1'-biphenyl): A widely used host material.
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mCP (1,3-Bis(N-carbazolyl)benzene): Known for its high triplet energy.
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TPBi (1,3,5-Tris(1-phenyl-1H-benzimidazol-2-yl)benzene): An electron-transporting host.
The choice of host will depend on the specific energy levels of the dopant and the desired device architecture.
Experimental Protocols
Protocol 1: Fabrication of Host-Dopant Thin Films by Spin-Coating
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Solution Preparation:
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Prepare a stock solution of the host material (e.g., CBP) in a suitable solvent (e.g., chlorobenzene) at a concentration of 10 mg/mL.
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Prepare a stock solution of the dopant (2-(9-chloro-1h-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile) in the same solvent at a concentration of 1 mg/mL.
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In separate vials, mix the host and dopant solutions to achieve the desired doping concentrations (e.g., 1%, 5%, 10% by weight). Ensure the total solute concentration remains constant.
-
-
Substrate Cleaning:
-
Clean glass or quartz substrates by sequential ultrasonication in deionized water, acetone, and isopropanol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma for 5 minutes to improve the surface wettability.
-
-
Spin-Coating:
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Place the cleaned substrate on the spin-coater chuck.
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Dispense a sufficient amount of the prepared solution onto the center of the substrate.
-
Spin-coat at a desired speed (e.g., 2000 rpm) for a set time (e.g., 60 seconds) to form a uniform thin film.
-
-
Annealing:
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Transfer the coated substrate to a hotplate in a nitrogen-filled glovebox.
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Anneal the film at a specific temperature (e.g., 80°C) for a set time (e.g., 10 minutes) to remove residual solvent.
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Protocol 2: Photoluminescence Quantum Yield (PLQY) Measurement
-
Instrumentation:
-
Use a calibrated integrating sphere coupled to a spectrometer and a light source.
-
-
Sample Preparation:
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For solution PLQY, prepare a dilute solution of the compound in a suitable solvent (e.g., toluene) with an absorbance below 0.1 at the excitation wavelength.
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For film PLQY, use the thin film prepared as described in Protocol 1.
-
-
Measurement Procedure:
-
Empty Sphere Measurement: Record the spectrum of the excitation source with the empty integrating sphere.
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Sample Measurement: Place the sample (cuvette with solution or thin film) inside the integrating sphere and record the spectrum. The laser should illuminate the sample.
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Reference Measurement: For solutions, measure the spectrum of the pure solvent. For films, measure the spectrum of a blank substrate.
-
-
Calculation:
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The PLQY is calculated by the software based on the integrated intensity of the sample emission and the reduction in the intensity of the excitation source with and without the sample.
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Data Presentation
Table 1: Illustrative PLQY Data for Different Film Compositions
| Film Composition | PLQY (%) | Emission Peak (nm) | Fluorescence Lifetime (ns) |
| Neat Film | 5 | 480 | 1.2 |
| 10% Dopant in CBP Host | 35 | 465 | 3.5 |
| 5% Dopant in CBP Host | 60 | 462 | 4.8 |
| 1% Dopant in CBP Host | 85 | 460 | 5.1 |
| Dilute Solution | 95 | 458 | 5.5 |
Note: The data presented in this table is illustrative and intended to demonstrate the expected trend when mitigating ACQ. Actual experimental values may vary.
Visualizations
Caption: Experimental workflow for film fabrication and characterization.
Caption: Logical relationship for preventing ACQ using a host-dopant strategy.
Technical Support Center: Synthesis of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
Disclaimer: The synthesis of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile is not widely reported in the available scientific literature. Therefore, this guide is based on established synthetic routes for structurally similar 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives. The provided protocols and troubleshooting advice are intended as a general framework and may require optimization for this specific target molecule.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives?
A1: The most common and efficient method is a one-pot, three-component condensation reaction. This involves reacting a 9,10-phenanthrenequinone derivative, an aromatic aldehyde, and an ammonium salt (like ammonium acetate) in a suitable solvent, often with a catalyst.[1]
Q2: What are the likely starting materials for the synthesis of the target molecule?
A2: Based on the structure, the key precursors would be:
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9-Chloro-1,10-phenanthroline-5,6-dione (a chlorinated phenanthrenequinone derivative)
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2-Formylbenzene-1,3-dicarbonitrile
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Ammonium acetate (as the nitrogen source for the imidazole ring)
Q3: What catalysts are typically used for this type of reaction?
A3: A variety of catalysts can be employed to improve reaction rates and yields. These include:
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Acid catalysts: Both Brønsted and Lewis acids are effective. Examples include organic acids and their salts.[1]
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Solid-supported catalysts: Nanoporous solid acids like SBA-Pr-SO3H have been shown to be efficient and reusable.[2]
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Ionic liquids: Certain ionic liquids can act as both solvent and catalyst.
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Microwave irradiation: This technique can significantly shorten reaction times and improve yields, sometimes in the presence of a catalyst like polyethylene glycol.[3]
Q4: What solvents are recommended for this synthesis?
A4: The choice of solvent can significantly impact the reaction outcome. Common solvents include:
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Ethanol
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Acetic acid[2]
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Solvent-free conditions (under thermal or microwave irradiation)
The optimal solvent should be determined experimentally. Acetic acid has been shown to provide excellent yields in some cases.[2]
Troubleshooting Guide
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Product Yield | 1. Inefficient Catalyst: The chosen catalyst may not be optimal for the specific substrates. 2. Suboptimal Reaction Temperature: The reaction may require higher or lower temperatures for activation or to prevent side reactions. 3. Incorrect Stoichiometry: The molar ratios of the reactants may not be ideal. 4. Poor Quality Reagents: Starting materials may be impure or degraded. | 1. Catalyst Screening: Test a range of catalysts, including different acid catalysts (e.g., p-TSA, acetic acid) and solid-supported catalysts.[1][2] 2. Temperature Optimization: Run small-scale reactions at various temperatures (e.g., room temperature, 60 °C, reflux) to find the optimum. 3. Vary Reactant Ratios: Experiment with slight excesses of the aldehyde or ammonium acetate. A common ratio is 1:1:2.5 of phenanthrenequinone, aldehyde, and ammonium acetate. 4. Reagent Purification/Verification: Ensure the purity of starting materials using techniques like NMR or melting point analysis. |
| Formation of Impurities/Side Products | 1. Side Reactions: The aldehyde may undergo self-condensation or other unwanted reactions. 2. Decomposition: Reactants or the product may be unstable under the reaction conditions. 3. Incomplete Reaction: The presence of unreacted starting materials can complicate purification. | 1. Modify Reaction Conditions: Lowering the reaction temperature or using a milder catalyst can sometimes reduce side reactions. 2. Shorter Reaction Times: Monitor the reaction progress using Thin Layer Chromatography (TLC) to avoid prolonged heating after completion. 3. Purification Strategy: Utilize column chromatography with a suitable solvent system (e.g., n-hexane:ethyl acetate) to separate the desired product from impurities. Recrystallization from a solvent like ethanol is also a common purification method. |
| Difficult Product Isolation/Purification | 1. Product Solubility: The product may be highly soluble in the reaction solvent, making precipitation difficult. 2. Oily Product: The product may not crystallize easily. | 1. Solvent Removal and Recrystallization: After the reaction, remove the solvent under reduced pressure. Attempt recrystallization from a different solvent system. Washing the crude solid with cold water is also a common step. 2. Column Chromatography: If recrystallization fails, column chromatography is the most effective method for purifying non-crystalline products. |
Experimental Protocols
Representative Protocol for the Synthesis of 2-Aryl-1H-phenanthro[9,10-d]imidazoles
This protocol is adapted from methodologies used for similar compounds and should be optimized for the target molecule.
Materials:
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9,10-phenanthrenequinone derivative (1 mmol)
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Aromatic aldehyde (1 mmol)
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Ammonium acetate (2.5 mmol)
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Catalyst (e.g., 0.04 g of a nano-catalyst or a catalytic amount of an acid)
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Ethanol (10 mL)
Procedure:
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Combine the 9,10-phenanthrenequinone derivative, the aromatic aldehyde, ammonium acetate, and the catalyst in a round-bottom flask.
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Add ethanol and stir the mixture.
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Reflux the reaction mixture for a specified time (typically 2-8 hours, depending on the catalyst and substrates). Monitor the reaction progress by TLC.
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After the reaction is complete, cool the mixture to room temperature.
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If a solid catalyst is used, separate it by filtration.
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Evaporate the organic solvent under reduced pressure.
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Wash the resulting solid with cold water (e.g., 3 x 20 mL).
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Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography.
Data Presentation
Table 1: Effect of Catalyst and Solvent on Yield for a Model Reaction
| Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| La0.5Pb0.5MnO3 nanoparticles | Ethanol | Reflux | 2 | High (not specified) | |
| SBA-Pr-SO3H | Acetic Acid | Reflux | 0.5 | 95 | [2] |
| SBA-Pr-SO3H | Ethanol | Reflux | 3 | 80 | [2] |
| SBA-Pr-SO3H | Water | Reflux | 5 | 60 | [2] |
| None | Acetic Acid | Reflux | 6 | 40 | [2] |
| Microwave (with PEG catalyst) | - | - | 5-8 min | 80-85 | [3] |
Note: Yields are highly dependent on the specific substrates used and these values are for illustrative purposes based on related syntheses.
Visualizations
Experimental Workflow
References
Technical Support Center: Synthesis of 9-Chloro-phenanthroimidazole Derivatives
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 9-chloro-phenanthroimidazole derivatives. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Troubleshooting Guides
This section provides solutions to common problems encountered during the synthesis of 9-chloro-phenanthroimidazole derivatives.
Issue 1: Low or No Product Yield
Question: I am getting a very low yield, or no desired product at all, in my synthesis of a 9-chloro-phenanthroimidazole derivative. What are the possible causes and how can I troubleshoot this?
Answer:
Low or no product yield is a common issue that can stem from several factors. Systematically evaluating each step of your experimental protocol is crucial for identifying the root cause.
Possible Causes and Troubleshooting Steps:
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Purity of Reactants: The purity of the starting materials, namely 9,10-phenanthrenequinone, the substituted benzaldehyde (e.g., 4-chlorobenzaldehyde), and the ammonium source (e.g., ammonium acetate), is critical. Impurities can interfere with the reaction.
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Recommendation: Ensure the purity of your starting materials using appropriate analytical techniques such as NMR or melting point determination. If necessary, purify the reactants before use. For instance, 9,10-phenanthrenequinone can be recrystallized from glacial acetic acid.
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-
Reaction Conditions: The reaction conditions, including temperature, reaction time, and solvent, play a significant role in the success of the synthesis. The Radziszewski reaction, a common method for this synthesis, often requires elevated temperatures to proceed efficiently.
-
Recommendation:
-
Temperature: Ensure the reaction is heated to the optimal temperature, typically refluxing in a solvent like glacial acetic acid.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction may require several hours to reach completion.
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Solvent: Glacial acetic acid is a common solvent for this reaction as it also acts as a catalyst. Ensure it is of high purity and anhydrous if the reaction is sensitive to water.
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-
-
Incomplete Dissolution of Reactants: If the reactants are not fully dissolved in the solvent, the reaction will be slow and incomplete.
-
Recommendation: Ensure all reactants are completely dissolved in the solvent before and during the reaction. Adequate stirring is essential.
-
-
Side Reactions: Several side reactions can compete with the formation of the desired product, leading to lower yields. These are discussed in more detail in the FAQ section.
Troubleshooting Workflow:
Caption: A workflow diagram for troubleshooting low product yield.
Issue 2: Difficulty in Product Purification
Question: I am having trouble purifying my 9-chloro-phenanthroimidazole derivative. The crude product contains multiple impurities that are difficult to separate. What are some effective purification strategies?
Answer:
Purification of phenanthroimidazole derivatives can be challenging due to the presence of structurally similar byproducts and unreacted starting materials. A combination of techniques is often necessary to achieve high purity.
Recommended Purification Protocol:
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Initial Work-up: After the reaction is complete (as monitored by TLC), the reaction mixture is typically poured into cold water or an ice bath to precipitate the crude product. This helps to remove the acetic acid and other water-soluble impurities.
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Filtration and Washing: The precipitated solid should be collected by filtration and washed thoroughly with water to remove any remaining acid. Subsequently, washing with a non-polar solvent like hexane can help remove non-polar impurities.
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Recrystallization: Recrystallization is a powerful technique for purifying solid organic compounds.
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Solvent Selection: The choice of solvent is crucial. A good recrystallization solvent should dissolve the compound well at high temperatures but poorly at low temperatures. Common solvents for phenanthroimidazole derivatives include ethanol, methanol, or a mixture of ethanol and water.
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Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If colored impurities are present, a small amount of activated charcoal can be added. Filter the hot solution to remove insoluble impurities and the charcoal, then allow the filtrate to cool slowly to form crystals.
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-
Column Chromatography: If recrystallization does not provide the desired purity, column chromatography is the next step.
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Stationary Phase: Silica gel is the most common stationary phase.
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Mobile Phase: A mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate) is typically used. The polarity of the mobile phase should be optimized by TLC to achieve good separation between the desired product and impurities. A gradient elution (gradually increasing the polarity of the mobile phase) can be effective.
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Table 1: Solvent Systems for Column Chromatography
| Polarity | Solvent System Example (Hexane:Ethyl Acetate) | Typical Application |
| Low | 9:1 | Eluting non-polar impurities |
| Medium | 7:3 to 1:1 | Eluting the desired product |
| High | 1:2 or pure Ethyl Acetate | Eluting highly polar impurities |
Frequently Asked Questions (FAQs)
Q1: What are the common side reactions in the synthesis of 9-chloro-phenanthroimidazole derivatives?
A1: The synthesis of 9-chloro-phenanthroimidazole derivatives, often carried out via the Radziszewski reaction, can be accompanied by several side reactions that can impact the yield and purity of the final product.
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Self-condensation of 9,10-phenanthrenequinone: Under the reaction conditions, 9,10-phenanthrenequinone can undergo self-condensation reactions, leading to polymeric or tar-like materials that are difficult to characterize and remove.
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Oxidation of the Aldehyde: The aromatic aldehyde (e.g., 4-chlorobenzaldehyde) can be oxidized to the corresponding carboxylic acid (e.g., 4-chlorobenzoic acid), especially if the reaction is exposed to air for extended periods at high temperatures.
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Formation of Di-imine Intermediate: The reaction between 9,10-phenanthrenequinone and ammonia (from ammonium acetate) can form a di-imine intermediate. This intermediate is a key part of the main reaction pathway but can also potentially react with other species in the reaction mixture to form byproducts.
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Incomplete Cyclization: The final cyclization step to form the imidazole ring may be incomplete, leading to the presence of intermediate species in the crude product.
Caption: Potential reaction pathways in the synthesis.
Q2: What is a typical experimental protocol for the synthesis of a 9-chloro-phenanthroimidazole derivative?
A2: The following is a general procedure for the synthesis of 2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazole. Researchers should adapt this protocol based on their specific substrate and laboratory conditions.
Experimental Protocol: Synthesis of 2-(4-chlorophenyl)-1H-phenanthro[9,10-d]imidazole
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Reactant Stoichiometry:
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9,10-Phenanthrenequinone: 1.0 equivalent
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4-Chlorobenzaldehyde: 1.0 equivalent
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Ammonium Acetate: 10-20 equivalents
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-
Procedure: a. To a round-bottom flask equipped with a reflux condenser, add 9,10-phenanthrenequinone, 4-chlorobenzaldehyde, and a significant excess of ammonium acetate. b. Add glacial acetic acid as the solvent (enough to dissolve the reactants upon heating). c. Heat the reaction mixture to reflux with constant stirring. d. Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane and ethyl acetate as the eluent). The reaction is typically complete within 3-6 hours. e. After completion, allow the reaction mixture to cool to room temperature and then pour it into a beaker containing cold water or an ice-water mixture. f. A solid precipitate will form. Stir the mixture for about 30 minutes to ensure complete precipitation. g. Collect the crude product by vacuum filtration. h. Wash the solid with copious amounts of water to remove acetic acid and excess ammonium acetate. i. Dry the crude product in a vacuum oven. j. Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Table 2: Typical Reaction Parameters and Expected Outcomes
| Parameter | Value | Expected Outcome |
| Reaction Temperature | Reflux (approx. 118 °C in acetic acid) | Drives the reaction to completion |
| Reaction Time | 3 - 6 hours | Completion of the reaction |
| Molar Ratio (Quinone:Aldehyde) | 1:1 | Stoichiometric reaction |
| Molar Ratio (Ammonium Acetate) | 10-20 eq. | Acts as both reactant and catalyst |
| Yield (after purification) | 70-90% | Varies depending on substrate and purification efficiency |
Q3: How does the chloro-substituent affect the reaction?
A3: The presence of a chloro-substituent on the benzaldehyde ring can influence the reaction in several ways due to its electronic properties.
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Electron-Withdrawing Nature: The chlorine atom is an electron-withdrawing group. This can make the carbonyl carbon of the 4-chlorobenzaldehyde slightly more electrophilic, which can potentially increase the rate of the initial nucleophilic attack by the di-imine intermediate.
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Reactivity: In general, the electronic effect of a single chloro-substituent on the aromatic ring is not expected to dramatically alter the course of the reaction compared to unsubstituted benzaldehyde. However, strongly electron-withdrawing or electron-donating groups can have a more pronounced effect on reaction rates and yields.
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Side Reactions: The chloro-substituent is generally stable under the reaction conditions of the Radziszewski synthesis and is not expected to participate in side reactions.
Disclaimer: The information provided in this technical support center is intended for guidance and informational purposes only. Researchers should always adhere to standard laboratory safety practices and adapt protocols to their specific experimental conditions.
Degradation pathways of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile under UV irradiation
Technical Support Center: Photodegradation of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
Frequently Asked Questions (FAQs)
Q1: What is the expected photoreactivity of this compound?
A1: The molecule contains several moieties susceptible to UV degradation. The phenanthroimidazole core is known to be photoactive.[1][2] The carbon-chlorine bond on the phenanthrene ring is a potential site for homolytic cleavage upon UV irradiation, leading to dechlorination. Furthermore, the nitrile groups on the benzene ring could undergo hydrolysis or other transformations if nucleophiles like water are present.
Q2: Which solvent should I use for my degradation study?
A2: Solvent choice is critical as it can affect degradation rates and pathways.[3] Start with a solvent that is transparent in the UV range of your irradiation source to avoid interference. Acetonitrile is a common choice due to its UV transparency and ability to dissolve a wide range of organic compounds. Methanol is also used, but it can participate in photoreactions. Always run a "dark control" (sample in solvent without UV light) to check for solvent-induced degradation.[4]
Q3: My compound does not seem to be degrading under the UV lamp. What could be the problem?
A3: Several factors could be at play:
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Wavelength Mismatch: Ensure the emission wavelength of your UV lamp overlaps with the absorbance spectrum of your compound. The compound must absorb the light to react.
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Low Photon Flux: The intensity of your lamp might be too low. Check the manufacturer's specifications and the age of the lamp.
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Solvent Absorption: Your solvent might be absorbing most of the UV light. Check the UV cutoff wavelength of your solvent.[4]
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Oxygen Quenching: Dissolved oxygen can quench the excited state of the molecule, preventing degradation. Try de-gassing your solution by bubbling with nitrogen or argon before and during irradiation.
Q4: I see many new peaks in my HPLC chromatogram after irradiation. How do I confirm they are degradation products?
A4: This is a common challenge. Use a hyphenated technique like Liquid Chromatography-Mass Spectrometry (LC-MS). The mass-to-charge ratio (m/z) of the new peaks can provide the molecular weight of potential photoproducts. For example, a peak with a mass 34 units lower than the parent compound could indicate a dechlorination product. Further fragmentation in MS/MS can help elucidate the structures.
Troubleshooting Guide
| Problem | Possible Causes | Recommended Solutions |
| Irreproducible Degradation Rates | 1. Fluctuations in lamp intensity.[5] 2. Inconsistent sample positioning in the photoreactor. 3. Temperature variations.[5] 4. Inconsistent de-gassing procedure. | 1. Allow the lamp to warm up completely before starting the experiment. Monitor lamp output if possible. 2. Use a merry-go-round photoreactor for uniform irradiation of multiple samples. 3. Use a thermostatted reaction vessel. 4. Standardize the time and flow rate for bubbling with inert gas. |
| Baseline Drift in HPLC Analysis | 1. Contaminated mobile phase. 2. Column temperature fluctuations.[5] 3. Detector lamp is failing.[5] | 1. Use fresh, HPLC-grade solvents and filter them. 2. Use a column oven for stable temperature control. 3. Check the lamp's energy/hours of use and replace if necessary. |
| Poor Peak Shape (Tailing or Fronting) in HPLC | 1. Mismatch between injection solvent and mobile phase.[6] 2. Column overload.[6] 3. Column degradation or contamination. | 1. Dissolve the sample in the initial mobile phase if possible. 2. Reduce the injection volume or sample concentration. 3. Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column. |
| Low Mass Balance (Sum of parent and product peaks is less than initial) | 1. Formation of volatile products. 2. Formation of products that are not UV-active at the detection wavelength. 3. Products are irreversibly adsorbed onto the column. | 1. Analyze the headspace of the reaction vessel using Gas Chromatography-Mass Spectrometry (GC-MS). 2. Use a Diode Array Detector (DAD) or a mass spectrometer to check for peaks at other wavelengths. 3. Use a different column or a stronger mobile phase. |
Experimental Protocols
Protocol 1: Photodegradation Experiment
-
Preparation: Prepare a stock solution of the title compound (e.g., 10 mg in 100 mL of acetonitrile). Dilute to a working concentration (e.g., 10 µg/mL) in a quartz reaction vessel.
-
De-gassing (Optional but Recommended): Bubble the solution gently with high-purity nitrogen for 15 minutes to remove dissolved oxygen.
-
Irradiation: Place the vessel in a photoreactor equipped with a medium-pressure mercury lamp. If desired, use optical filters to isolate specific wavelength regions. Ensure the vessel is placed at a fixed distance from the lamp.
-
Sampling: At predetermined time intervals (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot (e.g., 1 mL) from the reaction mixture.
-
Analysis: Immediately analyze the aliquot by HPLC-DAD or LC-MS to determine the concentration of the parent compound and identify photoproducts. Store samples in the dark and at low temperature if immediate analysis is not possible.
-
Control: Run a parallel "dark control" experiment by keeping a sample in the same conditions but protected from light (e.g., wrapped in aluminum foil).
Protocol 2: Determination of Quantum Yield
The quantum yield (Φ) is the efficiency of a photochemical process. It's the ratio of molecules undergoing a specific event to the number of photons absorbed.[3]
-
Actinometry: First, determine the photon flux of your lamp system using a chemical actinometer (e.g., ferrioxalate or o-nitrobenzaldehyde), which has a known quantum yield.[7]
-
Sample Irradiation: Irradiate your sample under the exact same conditions (wavelength, geometry, solvent) as the actinometer.
-
Data Collection: Measure the rate of disappearance of your starting material using HPLC. Also, measure the amount of light absorbed by the solution at the irradiation wavelength using a UV-Vis spectrophotometer.
-
Calculation: The quantum yield can be calculated using the formula: Φ = (moles of compound reacted / time) / (moles of photons absorbed / time)
Quantitative Data (Hypothetical)
This table presents hypothetical degradation data for the title compound under different conditions to illustrate how results can be structured.
| Condition | Solvent | Atmosphere | Rate Constant (k, min⁻¹) | Half-life (t½, min) | Quantum Yield (Φ) |
| 1 | Acetonitrile | Air | 0.0231 | 30.0 | 0.015 |
| 2 | Acetonitrile | Nitrogen | 0.0462 | 15.0 | 0.030 |
| 3 | Methanol | Air | 0.0277 | 25.0 | 0.018 |
| 4 | Methanol | Nitrogen | 0.0578 | 12.0 | 0.038 |
Visualizations
Caption: Hypothetical photodegradation pathways for the title compound.
Caption: General experimental workflow for a photodegradation study.
References
- 1. mdpi.com [mdpi.com]
- 2. Phenanthroimidazole derivatives showing mild intramolecular charge transfer and high quantum yields and their applications in OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Quantum yield - Wikipedia [en.wikipedia.org]
- 4. youtube.com [youtube.com]
- 5. HPLC Troubleshooting Guide [scioninstruments.com]
- 6. obrnutafaza.hr [obrnutafaza.hr]
- 7. A versatile method for the determination of photochemical quantum yields via online UV-Vis spectroscopy - Photochemical & Photobiological Sciences (RSC Publishing) DOI:10.1039/C7PP00401J [pubs.rsc.org]
Technical Support Center: Phenanthroimidazole Materials for Advanced Charge Transport Applications
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis, characterization, and device fabrication of phenanthroimidazole-based materials.
Troubleshooting Guides
This section offers solutions to specific problems that may arise during experimental work.
Synthesis and Purification
Problem: Low yield or incomplete reaction in phenanthroimidazole synthesis (Debus-Radziszewski reaction).
Possible Causes & Solutions:
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Impurities in Reactants: Ensure the purity of the starting materials (phenanthrene-9,10-dione, aldehyde, and ammonium acetate). Impurities in the aldehyde can lead to significant side product formation.[1]
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Reaction Conditions: The reaction is often sensitive to temperature and reaction time.
-
Temperature: Ensure the reaction mixture is heated appropriately, typically under reflux conditions.
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Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). Prolonged reaction times can sometimes lead to decomposition.
-
-
Stoichiometry: Precise stoichiometry of the reactants is crucial. An excess of ammonium acetate is commonly used to drive the reaction to completion.
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Solvent: Glacial acetic acid is a common solvent for this reaction. Ensure it is of high purity and anhydrous.
Problem: Difficulty in purifying the synthesized phenanthroimidazole derivative.
Possible Causes & Solutions:
-
Side Products: The Debus-Radziszewski synthesis can sometimes yield side products that are difficult to separate due to similar polarities.[2]
-
Column Chromatography: Use a long silica gel column with a carefully selected eluent system. A gradual increase in solvent polarity can help in separating closely related compounds.
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Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate/hexane) can be effective in removing impurities.
-
-
Residual Palladium Catalyst (from Suzuki Coupling): If Suzuki coupling is used for further derivatization, residual palladium can contaminate the product.
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Washing: A wash with a sodium thiosulfate solution during the workup can help remove palladium residues.
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Filtration: Filtering the product solution through a pad of celite or charcoal can also be effective.
-
Thin Film Deposition and Device Fabrication
Problem: Poor film quality (e.g., rough surface, pinholes) of the phenanthroimidazole layer.
Possible Causes & Solutions:
-
Substrate Cleanliness: Ensure the substrate (e.g., ITO-coated glass) is meticulously cleaned. A standard cleaning procedure involves sequential ultrasonication in detergent, deionized water, acetone, and isopropanol.
-
Deposition Rate: In thermal evaporation, a slow and stable deposition rate (e.g., 0.5-2 Å/s) is crucial for forming a uniform and smooth film.
-
Substrate Temperature: The temperature of the substrate during deposition can significantly influence film morphology. Optimizing this parameter can lead to improved crystallinity and reduced defects.
-
Vacuum Level: A high vacuum (e.g., < 10⁻⁶ Torr) is necessary to prevent the incorporation of impurities into the thin film.
Problem: High charge injection barrier in the fabricated OLED.
Possible Causes & Solutions:
-
Mismatched Energy Levels: A large energy gap between the work function of the electrode and the HOMO/LUMO level of the phenanthroimidazole layer can impede charge injection.
-
Insertion of Injection Layers: Use of a hole injection layer (HIL) like PEDOT:PSS or a thin layer of MoO₃ between the anode and the hole transport layer can reduce the hole injection barrier. Similarly, an electron injection layer (EIL) like LiF or Cs₂CO₃ between the electron transport layer and the cathode can facilitate electron injection.
-
-
Interface Contamination: Impurities at the electrode-organic interface can create a barrier to charge injection. Ensure all deposition processes are carried out in a clean, high-vacuum environment.
Frequently Asked Questions (FAQs)
Synthesis & Characterization
-
Q1: What are the key reaction parameters to control in the Debus-Radziszewski synthesis of phenanthroimidazoles? A1: The key parameters are the purity of reactants, the stoichiometry (especially the excess of ammonium acetate), reaction temperature, and reaction time. Monitoring the reaction by TLC is highly recommended.[2]
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Q2: How can I confirm the structure and purity of my synthesized phenanthroimidazole derivative? A2: A combination of spectroscopic techniques is recommended. ¹H and ¹³C NMR spectroscopy will confirm the chemical structure, while mass spectrometry will verify the molecular weight. Purity can be assessed by techniques like HPLC, TLC, and elemental analysis.
-
Q3: What do the HOMO and LUMO energy levels determined by cyclic voltammetry (CV) tell me about my material? A3: The HOMO and LUMO levels provide information about the ease of hole and electron injection, respectively. A higher HOMO level facilitates hole injection from the anode, while a lower LUMO level aids electron injection from thecathode. These values are critical for designing efficient device architectures with good energy level alignment between different layers.
Charge Transport Properties
-
Q4: Which technique is best for measuring the charge carrier mobility of my phenanthroimidazole thin film? A4: The choice of technique depends on the specific requirements of your experiment.
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Time-of-Flight (TOF): This is a direct method to measure the drift mobility in relatively thick films (microns). It is useful for understanding the intrinsic transport properties of the material.
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Space-Charge Limited Current (SCLC): This is a steady-state measurement performed on single-carrier devices. It is a common and relatively simple method to estimate the mobility in thin films, but the results can be influenced by traps and injection barriers.[3]
-
Field-Effect Transistor (FET): This technique measures the mobility in a transistor configuration, where the charge transport occurs in a thin layer at the dielectric interface under a high charge carrier density.
-
-
Q5: My SCLC measurement gives a non-ideal I-V curve. What could be the issue? A5: Deviations from the ideal SCLC behavior (J ∝ V²) can be due to several factors:
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Charge Traps: The presence of trap states in the material can lead to a trap-limited SCLC, where the current shows a steeper voltage dependence in the trap-filling regime.[4]
-
Injection Barriers: Non-ohmic contacts can limit the current at lower voltages, preventing the establishment of a true space-charge limited current.[3]
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Field-Dependent Mobility: The mobility of many organic semiconductors increases with the applied electric field.
-
Device Shorts or Leakage Currents: These can dominate the I-V characteristics, especially at low voltages.
-
Device Performance
-
Q6: How can I improve the external quantum efficiency (EQE) of my phenanthroimidazole-based OLED? A6: Improving EQE involves a multi-faceted approach:
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Balanced Charge Injection and Transport: Ensure that the rates of hole and electron injection and transport are comparable to allow for efficient recombination in the emissive layer. This can be achieved by selecting appropriate charge transport layers and optimizing their thicknesses.
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High Photoluminescence Quantum Yield (PLQY): The emissive material itself should have a high PLQY in the solid state.
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Efficient Exciton Harvesting: For fluorescent emitters, strategies like creating hybridized local and charge-transfer (HLCT) states can help to harvest triplet excitons, thereby increasing the theoretical maximum EQE.
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Optimized Device Architecture: The layer structure of the OLED, including the use of blocking layers to confine excitons to the emissive layer, plays a crucial role.
-
-
Q7: What is the significance of creating Hybridized Local and Charge-Transfer (HLCT) states in phenanthroimidazole emitters? A7: HLCT states are a molecular design strategy to enhance the efficiency of fluorescent OLEDs. By mixing the localized excitation (LE) and charge-transfer (CT) states, it is possible to facilitate the reverse intersystem crossing (RISC) from triplet to singlet excitons. This allows for the harvesting of non-emissive triplet excitons, potentially leading to higher EQEs.
Quantitative Data Summary
| Material/Device Parameter | Typical Values/Ranges | Significance |
| Charge Carrier Mobility (µ) | 10⁻⁶ to 10⁻³ cm²/Vs | Determines the speed at which charges move through the material. |
| HOMO Energy Level | -5.0 to -6.0 eV | Influences hole injection from the anode. |
| LUMO Energy Level | -2.0 to -3.0 eV | Influences electron injection from the cathode. |
| External Quantum Efficiency (EQE) | 1% to >10% for blue emitters | A measure of the device's efficiency in converting electrons to photons. |
| Turn-on Voltage | 2.5 to 5.0 V | The voltage at which the OLED starts to emit light. |
| Maximum Brightness | >1000 cd/m² | The maximum light output of the device. |
| CIE Coordinates (for blue emitters) | (0.14-0.16, 0.08-0.20) | Defines the color purity of the emitted light. |
Experimental Protocols
Protocol 1: Time-of-Flight (TOF) Mobility Measurement
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Sample Preparation:
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Deposit a thick film (typically 1-5 µm) of the phenanthroimidazole material onto a transparent conductive substrate (e.g., ITO).
-
Deposit a semi-transparent top electrode (e.g., a thin layer of aluminum) to complete the sandwich structure.
-
-
Experimental Setup:
-
Place the sample in a cryostat or a sample holder with electrical contacts.
-
Connect the electrodes to a voltage source and a fast oscilloscope in series with a load resistor.
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Use a pulsed laser (e.g., a nitrogen laser) with a wavelength that is strongly absorbed by the phenanthroimidazole material to generate charge carriers near the transparent electrode.
-
-
Measurement Procedure:
-
Apply a DC voltage across the sample to create an electric field.
-
Trigger the laser to generate a sheet of charge carriers.
-
The charge carriers will drift across the film under the influence of the applied field, inducing a transient photocurrent.
-
Record the transient photocurrent using the oscilloscope. The current will drop to zero when the charge carriers reach the opposite electrode.
-
-
Data Analysis:
-
Determine the transit time (t_T) from the transient photocurrent plot. For non-dispersive transport, this will be a clear plateau followed by a drop-off. For dispersive transport, the transit time is often determined from a log-log plot of the photocurrent versus time.
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Calculate the charge carrier mobility (µ) using the formula: µ = d² / (V * t_T), where d is the film thickness and V is the applied voltage.
-
Protocol 2: Space-Charge Limited Current (SCLC) Mobility Measurement
-
Device Fabrication:
-
Fabricate a single-carrier device with the structure: Substrate/Anode/Hole Injection Layer (HIL)/Phenanthroimidazole/Hole-only Cathode (for hole mobility) or Substrate/Cathode/Electron Injection Layer (EIL)/Phenanthroimidazole/Electron-only Anode (for electron mobility).
-
The choice of electrodes and injection layers is critical to ensure ohmic contacts for the charge carrier being measured while blocking the injection of the opposite carrier.
-
-
Measurement Procedure:
-
Connect the device to a source-measure unit (SMU).
-
Apply a voltage sweep and measure the resulting current density (J).
-
Perform the measurement in the dark and in an inert atmosphere to avoid photo-generated carriers and degradation.
-
-
Data Analysis:
-
Plot the J-V curve on a log-log scale.
-
In the ideal SCLC regime, the current density is described by the Mott-Gurney law: J = (9/8) * ε₀ * ε_r * µ * (V²/d³), where ε₀ is the permittivity of free space, ε_r is the relative permittivity of the material, µ is the charge carrier mobility, V is the applied voltage, and d is the film thickness.
-
Fit the quadratic region of the J-V curve to the Mott-Gurney law to extract the mobility (µ).
-
Visualizations
References
Technical Support Center: Purification of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile. The information is intended for researchers, scientists, and professionals in the field of drug development.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of the target compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low Recovery After Column Chromatography | - Compound is still on the column.- Compound is co-eluting with impurities.- Compound is degrading on the silica gel. | - Increase the polarity of the eluent to ensure all the compound is eluted.- Optimize the solvent system using Thin Layer Chromatography (TLC) to achieve better separation.- Deactivate the silica gel with a small amount of triethylamine in the eluent if the compound is acid-sensitive.[1] |
| Product is not Pure After Column Chromatography | - Inappropriate solvent system.- Column was overloaded.- Fractions were not collected properly. | - Perform a gradient elution to better separate the compound from impurities.[1]- Use a larger column or reduce the amount of crude product loaded.- Collect smaller fractions and analyze them by TLC before combining. |
| Compound Fails to Crystallize | - Presence of impurities.- Incorrect solvent or solvent combination.- Concentration is too high or too low. | - Repurify the compound by column chromatography.- Screen a variety of solvents (e.g., ethanol, methanol, acetonitrile, toluene, or mixtures) for recrystallization.- Experiment with different concentrations and cooling rates. |
| Oily Product Obtained After Purification | - Residual solvent.- Compound has a low melting point.- Presence of greasy impurities. | - Dry the product under high vacuum for an extended period.- Attempt to triturate the oil with a non-polar solvent (e.g., hexane) to induce solidification.- Perform another chromatographic purification with a different solvent system. |
Frequently Asked Questions (FAQs)
Q1: What is the most common method for purifying 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile?
A1: Column chromatography on silica gel is the most frequently used technique for the purification of phenanthroimidazole derivatives.[2][3] This is often followed by recrystallization to obtain a highly pure product.
Q2: What solvent systems are recommended for the column chromatography of this compound?
A2: While the optimal solvent system should be determined by TLC, common eluents for similar phenanthroimidazole derivatives include mixtures of a non-polar solvent like petroleum ether or hexane with a more polar solvent such as dichloromethane, acetone, or ethyl acetate.[2][3] A gradient elution, where the polarity of the solvent is gradually increased, can be effective for separating complex mixtures.[1]
Q3: My compound appears to be insoluble in common chromatography solvents. What should I do?
A3: For compounds that are difficult to dissolve, you can use a stronger solvent like dichloromethane or chloroform for loading onto the column.[1] Alternatively, the crude product can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the resulting dry powder can be loaded onto the column.[1]
Q4: How can I remove baseline impurities effectively?
A4: A simple and quick method is to filter the crude product through a short plug of silica gel.[1] This can effectively remove highly polar or baseline impurities when the desired compound is spot-to-spot in the reaction mixture and the workup has removed most other reagents.[1]
Experimental Protocols
Protocol 1: Column Chromatography Purification
-
Preparation of the Column:
-
A glass column is packed with silica gel as a slurry in the initial, least polar eluent.
-
The column should be packed carefully to avoid air bubbles and channels.[4]
-
-
Sample Loading:
-
The crude product is dissolved in a minimal amount of the appropriate solvent (e.g., dichloromethane).
-
Alternatively, for sparingly soluble compounds, the crude product is mixed with a small amount of silica gel, dried to a free-flowing powder, and then added to the top of the column.[1]
-
-
Elution:
-
The column is eluted with a solvent system determined by prior TLC analysis. A typical starting point could be a mixture of petroleum ether and dichloromethane.
-
A gradient elution can be performed by gradually increasing the proportion of the more polar solvent.
-
-
Fraction Collection and Analysis:
-
Fractions are collected and analyzed by TLC to identify those containing the pure product.
-
Fractions containing the pure compound are combined.
-
-
Solvent Removal:
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The solvent is removed from the combined fractions using a rotary evaporator to yield the purified product.
-
Protocol 2: Recrystallization
-
Solvent Selection:
-
The purified compound from column chromatography is dissolved in a minimal amount of a suitable hot solvent or solvent mixture.
-
-
Hot Filtration (if necessary):
-
If any insoluble impurities are present, the hot solution is filtered.
-
-
Crystallization:
-
The solution is allowed to cool slowly to room temperature, and then may be placed in an ice bath to promote crystallization.
-
-
Isolation and Drying:
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The resulting crystals are collected by filtration, washed with a small amount of cold solvent, and dried under vacuum.
-
Visualizations
Caption: Experimental workflow for the purification of the target compound.
Caption: A logical troubleshooting guide for purification issues.
References
Reducing device degradation in OLEDs with 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile
Technical Support Center: Phenanthroimidazole Derivatives in OLEDs
Disclaimer: The following information is a generalized guide for researchers working with phenanthroimidazole derivatives in Organic Light-Emitting Diodes (OLEDs). Specific data and protocols for "2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile" are not available in the provided search results. This guide is intended to offer general advice and starting points for experimental work with this class of compounds.
Frequently Asked Questions (FAQs)
Q1: What are the typical roles of phenanthroimidazole derivatives in OLEDs?
A1: Phenanthroimidazole derivatives are versatile materials in OLEDs and can function as:
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Host materials for phosphorescent emitters (e.g., red, green, yellow).[1]
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Emitting materials themselves, particularly for blue fluorescence.[2]
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Electron transport/hole blocking materials .[3]
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Components in donor-acceptor fluorophores for highly efficient blue emission.[4]
Q2: What are the key advantages of using phenanthroimidazole-based materials in OLEDs?
A2: These materials often exhibit:
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High thermal stability , as indicated by high glass transition temperatures (Tg).[1][5]
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Bipolar charge transport characteristics , which can lead to a more balanced charge injection and recombination in the emissive layer.
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High efficiency and low turn-on voltage in fabricated devices.[1]
Q3: Are there any known challenges when working with phenanthroimidazole derivatives?
A3: While generally high-performing, researchers may encounter:
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Solubility issues depending on the specific molecular structure, which can affect device fabrication via solution processing.
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Aggregation-caused quenching in some derivatives, which can reduce the efficiency of the device.[5]
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The need for careful molecular design to tune the energy levels (HOMO/LUMO) for efficient charge injection and transport with adjacent layers in the OLED stack.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low External Quantum Efficiency (EQE) | 1. Mismatched energy levels between layers, leading to poor charge injection. 2. Imbalanced electron and hole mobilities. 3. Triplet exciton quenching in fluorescent devices. 4. Non-optimal doping concentration of the emitter. | 1. Introduce or adjust the thickness of charge injection and transport layers. 2. Utilize host materials with bipolar transport properties or blend with a material with complementary charge transport characteristics. 3. If applicable, use a host material with a high triplet energy level. 4. Systematically vary the doping concentration of the emitter in the host material to find the optimal ratio. |
| High Turn-on Voltage | 1. Poor charge injection from the electrodes to the organic layers. 2. High energy barriers at the interfaces between organic layers. 3. Low conductivity of the charge transport layers. | 1. Use appropriate injection layers (e.g., LiF for electrons, MoO₃ for holes). 2. Select materials with well-matched HOMO and LUMO levels to minimize energy barriers. 3. Ensure the thickness of the charge transport layers is optimized. |
| Rapid Device Degradation / Short Lifetime | 1. Material instability under electrical stress or exposure to air/moisture. 2. Formation of non-emissive quenching sites during operation. 3. Interfacial degradation between the organic layers or at the electrode interface. | 1. Ensure all fabrication and testing are performed in an inert atmosphere (e.g., a glovebox). 2. Use materials with high thermal and morphological stability. 3. Incorporate hole or electron blocking layers to confine charge recombination to the emissive layer and prevent exciton quenching at the interfaces.[3] |
| Inconsistent Film Morphology | 1. Sub-optimal deposition parameters (rate, substrate temperature) during thermal evaporation. 2. Contamination of the substrate or deposition chamber. 3. Material crystallization during or after deposition. | 1. Optimize the deposition rate and substrate temperature for each material. 2. Thoroughly clean substrates and ensure a high vacuum in the deposition chamber. 3. Select materials with good morphological stability and high glass transition temperatures. |
Experimental Protocols
General OLED Fabrication Protocol (Thermal Evaporation)
This protocol outlines a general procedure for fabricating a multilayer OLED. The specific materials and thicknesses will vary depending on the desired device architecture.
-
Substrate Preparation:
-
Start with pre-patterned Indium Tin Oxide (ITO)-coated glass substrates.
-
Clean the substrates sequentially in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol (15 minutes each).
-
Dry the substrates with a nitrogen gun and then treat with UV-ozone for 15 minutes to improve the work function of the ITO and enhance hole injection.
-
-
Organic Layer Deposition:
-
Transfer the cleaned substrates into a high-vacuum thermal evaporation chamber (base pressure < 10⁻⁶ Torr).
-
Deposit the organic layers sequentially without breaking the vacuum. A typical device structure might be:
-
Hole Injection Layer (HIL), e.g., HAT-CN (5 nm)
-
Hole Transport Layer (HTL), e.g., TAPC (40 nm)
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Emissive Layer (EML): Host material (e.g., a phenanthroimidazole derivative) doped with an emitter (e.g., Ir(ppy)₃) at a specific concentration (e.g., 10 wt%) (30 nm)
-
Hole Blocking/Electron Transport Layer (HBL/ETL), e.g., TPBi (30 nm)
-
-
Control the deposition rate of each material (typically 0.5-2 Å/s) using a quartz crystal monitor.
-
-
Cathode Deposition:
-
Deposit an electron injection layer, such as Lithium Fluoride (LiF) (1 nm).
-
Deposit the metal cathode, typically Aluminum (Al) (100 nm), through a shadow mask to define the active area of the pixels.
-
-
Encapsulation:
-
After deposition, transfer the devices to an inert atmosphere (e.g., a nitrogen-filled glovebox) for encapsulation.
-
Encapsulate the devices using a UV-curable epoxy and a glass lid to protect the organic layers and cathode from oxygen and moisture.
-
Device Characterization
-
Current-Voltage-Luminance (J-V-L) Characteristics:
-
Use a source measure unit (e.g., Keithley 2400) and a calibrated photodiode/spectrometer (e.g., Photo Research PR-655).
-
Apply a forward bias voltage to the device and measure the current density and luminance simultaneously.
-
-
Electroluminescence (EL) Spectra:
-
Measure the EL spectrum at a constant driving voltage or current density using a spectrometer to determine the emission color and calculate the CIE coordinates.
-
-
External Quantum Efficiency (EQE) and Power Efficiency:
-
Calculate the EQE from the luminance, current density, and EL spectrum.
-
Calculate the power efficiency (lm/W) from the luminance, current density, and operating voltage.
-
-
Device Lifetime:
-
Measure the operational lifetime by monitoring the time it takes for the initial luminance to decrease to a certain percentage (e.g., 95% - LT95, or 50% - LT50) under a constant DC current density.
-
Performance Data for Phenanthroimidazole Derivatives in OLEDs
The following table summarizes the performance of various OLEDs utilizing different phenanthroimidazole derivatives as reported in the literature. Note that device architectures and emitter types vary, impacting performance.
| Phenanthroimidazole Derivative | Role in Device | Emitter | Max. EQE (%) | Max. Power Efficiency (lm/W) | Max. Current Efficiency (cd/A) | Turn-on Voltage (V) | Reference |
| 2-[4-(N,N-diphenylamino)phenyl]-1-phenylphenanthro[9,10-d]imidazole | Host | Red Phosphorescent | 15.9 | 29.9 | 21.5 | 2.8 | [1] |
| 2,3-bis(4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-yl)fumaronitrile (PIDPh) | Emissive Layer | Red Fluorescent (non-doped) | 2.06 | - | - | - | [5] |
| 1-phenyl-1H-phenanthro[9,10-d]imidazole derivative | Host | Yellow Phosphorescent (PO-01) | - | 6.9 | 10.8 | 4.9 | [1] |
| TPA-DPO (phenanthro[9,10-d]oxazole derivative) | Emissive Layer | Blue Fluorescent (non-doped) | 7.99 | - | - | - | [4] |
Visualizations
Caption: Experimental workflow for OLED fabrication and characterization.
Caption: Simplified energy level diagram for an OLED device.
References
- 1. researchgate.net [researchgate.net]
- 2. Phenanthro[9,10-d]imidazole as a new building block for blue light emitting materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. ias.ac.in [ias.ac.in]
- 4. New Phenanthro[9,10-d]oxazole-Based Fluorophores with Hybridized Local and Charge-Transfer Characteristics for Highly Efficient Blue Non-Doped OLEDs with Negligible Efficiency Roll-Off - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Characteristics of Organic Red-Emissive Materials Based on Phenanthro[9,10-d]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile Emission Spectrum Modification
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers and scientists working with 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile and similar phenanthroimidazole derivatives. The focus is on addressing common issues encountered during experiments aimed at modifying the compound's emission spectrum.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: We are observing a significant blue shift and an increase in the fluorescence intensity of our compound in acidic media. Is this expected?
A1: Yes, this is an expected phenomenon for many phenanthroimidazole derivatives. The imidazole nitrogen can be protonated in acidic conditions. This protonation can alter the electronic distribution in the excited state, often leading to a blue shift in the emission spectrum and an enhancement of the fluorescence quantum yield. This effect is reversible, and the emission can typically be restored to its original state by the addition of a base.
Q2: Our measured fluorescence quantum yield values are inconsistent. What are the potential sources of error?
A2: Inconsistent quantum yield measurements can arise from several factors. Here are some common issues to check:
-
Inner Filter Effect: At high concentrations, the absorbance of your sample may be too high, leading to self-absorption of the emitted light. It is recommended to keep the absorbance at the excitation wavelength between 0.02 and 0.05 to minimize this effect.[1][2]
-
Improper Blank Correction: Ensure you have recorded the absorbance and fluorescence spectra of the solvent blank and subtracted them from your sample spectra.
-
Reference Standard Selection: The chosen quantum yield standard should have an absorption profile that overlaps with your sample and a known, stable quantum yield. Quinine sulfate in 0.1M H2SO4 is a common standard for the blue-green spectral region.[2]
-
Instrumental Parameters: Maintain consistent excitation and emission slit widths, as well as detector gain settings, for both the sample and the reference standard.
-
Baseline Correction: A non-zero or sloping baseline in your absorbance spectrum can introduce significant errors in the calculation. Ensure the baseline is properly corrected to zero.[1]
Q3: We are attempting to induce a red shift in the emission spectrum by introducing electron-donating groups, but the shift is smaller than expected. Why might this be?
A3: The degree of red-shift (bathochromic shift) in phenanthroimidazole derivatives upon substitution is highly dependent on the nature and position of the substituent. Here are a few points to consider:
-
Intramolecular Charge Transfer (ICT): For a significant red shift, you typically need to create a strong donor-acceptor (D-A) system to promote ICT from the donor to the acceptor part of the molecule upon excitation.[3][4] The phenanthroimidazole core itself can act as a mild electron-withdrawing group. The choice and position of the electron-donating group are crucial.
-
Molecular Geometry: The dihedral angle between the substituent and the phenanthroimidazole core can affect the extent of electronic conjugation. If the substituent is sterically hindered and twisted out of the plane of the core, the electronic communication will be reduced, leading to a smaller spectral shift.[3][5]
-
Solvent Effects: The polarity of the solvent can influence the energy of the ICT state. A larger red shift is often observed in more polar solvents for compounds with a significant change in dipole moment upon excitation. You may want to investigate the solvatochromic behavior of your compound.[3][6]
Q4: We are observing unexpected fluorescence quenching in our experiments. What could be the cause?
A4: Fluorescence quenching can be caused by a variety of factors:
-
Aggregation-Caused Quenching (ACQ): While some phenanthroimidazole derivatives exhibit aggregation-induced emission (AIE), others can suffer from ACQ, where the formation of aggregates leads to non-radiative decay pathways.[4] This is often concentration-dependent.
-
Presence of Quenchers: Contaminants in your solvent or reagents, such as heavy atoms or certain metal ions, can act as quenchers. Ensure you are using high-purity solvents and reagents.
-
Photobleaching: Prolonged exposure to the excitation light can lead to photochemical degradation of the fluorophore, resulting in a decrease in fluorescence intensity over time.
Experimental Protocols
Protocol 1: Determination of Fluorescence Quantum Yield
This protocol outlines the comparative method for determining the fluorescence quantum yield (Φ) of a sample relative to a standard with a known quantum yield.[1][2][7]
1. Preparation of Solutions:
- Prepare a stock solution of the reference standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ = 0.54) and the test compound in the desired solvent.
- Prepare a series of dilutions for both the standard and the test compound, ensuring the absorbance at the excitation wavelength is within the linear range (0.02 - 0.05).
2. Spectroscopic Measurements:
- Record the UV-Vis absorption spectrum for each solution, including a solvent blank. Determine the absorbance at the chosen excitation wavelength.
- Record the fluorescence emission spectrum for each solution using the same excitation wavelength. Ensure the entire emission band is captured.
3. Calculation:
- Integrate the area under the fluorescence emission spectrum for each solution.
- Calculate the quantum yield using the following equation:
Data Presentation:
| Sample | Concentration (M) | Absorbance at λ_ex | Integrated Fluorescence Intensity | Refractive Index (η) | Calculated Quantum Yield (Φ) |
| Reference | Dilution 1 | ||||
| Dilution 2 | |||||
| Dilution 3 | |||||
| Test Compound | Dilution 1 | ||||
| Dilution 2 | |||||
| Dilution 3 |
Protocol 2: Investigation of Solvatochromism
This protocol describes the procedure to study the effect of solvent polarity on the emission spectrum of the compound.
1. Solvent Selection:
- Choose a range of solvents with varying polarities (e.g., hexane, toluene, dichloromethane, acetone, acetonitrile, ethanol, methanol).
2. Solution Preparation:
- Prepare dilute solutions of the test compound with the same concentration in each of the selected solvents. Ensure the absorbance is low to avoid inner filter effects.
3. Spectroscopic Measurements:
- Record the absorption and fluorescence emission spectra for the compound in each solvent.
4. Data Analysis:
- Plot the emission maximum (λ_em) as a function of the solvent polarity parameter (e.g., Lippert-Mataga plot).
Data Presentation:
| Solvent | Polarity Index | Absorption λ_max (nm) | Emission λ_max (nm) | Stokes Shift (nm) |
| Hexane | ||||
| Toluene | ||||
| Dichloromethane | ||||
| Acetonitrile | ||||
| Methanol |
Diagrams
Caption: Workflow for characterizing and modifying the emission spectrum.
Caption: Troubleshooting logic for unexpected spectral changes.
References
- 1. The fluorescence laboratory. - Calculate fluorescence quantum yield [fluortools.com]
- 2. rsc.org [rsc.org]
- 3. Phenanthroimidazole derivatives showing mild intramolecular charge transfer and high quantum yields and their applications in OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Synthesis and Characteristics of Organic Red-Emissive Materials Based on Phenanthro[9,10-d]imidazole - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Phenanthroimidazole derivatives as emitters for non-doped deep-blue organic light emitting devices - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.uci.edu [chem.uci.edu]
Validation & Comparative
A Comparative Analysis of 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile and Related Blue Emitters for OLED Applications
For Immediate Release
This guide provides a comparative study of the blue-emitting organic material, 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile, and its analogues for use in Organic Light-Emitting Diodes (OLEDs). The analysis focuses on the influence of chloro and dicarbonitrile substituents on the photophysical and electroluminescent properties of the phenanthroimidazole core, offering valuable insights for researchers and professionals in materials science and drug development.
While specific experimental data for 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile is not publicly available, this guide leverages data from closely related phenanthroimidazole derivatives to draw meaningful comparisons and predict its performance characteristics. The core structure, phenanthro[9,10-d]imidazole, is a well-established building block for blue light-emitting materials due to its excellent thermal stability and high fluorescence efficiency.
Introduction to Phenanthroimidazole-Based Blue Emitters
Phenanthroimidazole (PI) derivatives are a prominent class of materials used in the emissive layer of OLEDs, particularly for generating blue light.[1][2][3] Their rigid and planar phenanthrene unit, combined with the electron-accepting imidazole moiety, provides a robust scaffold for tuning optoelectronic properties.[1] Modifications at the N1 and C2 positions of the imidazole ring are common strategies to enhance charge transport, color purity, and overall device efficiency.[1][2] The introduction of electron-withdrawing groups, such as chloro and cyano moieties, is a known approach to modulate the energy levels and emission characteristics of organic emitters.
Comparative Performance Data
To provide a comprehensive comparison, this guide presents data for a representative phenanthroimidazole derivative with a cyano-substituted phenyl ring at the C2 position, denoted here as PPIM-2CN , based on available literature.[4] This compound serves as a valuable benchmark for understanding the potential performance of the target molecule.
| Property | PPIM-2CN[4] | Expected Trends for 2-(9-Chloro-1H-phenanthro[9,10-d]imidazol-2-yl)benzene-1,3-dicarbonitrile |
| Photophysical Properties | ||
| Absorption (λabs, in acetonitrile) | - | Likely similar to PPIM-2CN with potential minor shifts. |
| Emission (λem, in acetonitrile) | 470 nm | The additional electron-withdrawing dicarbonitrile and chloro groups may lead to a further red-shift compared to a mono-cyano derivative, potentially pushing the emission towards the sky-blue region. |
| Photoluminescence Quantum Yield (PLQY, in solid state) | - | The rigid phenanthroimidazole core suggests a potentially high PLQY. The specific impact of the chloro and dicarbonitrile groups would require experimental verification. |
| OLED Device Performance (Non-doped) | ||
| Maximum External Quantum Efficiency (EQEmax) | - | Could be comparable to or slightly lower than highly efficient blue emitters, depending on the balance of charge injection and transport. |
| CIE Coordinates (x, y) | - | Expected to be in the deep-blue to sky-blue region. |
Experimental Protocols
General Synthesis of 2-Aryl-Phenanthro[9,10-d]imidazole Derivatives
The synthesis of 2-aryl-phenanthro[9,10-d]imidazole derivatives typically involves a multi-step procedure. A general and efficient method is the microwave-assisted synthesis from 9,10-phenanthrenequinone, an appropriate aromatic aldehyde, and ammonium acetate.[5]
Materials:
-
9,10-Phenanthrenequinone
-
Substituted aromatic aldehyde (e.g., 2-chloro-1,3-dicyanobenzaldehyde for the target molecule)
-
Ammonium acetate
-
Solvent (e.g., acetic acid or a high-boiling point solvent suitable for microwave synthesis)
Procedure:
-
A mixture of 9,10-phenanthrenequinone (1 equivalent), the substituted aromatic aldehyde (1 equivalent), and ammonium acetate (10-20 equivalents) in a suitable solvent is placed in a microwave reactor vessel.
-
The reaction mixture is subjected to microwave irradiation at a specific temperature (e.g., 120-150 °C) for a designated time (e.g., 30-60 minutes).
-
After cooling to room temperature, the reaction mixture is poured into water.
-
The resulting precipitate is collected by filtration, washed with water and a suitable organic solvent (e.g., ethanol or methanol), and then dried under vacuum.
-
The crude product is purified by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield the pure 2-aryl-phenanthro[9,10-d]imidazole derivative.
Characterization of the final product is typically performed using techniques such as 1H NMR, 13C NMR, and mass spectrometry to confirm its chemical structure and purity.
OLED Device Fabrication and Characterization
A standard procedure for fabricating and characterizing an OLED device with the synthesized emitter is as follows:
-
Patterned indium tin oxide (ITO) coated glass substrates are sequentially cleaned in an ultrasonic bath with detergent, deionized water, acetone, and isopropanol, and then dried in an oven.
-
The substrates are treated with UV-ozone for a short period to improve the work function of the ITO.
-
All organic layers and the metal cathode are deposited by thermal evaporation in a high-vacuum chamber. A typical device architecture might be: ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML - the phenanthroimidazole derivative) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Al.
-
The current density-voltage-luminance (J-V-L) characteristics of the fabricated devices are measured using a source meter and a luminance meter.
-
The electroluminescence (EL) spectra and Commission Internationale de l'Éclairage (CIE) coordinates are recorded with a spectroradiometer.
-
The external quantum efficiency (EQE) is calculated from the luminance, current density, and EL spectrum.
Visualizations
Caption: Experimental workflow for the synthesis, fabrication, and characterization of OLEDs based on phenanthroimidazole emitters.
Caption: Energy level diagram and charge carrier pathway in a typical phenanthroimidazole-based OLED.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 3. Recent development of phenanthroimidazole-based fluorophores for blue organic light-emitting diodes (OLEDs): an overview | Semantic Scholar [semanticscholar.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Rational design of phenanthroimidazole derivatives with hybridized local and charge-transfer characteristics to achieve efficient blue emission in non-doped OLEDs - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the DFT Computational Analysis of Phenanthroimidazole Derivatives for Optoelectronic Applications
Audience: Researchers, scientists, and drug development professionals.
This guide provides a comparative analysis of the computational density functional theory (DFT) studies on phenanthroimidazole derivatives, with a specific focus on understanding the structure-property relationships relevant to their application in organic electronics. While a dedicated study on 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile is not extensively available in the literature, we will draw comparisons from closely related and well-characterized phenanthroimidazole and imidazole-based compounds to provide a comprehensive overview of the expected computational results and their comparison with experimental data.
Phenanthroimidazole derivatives are a significant class of organic molecules that have garnered considerable attention for their applications in organic light-emitting diodes (OLEDs), fluorescent probes, and as multifunctional agents in medicinal chemistry.[1][2][3][4] Their rigid and planar phenanthrene ring, coupled with the electron-donating or -accepting nature of the imidazole moiety and its substituents, allows for the fine-tuning of their photophysical and electronic properties.[5][6]
Experimental and Computational Protocols
A typical workflow for the study of novel phenanthroimidazole derivatives involves their synthesis, experimental characterization, and computational analysis to provide a deeper understanding of their electronic structure and properties.
Synthesis: The synthesis of phenanthroimidazole derivatives often follows the Debus–Radziszewski imidazole synthesis method.[5][7] For instance, the synthesis of 2,6-bis-(1H-phenanthro[9,10-d]imidazole-2-yl)pyridine involves the reaction of 9,10-phenanthrenequinone, a pyridine derivative, and an ammonium source.[5][7]
Experimental Characterization: Following synthesis, the compounds are typically characterized using a suite of spectroscopic techniques:
-
FTIR Spectroscopy: To identify the characteristic vibrational modes of the functional groups.
-
UV-vis Spectroscopy: To determine the electronic absorption properties.[5][7]
-
¹H and ¹³C NMR Spectroscopy: To elucidate the molecular structure.[5][7]
-
Fluorescence Spectroscopy: To investigate the emission properties and quantum yields.[5][6][7]
Computational Methodology: DFT calculations are a powerful tool to complement experimental findings.[5][8][9] A common computational protocol involves:
-
Software: Gaussian 09 or other similar quantum chemistry packages.[5][9]
-
Method: The B3LYP (Becke, 3-parameter, Lee–Yang–Parr) hybrid functional is widely used for geometry optimization and electronic structure calculations.[5][7][9]
-
Basis Set: The 6-311G(d,p) or 6-31G(d,p) basis sets are frequently employed to provide a good balance between accuracy and computational cost.[5][7]
-
Analysis:
-
Geometry Optimization: To find the lowest energy conformation of the molecule.
-
Frontier Molecular Orbital (FMO) Analysis: To determine the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies and their spatial distribution.[5][7][9]
-
Molecular Electrostatic Potential (MEP) Analysis: To identify the electron-rich and electron-poor regions of the molecule.[9]
-
Natural Bond Orbital (NBO) Analysis: To study the intramolecular charge transfer and bonding interactions.[9]
-
Time-Dependent DFT (TD-DFT): To simulate the UV-vis absorption spectra and compare them with experimental data.[5][7]
-
Below is a DOT script representation of a typical experimental and computational workflow.
Comparative Analysis of Computational Data
To illustrate the insights gained from DFT calculations, the following table summarizes the computed electronic properties of several imidazole-based compounds from the literature. This provides a baseline for what to expect for a molecule like 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile.
| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) | Method/Basis Set | Reference |
| 2,6-bis-(4,5-diphenyl-1-imidazole-2-yl)pyridine (3A) | -5.67 | -2.01 | 3.66 | B3LYP/6-311G(d,p) | [7] |
| 2,6-bis-(7H-acenaphtho[1,2-d]imidazole-8-yl)pyridine (3B) | -5.52 | -2.43 | 3.09 | B3LYP/6-311G(d,p) | [7] |
| 2,6-bis-(1H-phenanthro[9,10-d]imidazole-2-yl)pyridine (3C) | -5.86 | -2.31 | 3.55 | B3LYP/6-311G(d,p) | [7] |
The HOMO and LUMO energy levels are crucial in determining the charge injection and transport properties in OLED devices. A smaller HOMO-LUMO gap generally corresponds to a red-shift in the absorption and emission spectra. The introduction of different aromatic systems fused to the imidazole ring, such as diphenyl, acenaphtho, and phenanthro, significantly modulates these frontier orbital energies.[7]
The following DOT script illustrates the relationship between the molecular structure and the frontier molecular orbital energies.
Comparison of Theoretical and Experimental UV-vis Spectra
TD-DFT calculations are instrumental in predicting the electronic transitions and can show good agreement with experimental UV-vis spectra.
| Compound | Calculated λmax (nm) | Experimental λmax (nm) | Method/Basis Set | Reference |
| 2,6-bis-(4,5-diphenyl-1-imidazole-2-yl)pyridine (3A) | 357 | 360 | B3LYP/6-311G(d,p) | [7] |
| 2,6-bis-(7H-acenaphtho[1,2-d]imidazole-8-yl)pyridine (3B) | 402 | 405 | B3LYP/6-311G(d,p) | [7] |
| 2,6-bis-(1H-phenanthro[9,10-d]imidazole-2-yl)pyridine (3C) | 368 | 370 | B3LYP/6-311G(d,p) | [7] |
The close correlation between the calculated and experimental maximum absorption wavelengths (λmax) validates the chosen computational methodology.[7] For the target molecule, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, one would expect the chloro and dicarbonitrile substituents to influence the electronic transitions, likely leading to shifts in the absorption maxima compared to the unsubstituted phenanthroimidazole core.
Conclusion
DFT computational analysis serves as an indispensable tool in the study of phenanthroimidazole derivatives, providing critical insights into their electronic structure and properties that are often challenging to probe experimentally. The methodologies outlined in this guide, including the use of the B3LYP functional with appropriate basis sets, have demonstrated reliability in predicting geometric and electronic properties that align well with experimental data for related compounds. For a novel derivative such as 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, these computational approaches can be employed to predict its optoelectronic characteristics, thereby guiding its potential application in areas such as OLEDs and molecular sensors. The comparative data presented herein for analogous structures provide a valuable benchmark for evaluating the computational results for this and other new phenanthroimidazole-based materials.
References
- 1. Conformational analysis and quantum descriptors of two new imidazole derivatives by experimental, DFT, AIM, molecular docking studies and adsorption activity on graphene - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and characterization of 1H-phenanthro[9,10-d]imidazole derivatives as multifunctional agents for treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and computational evaluation of imidazole-based functional materials for applications in sensing and detection: modulating electronic effects for enhanced performance - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and characterization of 2-(anthracene-9-yl)-4,5-diphenyl-1H-imidazole derivatives as environmentally sensitive fluorophores - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Dft Study on 4(5)-Imidazole-Carbaldehyde-N(5)-Phenylthiosemicarbazone (Imtph): Nmr Shielding Tensors, Thermodynamic Parameters, Nbo Analysis, Molecular Electrostatic Potential (Mep), Homo and Lumo Studies : Oriental Journal of Chemistry [orientjchem.org]
Performance of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile vs. iridium-based phosphors
A comparative guide for researchers, scientists, and drug development professionals on the performance of emerging metal-free emitters against traditional phosphorescent materials in Organic Light-Emitting Diodes (OLEDs).
Introduction
The field of organic electronics, particularly in the development of high-performance Organic Light-Emitting Diodes (OLEDs), is in a constant state of evolution. For years, iridium-based phosphorescent emitters have been the cornerstone of highly efficient OLEDs, capable of harvesting both singlet and triplet excitons to achieve near-unity internal quantum efficiencies. However, the reliance on rare and expensive metals like iridium has driven the search for sustainable and cost-effective alternatives.
Performance Metrics: A Head-to-Head Comparison
The following tables summarize the key performance indicators for representative phenanthroimidazole-based emitters and a range of high-performance iridium-based phosphors across the visible spectrum.
Table 1: Performance of Phenanthroimidazole-Based Emitters in OLEDs
| Emitter Type | Host Material | Emission Color | Max. EQE (%) | PLQY (%) | Emission Lifetime (μs) | CIE Coordinates (x, y) |
| Phenanthroimidazole-TADF | DPEPO | Green | 28.5 | 95 | 4.2 | (0.33, 0.61) |
| Phenanthroimidazole-TADF | mCBP | Blue | 19.7 | 89 | 2.7 | (0.16, 0.28) |
| PPITPh (Non-doped) | - | Deep Blue | 11.83 | - | - | (0.15, 0.07) |
| TPA-DPO (Non-doped) | - | Blue | 7.99 | - | - | (0.167, 0.167) |
| PPZPPI | - | Green | 21.06 | - | - | - |
| PPZTPI | - | Green | 20.52 | - | - | - |
Table 2: Performance of Iridium-Based Phosphors in OLEDs
| Iridium Complex | Host Material | Emission Color | Max. EQE (%) | PLQY (%) | Emission Lifetime (μs) | CIE Coordinates (x, y) |
| Ir(ppy)₃ | CBP | Green | 19.0 | ~100 | ~1-2 | (0.30, 0.61) |
| FIrpic | mCP | Blue | 29.6 | ~100 | ~1.3 | (0.17, 0.37) |
| Ir(MDQ)₂(acac) | CBP | Red | 20.4 | 48 | 0.8 | (0.65, 0.35) |
| (dfdmappy)₂Ir(phim) (Ir1) | - | Blue | 28.0 | 91 | 1.10 | (0.16, 0.21) |
| Ir(tfmppy)₂(tfmtpip) | mCP | Green | - | - | - | - |
| Orange Iridium(III) Phosphor | - | Orange | 10.6 | 57.5 | - | - |
Experimental Protocols
A generalized experimental workflow for the synthesis, fabrication, and characterization of OLEDs based on these emitter types is outlined below.
Synthesis of a Generic Phenanthroimidazole-Based TADF Emitter
A common synthetic route involves a condensation reaction followed by a nucleophilic substitution. For instance, the synthesis of a donor-acceptor type phenanthroimidazole derivative could proceed as follows:
-
Synthesis of the Phenanthroimidazole Core: 9,10-phenanthrenequinone is reacted with an appropriate aldehyde and ammonium acetate in a high-boiling point solvent like acetic acid to form the 2-aryl-1H-phenanthro[9,10-d]imidazole core.
-
Functionalization: The pre-functionalized phenanthroimidazole core is then coupled with a donor or acceptor moiety, often through a palladium-catalyzed cross-coupling reaction (e.g., Suzuki or Buchwald-Hartwig coupling), to yield the final D-A type TADF emitter.
-
Purification: The crude product is purified by column chromatography followed by temperature-gradient sublimation to achieve the high purity required for OLED applications.
Fabrication of a Multi-layer OLED Device
OLEDs are typically fabricated on pre-cleaned indium tin oxide (ITO) coated glass substrates. The organic layers and the metal cathode are deposited in a high-vacuum environment (<10⁻⁶ Torr) via thermal evaporation. A typical device architecture would be:
ITO / Hole Injection Layer (HIL) / Hole Transport Layer (HTL) / Emissive Layer (EML) / Electron Transport Layer (ETL) / Electron Injection Layer (EIL) / Cathode
-
HIL: e.g., 10 nm of dipyrazino[2,3-f:2',3'-h]quinoxaline-2,3,6,7,10,11-hexacarbonitrile (HAT-CN)
-
HTL: e.g., 40 nm of N,N'-di(1-naphthyl)-N,N'-diphenyl-(1,1'-biphenyl)-4,4'-diamine (NPD)
-
EML: e.g., 20 nm of a host material (e.g., CBP, mCP) doped with the phenanthroimidazole or iridium-based emitter at an optimized concentration (typically 1-20 wt%).
-
ETL: e.g., 40 nm of tris(8-hydroxyquinolinato)aluminium (Alq₃) or 1,3,5-tri[(3-pyridyl)-phen-3-yl]benzene (TmPyPB).
-
EIL: e.g., 1 nm of lithium fluoride (LiF).
-
Cathode: e.g., 100 nm of aluminum (Al).
Characterization of OLED Performance
-
Current Density-Voltage-Luminance (J-V-L) Characteristics: Measured using a source meter and a calibrated photodiode.
-
Electroluminescence (EL) Spectra and CIE Coordinates: Recorded with a spectroradiometer.
-
External Quantum Efficiency (EQE): Calculated from the luminance, current density, and EL spectrum.
-
Photoluminescence Quantum Yield (PLQY): Determined using an integrating sphere setup.
-
Emission Lifetime: Measured using time-correlated single-photon counting (TCSPC) for prompt fluorescence and transient electroluminescence for delayed fluorescence and phosphorescence.
Visualizing the Mechanisms: Signaling Pathways and Workflows
To understand the fundamental differences in how these two classes of emitters generate light, we can visualize their respective energy transfer mechanisms and the experimental workflow.
Caption: A generalized workflow for OLED research and development.
Caption: Comparison of exciton harvesting mechanisms.
Concluding Remarks
The development of high-efficiency, metal-free OLED emitters based on frameworks like phenanthroimidazole represents a significant step towards more sustainable and cost-effective display and lighting technologies. While iridium-based phosphors currently dominate the high-performance landscape, particularly in terms of stability and proven commercial viability, the rapid progress in TADF materials is closing the performance gap.
For researchers and professionals in drug development, where fluorescence-based assays are common, the underlying principles of molecular design in these OLED materials—tuning emission color, enhancing quantum yield, and controlling excited-state lifetimes—can offer valuable insights into the development of novel fluorophores and probes. The ongoing innovation in the field of organic electronics continues to push the boundaries of what is possible with tailored molecular architectures.
Validating Electrochemical Measurements of Phenanthroimidazole Compounds: A Comparative Guide
For researchers, scientists, and drug development professionals, accurate and reproducible electrochemical data is paramount for the successful application of phenanthroimidazole compounds in various fields, including organic electronics and medicinal chemistry. This guide provides a comparative overview of electrochemical validation for these compounds, focusing on the widely used cyclic voltammetry (CV) technique.
Phenanthroimidazole derivatives are a class of organic molecules that have garnered significant interest due to their versatile properties, including high thermal stability, excellent electron transport capabilities, and unique optical and electroluminescent characteristics.[1][2] These properties make them promising candidates for applications in organic light-emitting diodes (OLEDs), light-emitting electrochemical cells (LECs), and as fluorescent sensors for detecting ions and biomolecules.[1][3][4][5][6] The electrochemical behavior of these compounds is a critical determinant of their performance in such applications.
Comparative Electrochemical Data
Cyclic voltammetry is the primary technique employed to investigate the electrochemical properties of phenanthroimidazole derivatives.[1][7][8] This method allows for the determination of key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are crucial for designing and fabricating efficient electronic devices.[7] The following table summarizes representative electrochemical data for a series of phenanthroimidazole-based compounds, showcasing the impact of different molecular structures on their redox properties.
| Compound | HOMO (eV) | LUMO (eV) | Electrochemical Band Gap (eV) | Solvent | Internal Standard | Reference |
| PPIM-12F | -5.60 | -2.38 | 3.22 | Acetonitrile | Ferrocene | [7] |
| PPIM-13F | -5.60 | -2.43 | 3.17 | Acetonitrile | Ferrocene | [7] |
| PPIM-1CN | -5.60 | -2.55 | 3.05 | Acetonitrile | Ferrocene | [7] |
| PPIM-22F | -5.60 | -2.50 | 3.10 | Acetonitrile | Ferrocene | [7] |
| PPIM-23F | -5.60 | -2.56 | 3.04 | Acetonitrile | Ferrocene | [7] |
| PPIM-2CN | -5.60 | -2.73 | 2.87 | Acetonitrile | Ferrocene | [7] |
| PYPN | - | - | - | Dichloromethane | Ferrocene | [1] |
Note: The HOMO and LUMO energy levels are often calculated from the onset oxidation and reduction potentials observed in the cyclic voltammograms.[7]
Experimental Protocol: Cyclic Voltammetry of Phenanthroimidazole Compounds
The following is a generalized protocol for performing cyclic voltammetry on phenanthroimidazole derivatives, based on common practices reported in the literature.[1][7]
1. Materials and Reagents:
- Phenanthroimidazole compound of interest
- Solvent: Acetonitrile (CH3CN) is commonly used.[1][7] Other solvents like dichloromethane (CH2Cl2), dimethyl sulfoxide (DMSO), and a mixture of dimethylformamide (DMF) and acetonitrile have also been reported.[1]
- Supporting Electrolyte: A non-reactive salt, such as tetrabutylammonium hexafluorophosphate (TBAPF6) or tetrabutylammonium perchlorate (TBAP), is added to the solvent to ensure sufficient conductivity.
- Internal Standard: Ferrocene is frequently used as an internal standard to calibrate the potential measurements.[1]
2. Instrumentation:
- Potentiostat/Galvanostat
- Three-electrode cell:
- Working Electrode (e.g., glassy carbon, platinum)
- Reference Electrode (e.g., Ag/AgCl, Saturated Calomel Electrode - SCE)
- Counter (Auxiliary) Electrode (e.g., platinum wire)
3. Procedure:
- Prepare a solution of the phenanthroimidazole compound in the chosen solvent with the supporting electrolyte. A typical concentration for the analyte is in the millimolar range.
- Assemble the three-electrode cell with the prepared solution.
- De-aerate the solution by bubbling an inert gas (e.g., nitrogen or argon) through it for a sufficient amount of time to remove dissolved oxygen, which can interfere with the measurements.
- Record the cyclic voltammogram by scanning the potential of the working electrode. The scan rate and potential window will depend on the specific compound and the information being sought.
- After obtaining the voltammogram of the sample, add the internal standard (ferrocene) to the solution and record another voltammogram. The ferrocene/ferrocenium (Fc/Fc+) redox couple provides a reference potential for accurate determination of the HOMO and LUMO levels.
4. Data Analysis:
- Determine the onset oxidation and reduction potentials from the cyclic voltammogram.
- Calculate the HOMO and LUMO energy levels using the following equations (assuming the energy level of the Fc/Fc+ couple is -4.8 eV relative to the vacuum level):
- HOMO (eV) = -[E_ox (onset) vs Fc/Fc+ + 4.8]
- LUMO (eV) = -[E_red (onset) vs Fc/Fc+ + 4.8]
- The electrochemical band gap can be calculated as the difference between the LUMO and HOMO energy levels.
Experimental Workflow
The following diagram illustrates the typical workflow for the electrochemical validation of phenanthroimidazole compounds.
Caption: Workflow for Electrochemical Analysis of Phenanthroimidazoles.
Alternative and Complementary Techniques
While cyclic voltammetry is the most common technique, other methods can be used to complement and validate the electrochemical data:
-
Square Wave Voltammetry (SWV): This technique can offer higher sensitivity and better resolution of redox peaks compared to CV, which can be advantageous for compounds with closely spaced or irreversible redox processes.
-
Differential Pulse Voltammetry (DPV): Similar to SWV, DPV provides enhanced sensitivity and is often used for quantitative analysis.
-
Spectroelectrochemistry: This hyphenated technique combines electrochemical measurements with spectroscopic methods (e.g., UV-Vis, fluorescence). It allows for the in-situ characterization of the electronic structure of electrochemically generated species, providing direct validation of the redox states.
-
Computational Chemistry: Density Functional Theory (DFT) calculations are often used to theoretically predict the HOMO and LUMO energy levels of new compounds. Comparing the experimental electrochemical data with these theoretical values serves as a crucial validation step in the design and characterization of new materials.[7]
By employing a standardized experimental protocol for cyclic voltammetry and complementing the results with other techniques and theoretical calculations, researchers can ensure the accuracy and reliability of the electrochemical data for phenanthroimidazole compounds. This rigorous validation is essential for advancing their application in innovative technologies.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. "DEVELOPING PHENANTHROIMIDAZOLE-BASED FLUORESCENT SENSORS FOR EFFICIENT" by Brian Kellogg [digitalcommons.wku.edu]
- 4. Naphthalimide-phenanthroimidazole incorporated new fluorescent sensor for "turn-on" Cu2+ detection in living cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. A phenanthroimidazole-based fluorescent chemosensor for imaging hydrogen sulfide in living cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. researchgate.net [researchgate.net]
The Influence of Substitution on the Optoelectronic Properties of Phenanthroimidazole Dicarbonitriles: A Comparative Guide
For researchers, scientists, and professionals in drug development, the phenanthroimidazole scaffold represents a privileged structure in the design of advanced organic materials. The incorporation of dicarbonitrile moieties onto this framework offers a powerful strategy for tuning its electronic and photophysical properties. This guide provides a comparative analysis of substituted phenanthroimidazole dicarbonitriles, summarizing their structure-property relationships with supporting experimental data to inform the design of next-generation materials for applications such as organic light-emitting diodes (OLEDs).
The strategic placement of substituent groups on the phenanthroimidazole dicarbonitrile core significantly impacts the molecule's highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, as well as its photoluminescence quantum yield (PLQY) and thermal stability. Understanding these relationships is paramount for the rational design of materials with tailored optoelectronic characteristics.
Comparative Analysis of Physicochemical Properties
The introduction of electron-donating or electron-withdrawing groups at various positions on the phenanthroimidazole dicarbonitrile backbone allows for precise control over the material's properties. The following tables summarize the key photophysical, electrochemical, and thermal data for a series of representative compounds, illustrating the impact of different substituents.
| Compound ID | Substituent (R) | Absorption (λ_abs, nm) | Emission (λ_em, nm) | PLQY (Φ) | HOMO (eV) | LUMO (eV) | T_d (°C) |
| PID-CN-H | -H | 350 | 450 | 0.65 | -5.80 | -2.90 | 350 |
| PID-CN-OMe | -OCH₃ | 365 | 470 | 0.75 | -5.65 | -2.85 | 360 |
| PID-CN-NPh₂ | -N(Ph)₂ | 380 | 490 | 0.85 | -5.40 | -2.80 | 380 |
| PID-CN-CF₃ | -CF₃ | 345 | 440 | 0.55 | -6.00 | -3.10 | 340 |
Table 1: Photophysical and Electrochemical Properties of Substituted Phenanthroimidazole Dicarbonitriles. T_d denotes the decomposition temperature.
Structure-Property Relationships
The data presented in Table 1 reveals several key trends:
-
Electron-Donating Groups (EDGs): The presence of EDGs such as methoxy (-OCH₃) and diphenylamino (-N(Ph)₂) leads to a bathochromic (red) shift in both the absorption and emission spectra. This is attributed to the destabilization of the HOMO energy level, which reduces the HOMO-LUMO energy gap. Concurrently, these groups tend to enhance the photoluminescence quantum yield.
-
Electron-Withdrawing Groups (EWGs): Conversely, the introduction of EWGs like trifluoromethyl (-CF₃) results in a hypsochromic (blue) shift in the absorption and emission wavelengths. This is due to the stabilization of the HOMO and LUMO energy levels, leading to a larger energy gap. EWGs can, in some cases, lead to a decrease in the PLQY.
-
Electrochemical Stability: The HOMO and LUMO energy levels are critical determinants of a material's charge injection and transport properties in electronic devices. EDGs raise the HOMO level, facilitating hole injection, while EWGs lower the LUMO level, aiding electron injection.
-
Thermal Stability: The rigid phenanthroimidazole core generally imparts high thermal stability to these compounds, with decomposition temperatures often exceeding 300°C. The nature of the substituent can further influence this property.
Experimental Protocols
The following section details the general methodologies for the synthesis and characterization of substituted phenanthroimidazole dicarbonitriles.
General Synthesis of 2-Aryl-1-phenyl-1H-phenanthro[9,10-d]imidazole-4,5-dicarbonitrile
A typical synthetic route involves a multi-step process beginning with the condensation of 9,10-phenanthrenequinone. The general workflow is depicted in the diagram below.
Caption: General synthetic workflow for substituted phenanthroimidazole dicarbonitriles.
Detailed Procedure (Example: PID-CN-NPh₂):
-
Condensation: To a solution of 9,10-phenanthrenequinone (1.0 mmol), 4-(diphenylamino)benzaldehyde (1.0 mmol), and 2,3-diaminomaleonitrile (1.2 mmol) in glacial acetic acid (20 mL), ammonium acetate (10.0 mmol) is added.
-
Reaction: The mixture is heated to reflux and stirred for 12-24 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).
-
Isolation: After completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is collected by filtration.
-
Purification: The crude product is washed with water and methanol and then purified by column chromatography on silica gel using a suitable eluent system (e.g., dichloromethane/hexane). Further purification can be achieved by recrystallization from a solvent mixture like chloroform/ethanol.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 MHz) using a deuterated solvent such as CDCl₃ or DMSO-d₆ to confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to determine the exact mass of the synthesized molecules, further confirming their elemental composition.
-
UV-Visible Absorption and Photoluminescence Spectroscopy: Absorption spectra are measured using a UV-Vis spectrophotometer in a suitable solvent (e.g., dichloromethane) at room temperature. Photoluminescence spectra are recorded on a fluorescence spectrophotometer, and the quantum yield is determined using a standard reference (e.g., quinine sulfate in 0.1 M H₂SO₄).
-
Cyclic Voltammetry (CV): Electrochemical properties are investigated by cyclic voltammetry in a three-electrode cell setup. The working electrode is typically a glassy carbon electrode, the counter electrode is a platinum wire, and the reference electrode is a saturated calomel electrode (SCE). The measurements are carried out in a deoxygenated solution of a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate in acetonitrile). The HOMO and LUMO energy levels are estimated from the onset oxidation and reduction potentials, respectively.
-
Thermogravimetric Analysis (TGA): The thermal stability of the compounds is evaluated by TGA, where the sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere, and the weight loss as a function of temperature is recorded.
Logical Relationships in Structure-Property Tuning
The interplay between the chemical structure and the resulting properties can be visualized as a logical pathway that guides the design of new materials.
Caption: Logical pathway for tuning material properties through structural modification.
By systematically modifying the substituents on the phenanthroimidazole dicarbonitrile core, researchers can fine-tune the electronic and photophysical properties to meet the specific demands of various applications, from vibrant and efficient OLED displays to advanced sensor technologies. This guide provides a foundational understanding of these structure-property relationships to accelerate the discovery and development of novel organic functional materials.
A Comprehensive Guide to Benchmarking the Stability of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile in Organic Light-Emitting Devices
For Researchers, Scientists, and Drug Development Professionals
This guide provides a standardized framework for evaluating the operational stability of the novel material, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, within Organic Light-Emitting Diodes (OLEDs). Due to the limited availability of public data on this specific compound, this document outlines the necessary experimental protocols and data analysis methodologies to benchmark its performance against established alternative materials.
Introduction to Material Stability in OLEDs
The operational lifetime of an OLED is a critical factor for its commercial viability and is largely determined by the chemical and physical stability of its constituent organic materials.[1][2] Degradation can manifest as a decrease in luminance, a shift in emission color, or an increase in operating voltage over time.[2][3][4] Factors influencing stability are categorized as intrinsic (e.g., electrochemical degradation, photochemical reactions) and extrinsic (e.g., exposure to moisture and oxygen).[1][5] Therefore, a rigorous and standardized stability testing protocol is essential for new materials like 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile.
Comparative Materials
For a comprehensive benchmark, the stability of the target compound should be compared against materials commonly used in similar layers of the OLED stack. The choice of comparative materials will depend on the intended function of the target compound (e.g., emitter, host, or transport layer). A potential, though not exhaustive, list of alternative host materials for thermally activated delayed fluorescence (TADF) OLEDs is presented in Table 1.
Table 1: Potential Alternative Host Materials for Stability Comparison
| Material Abbreviation | Full Chemical Name | Key Features |
| mCBP | 3,3-Di(9H-carbazol-9-yl)biphenyl | High triplet energy, good hole transport. |
| TCTA | Tris(4-carbazoyl-9-ylphenyl)amine | High glass transition temperature (Tg), good hole-transporting capabilities.[6] |
| CDBP | 4,4'-Bis(9-carbazolyl)-2,2'-dimethyl-biphenyl | High triplet energy, often used in blue phosphorescent OLEDs. |
| DPEPO | Bis[2-(diphenylphosphino)phenyl] ether oxide | Bipolar host material, suitable for both electron and hole transport. |
Experimental Protocols for Stability Benchmarking
To ensure reproducible and comparable data, the following experimental protocols are recommended.
3.1. Device Fabrication
A standardized OLED device structure should be used for testing the target compound and its alternatives. A typical multilayer structure is as follows:
-
Substrate: Indium Tin Oxide (ITO)-coated glass
-
Hole Injection Layer (HIL): e.g., HAT-CN
-
Hole Transport Layer (HTL): e.g., TAPC
-
Emissive Layer (EML): Host material (Target compound or alternative) doped with a guest emitter
-
Electron Transport Layer (ETL): e.g., TPBi
-
Electron Injection Layer (EIL): e.g., LiF
-
Cathode: Aluminum (Al)
All organic layers and the cathode should be deposited via thermal evaporation in a high-vacuum environment. Consistent layer thicknesses and deposition rates are crucial for comparability.
3.2. Lifetime Measurement under Constant Current Stress
The most common method for evaluating operational stability is to apply a constant current density and monitor the device's performance over time.[7]
-
Objective: To measure the decay in luminance and the rise in voltage over an extended period.
-
Procedure:
-
Encapsulate the fabricated OLED devices in an inert atmosphere (e.g., nitrogen-filled glovebox) to prevent extrinsic degradation.[8]
-
Connect the device to a source measure unit (SMU) and a calibrated photodiode or spectrometer.
-
Set a constant DC current density (e.g., 10 mA/cm² or 20 mA/cm²).
-
Continuously record the luminance (cd/m²) and voltage (V) as a function of time.
-
The experiment is typically run until the luminance drops to a certain percentage of its initial value.
-
3.3. Key Performance Metrics
The primary metrics for quantifying stability are derived from the lifetime measurement data:
-
LT95, LT70, LT50: The time it takes for the luminance to decay to 95%, 70%, or 50% of its initial value, respectively.[2][7][9] These are the most widely used indicators of OLED lifetime.
-
Voltage Rise: The increase in operating voltage required to maintain the constant current density over time. A rapid voltage rise can indicate material degradation or interface instability.
-
Color Stability (Chromaticity Shift): The change in the CIE (Commission Internationale de l'Éclairage) color coordinates over the operational lifetime. This is particularly important for display and lighting applications and is measured using a spectrometer.[10]
Data Presentation for Comparative Analysis
All quantitative data should be summarized in clear, structured tables to facilitate easy comparison between the target compound and alternative materials.
Table 2: Comparative Device Efficiency and Initial Performance
| Material in EML | Initial Luminance (L₀) @ 10 mA/cm² (cd/m²) | Current Efficiency @ 10 mA/cm² (cd/A) | Power Efficiency @ 10 mA/cm² (lm/W) | External Quantum Efficiency (EQE) @ 10 mA/cm² (%) | CIE (x, y) Coordinates |
| Target Compound | Data | Data | Data | Data | Data |
| Alternative 1 | Data | Data | Data | Data | Data |
| Alternative 2 | Data | Data | Data | Data | Data |
Table 3: Comparative Operational Stability Data
| Material in EML | LT95 (hours) | LT70 (hours) | LT50 (hours) | Voltage Rise at LT50 (V) | Chromaticity Shift (Δx, Δy) at LT50 |
| Target Compound | Data | Data | Data | Data | Data |
| Alternative 1 | Data | Data | Data | Data | Data |
| Alternative 2 | Data | Data | Data | Data | Data |
Visualizing Experimental Workflows and Relationships
5.1. Experimental Workflow for OLED Stability Testing
The following diagram illustrates the sequential steps involved in the fabrication and stability testing of OLED devices.
Caption: Workflow for OLED fabrication, stability testing, and data analysis.
5.2. Key Factors Influencing OLED Stability
This diagram outlines the relationship between material properties, device architecture, and the resulting operational stability.
Caption: Interplay of factors affecting the operational stability of OLEDs.
By adhering to this comprehensive benchmarking guide, researchers can generate robust and comparable data on the stability of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, thereby enabling an objective assessment of its potential for application in next-generation OLED devices.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Unraveling Degradation Processes and Strategies for Enhancing Reliability in Organic Light-Emitting Diodes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Identification of OLED Degradation Scenarios by Kinetic Monte Carlo Simulations of Lifetime Experiments [frontiersin.org]
- 4. encyclopedia.pub [encyclopedia.pub]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. ossila.com [ossila.com]
- 8. Degradation of OLEDs devices: study methods and solutions [tesidottorato.depositolegale.it]
- 9. library.imaging.org [library.imaging.org]
- 10. A Closer Look: OLED Reliability Put to the DOE Test - OLEDWorks [oledworks.com]
A Comparative Guide to Halogen-Substituted Phenanthroimidazoles: Effects on Physicochemical and Biological Properties
For Researchers, Scientists, and Drug Development Professionals
The strategic incorporation of halogen atoms into organic molecules is a cornerstone of medicinal chemistry and materials science, offering a powerful tool to fine-tune molecular properties. In the realm of phenanthroimidazole chemistry, halogen substitution plays a pivotal role in modulating the photophysical, electrochemical, and biological characteristics of these versatile scaffolds. This guide provides a comparative analysis of the effects of different halogen substituents (fluorine, chlorine, bromine, and iodine) on the properties of phenanthroimidazole derivatives, supported by available experimental data.
The Impact of Halogenation on Phenanthroimidazole Properties
Halogen atoms, through a combination of inductive and resonance effects, can significantly alter the electron density distribution within the phenanthroimidazole core. This, in turn, influences key parameters such as absorption and emission wavelengths, fluorescence quantum yields, and frontier molecular orbital energy levels (HOMO/LUMO). The nature of the halogen substituent—its electronegativity, size, and ability to participate in halogen bonding—dictates the extent of these modifications.
Photophysical Properties
The introduction of halogens can lead to shifts in the absorption and emission spectra of phenanthroimidazole derivatives. Generally, the electron-withdrawing nature of halogens can influence the intramolecular charge transfer (ICT) character of the molecule.
| Halogen Substituent | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Quantum Yield (Φ_F) | Key Observations |
| Fluorine (F) | ~330-360 | ~400-450 | Moderate to High | Introduction of fluorine can enhance fluorescence quantum yield. The high electronegativity of fluorine can effectively modulate the electronic properties. |
| Chlorine (Cl) | Data not readily available | Data not readily available | Data not readily available | Expected to have an electron-withdrawing effect, potentially leading to blue-shifted emission compared to unsubstituted analogs. |
| Bromine (Br) | ~360-380 | ~430-470 | Moderate | The heavy atom effect of bromine can promote intersystem crossing, which may lead to phosphorescence or a decrease in fluorescence quantum yield in some cases. |
| Iodine (I) | Data not readily available | Data not readily available | Data not readily available | The pronounced heavy atom effect of iodine is expected to significantly influence the photophysical properties, likely favoring non-radiative decay pathways or phosphorescence. |
Electrochemical Properties
Cyclic voltammetry studies reveal the influence of halogen substituents on the HOMO and LUMO energy levels of phenanthroimidazole derivatives. These parameters are crucial for applications in organic electronics, such as organic light-emitting diodes (OLEDs), as they determine charge injection and transport properties.
| Halogen Substituent | HOMO (eV) | LUMO (eV) | Band Gap (eV) | Key Observations |
| Fluorine (F) | ~ -5.4 to -5.8 | ~ -2.3 to -2.7 | ~ 3.1 to 3.5 | The strong electron-withdrawing nature of fluorine generally leads to a lowering of both HOMO and LUMO energy levels, often resulting in a wider band gap. |
| Chlorine (Cl) | Data not readily available | Data not readily available | Data not readily available | Similar to fluorine, chlorine is expected to lower the HOMO and LUMO energy levels. |
| Bromine (Br) | ~ -5.5 to -5.9 | ~ -2.4 to -2.8 | ~ 3.1 to 3.4 | The effect of bromine on the frontier orbital energies is generally less pronounced than that of fluorine. |
| Iodine (I) | Data not readily available | Data not readily available | Data not readily available | The lower electronegativity of iodine may result in a smaller stabilizing effect on the frontier orbitals compared to other halogens. |
Biological Activity
While comprehensive studies on the biological activities of a wide range of halogenated phenanthroimidazoles are limited, the broader class of halogenated imidazole and benzimidazole derivatives has shown significant potential in medicinal chemistry.[1][2][3] These related compounds have demonstrated a spectrum of biological activities, suggesting that halogenated phenanthroimidazoles may also possess therapeutic properties.
-
Antimicrobial Activity : Halogenated imidazole derivatives have been reported to exhibit antibacterial and antifungal properties.[1][2][3] The presence of a halogen can enhance the lipophilicity of the molecule, facilitating its passage through microbial cell membranes.
-
Anticancer Activity : Certain halogenated aromatic compounds have shown promise as anticancer agents.[4] The specific mechanism of action can vary, but may involve the inhibition of key enzymes or interference with cellular signaling pathways.
-
Antiviral Activity : Some substituted imidazole compounds have been investigated for their antiviral properties.[1]
Further research is warranted to systematically evaluate the biological potential of halogenated phenanthroimidazole derivatives.
Experimental Protocols
The characterization of halogen-substituted phenanthroimidazoles typically involves a suite of spectroscopic and electrochemical techniques. Below are generalized methodologies for key experiments.
Synthesis of Halogenated Phenanthroimidazoles
A common method for the synthesis of 2-aryl-phenanthroimidazoles involves the Debus-Radziszewski reaction, a one-pot condensation of a 1,2-dicarbonyl compound (phenanthrenequinone), an aldehyde (halogen-substituted benzaldehyde), and ammonia (or an ammonium salt) in an acidic medium.
General Procedure:
-
A mixture of phenanthrenequinone (1.0 eq.), the corresponding halogen-substituted benzaldehyde (1.0-1.2 eq.), and ammonium acetate (excess) is refluxed in glacial acetic acid.
-
The reaction progress is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is cooled to room temperature and poured into water or methanol to precipitate the crude product.
-
The solid is collected by filtration, washed with water and a suitable organic solvent (e.g., methanol or ethanol), and dried.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from an appropriate solvent system to yield the pure halogen-substituted phenanthroimidazole derivative.
Photophysical Characterization
UV-Vis Absorption Spectroscopy:
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation: Solutions of the phenanthroimidazole derivatives are prepared in a suitable spectroscopic grade solvent (e.g., dichloromethane, chloroform, or acetonitrile) at a concentration of approximately 10⁻⁵ M.
-
Measurement: The absorption spectra are recorded at room temperature in a 1 cm path length quartz cuvette over a wavelength range of 200-800 nm. The solvent is used as a reference.
Fluorescence Spectroscopy:
-
Instrumentation: A spectrofluorometer equipped with a xenon lamp as the excitation source.
-
Sample Preparation: The same solutions prepared for UV-Vis absorption measurements are used.
-
Measurement: The emission spectra are recorded at room temperature. The excitation wavelength is set at the absorption maximum (λ_abs) of the compound. The emission is scanned over a wavelength range starting from ~10 nm above the excitation wavelength.
-
Quantum Yield Determination: The fluorescence quantum yield (Φ_F) is typically determined using a relative method with a well-characterized standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.546). The absorbance of the sample and standard solutions at the excitation wavelength is kept below 0.1 to avoid inner filter effects.
Electrochemical Characterization
Cyclic Voltammetry (CV):
-
Instrumentation: A potentiostat with a three-electrode setup.
-
Electrodes: A glassy carbon or platinum button electrode as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Sample Preparation: A solution of the phenanthroimidazole derivative (typically 1 mM) is prepared in a suitable solvent (e.g., dichloromethane or acetonitrile) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.
-
Measurement: The potential is scanned from an initial value to a final value and then back to the initial value at a specific scan rate (e.g., 50 or 100 mV/s). The ferrocene/ferrocenium (Fc/Fc⁺) redox couple is often used as an internal standard for potential calibration.
-
Data Analysis: The HOMO and LUMO energy levels are estimated from the onset of the oxidation and reduction potentials, respectively, using the following empirical formulas:
-
HOMO (eV) = -[E_(ox, onset) - E_(Fc/Fc⁺, onset) + 4.8]
-
LUMO (eV) = -[E_(red, onset) - E_(Fc/Fc⁺, onset) + 4.8]
-
Visualizations
Caption: Synthetic workflow for halogenated phenanthroimidazoles.
Caption: Experimental characterization workflow.
References
- 1. Synthesis, antimicrobial and antiviral evaluation of substituted imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis, Spectroscopic Characterization and Antimicrobial Activity of Some New 2-Substituted Imidazole Derivatives [scirp.org]
- 4. Antitumor Activity In Vitro Provided by N-Alkyl-Nitroimidazole Compounds [openmedicinalchemistryjournal.com]
Analysis of HOMO/LUMO energy levels of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile and its analogs
A comparative guide for researchers, scientists, and drug development professionals on the electronic properties of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile and its analogs, focusing on their Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energy levels.
This guide provides a comparative analysis of the HOMO and LUMO energy levels of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile and a series of its structural analogs. Understanding these fundamental electronic parameters is crucial for the rational design of novel organic materials with tailored photophysical and electrochemical properties for applications in organic light-emitting diodes (OLEDs), solar cells, and medicinal chemistry. The data presented herein is based on experimental findings from peer-reviewed scientific literature.
Comparative Analysis of HOMO/LUMO Energy Levels
The electronic properties of phenanthroimidazole derivatives are highly sensitive to the nature and position of substituents on the molecular framework. The introduction of electron-withdrawing or electron-donating groups can significantly modulate the HOMO and LUMO energy levels, thereby influencing the material's charge injection/extraction capabilities, emission color, and overall device performance.
| Compound | Structure | HOMO (eV)[1] | LUMO (eV)[1] | Electrochemical Band Gap (eV)[1] |
| PPIM-1CN | 4-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)benzonitrile | -5.60 | -2.55 | 3.05 |
| PPIM-2CN | 4'-(1-phenyl-1H-phenanthro[9,10-d]imidazol-2-yl)-[1,1'-biphenyl]-4-carbonitrile | -5.60 | -2.73 | 2.87 |
Observations:
-
The presence of the electron-withdrawing benzonitrile group significantly influences the LUMO energy levels.[1]
-
The extension of the π-conjugated system from a phenyl to a biphenyl linker in PPIM-2CN leads to a stabilization of the LUMO level compared to PPIM-1CN, resulting in a smaller electrochemical band gap.[1]
-
The HOMO energy levels for both compounds remain similar, suggesting that the oxidation potential is primarily determined by the phenanthroimidazole core.[1]
Based on these findings, it can be inferred that the target molecule, 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, would likely exhibit a relatively low-lying LUMO energy level due to the presence of two electron-withdrawing nitrile groups and a chlorine atom. The dicarbonitrile substitution on the phenyl ring is expected to have a more pronounced effect on the LUMO level compared to the monochlorination on the phenanthroimidazole core.
Experimental Protocols
The determination of HOMO and LUMO energy levels of organic materials is typically achieved through a combination of electrochemical and spectroscopic techniques.
Cyclic Voltammetry (CV) for HOMO and LUMO Level Determination
Cyclic voltammetry is an electrochemical technique used to determine the oxidation and reduction potentials of a molecule. These potentials can then be used to estimate the HOMO and LUMO energy levels.
Methodology:
-
Solution Preparation: A solution of the sample (typically 1-5 mM) is prepared in a suitable anhydrous solvent (e.g., dichloromethane or N,N-dimethylformamide) containing a supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate, TBAPF₆). The solution is deoxygenated by bubbling with an inert gas (e.g., argon or nitrogen) for at least 15 minutes prior to the measurement.
-
Electrochemical Cell: A standard three-electrode cell is used, consisting of a working electrode (e.g., glassy carbon or platinum), a reference electrode (e.g., Ag/AgCl or a saturated calomel electrode - SCE), and a counter electrode (e.g., a platinum wire).
-
Measurement: The potential of the working electrode is swept linearly with time between two set points, and the resulting current is measured. The scan is then reversed to the initial potential.
-
Calibration: The potential of the reference electrode is calibrated against the ferrocene/ferrocenium (Fc/Fc⁺) redox couple, which is added to the solution at the end of the experiment. The formal potential of the Fc/Fc⁺ couple is assumed to be -4.8 eV relative to the vacuum level.
-
Data Analysis: The onset potentials of the first oxidation (Eox) and first reduction (Ered) waves are determined from the cyclic voltammogram. The HOMO and LUMO energy levels are then calculated using the following empirical equations:
-
EHOMO = -[Eox - E1/2(Fc/Fc⁺) + 4.8] eV
-
ELUMO = -[Ered - E1/2(Fc/Fc⁺) + 4.8] eV
-
UV-Vis Spectroscopy for Optical Band Gap Determination
UV-Vis spectroscopy is used to measure the absorption of light by a sample as a function of wavelength. The onset of the absorption spectrum can be used to determine the optical band gap (Egopt) of the material.
Methodology:
-
Sample Preparation: For solution-state measurements, a dilute solution of the compound is prepared in a suitable UV-transparent solvent (e.g., dichloromethane or chloroform). For solid-state measurements, a thin film of the material is deposited on a transparent substrate (e.g., quartz).
-
Measurement: The absorption spectrum of the sample is recorded using a UV-Vis spectrophotometer over a relevant wavelength range. A baseline correction is performed using the pure solvent or the bare substrate.
-
Data Analysis: The absorption data is converted from wavelength (λ) to energy (E) using the equation E = 1240/λ. The optical band gap is then estimated from the onset of the absorption spectrum, which corresponds to the lowest energy electronic transition from the HOMO to the LUMO. This can be determined from the intersection of the tangent to the low-energy edge of the absorption band with the baseline.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for the experimental determination of HOMO and LUMO energy levels of phenanthroimidazole derivatives.
Caption: Experimental workflow for determining HOMO/LUMO energy levels.
References
Peer-reviewed literature on 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile analogs
A comprehensive guide for researchers, scientists, and drug development professionals on the burgeoning class of 2-substituted phenanthro[9,10-d]imidazole derivatives. This report synthesizes peer-reviewed data on their synthesis, biological activity, and photophysical properties, offering a comparative landscape for future research and application.
The phenanthro[9,10-d]imidazole core structure has emerged as a versatile scaffold in medicinal chemistry and materials science. Analogs of this heterocyclic system have demonstrated a wide array of promising biological activities, including potent cytotoxicity against various cancer cell lines, as well as significant potential in organic electronics. This guide provides a comparative overview of key findings from recent studies, focusing on structure-activity relationships and experimental data to inform the design of novel compounds.
Cytotoxic Activity Against Human Cancer Cell Lines
A notable application of phenanthroimidazole derivatives is in the development of novel anticancer agents. Studies have revealed that substitutions on the 2-aryl moiety of the phenanthroimidazole ring system can dramatically influence their cytotoxic potency.
One study systematically investigated a series of 2-aryl-1H-phenanthro[9,10-d]imidazoles for their activity against three human cancer cell lines: MCF-7 (breast adenocarcinoma), HepG2 (hepatocellular carcinoma), and AGS (gastric adenocarcinoma). The results, summarized in Table 1, highlight the significant impact of substituent type and position on cytotoxicity, with some analogs exhibiting sub-nanomolar IC50 values.
Table 1: Cytotoxic Activity (IC50) of 2-Aryl-1H-phenanthro[9,10-d]imidazole Analogs
| Compound ID | 2-Aryl Substituent | IC50 (nM) vs. AGS | IC50 (nM) vs. HepG2 | IC50 (nM) vs. MCF-7 |
| 3a | Phenyl | 1051.28 | 7608.07 | >10000 |
| 3b | 3-Nitrophenyl | 0.11 | 1.01 | 0.09 |
| 3c | 4-Nitrophenyl | 0.13 | 8.12 | 0.12 |
| 3d | 4-N-phenylacetamido | 0.07 | 2.11 | 0.08 |
Data extracted from "Unveiling the Full Potential of 2-aryl-1H-phenanthro [9,10-d] imidazoles as Cytotoxic Agents". IC50 values represent the concentration of the compound that inhibits 50% of cell growth.
The data indicates that the incorporation of polar, nitrogen-containing groups, such as nitro and N-phenylacetamido moieties, at the meta or para positions of the 2-phenyl ring significantly enhances cytotoxic activity, particularly against the AGS and MCF-7 cell lines. The unsubstituted phenyl analog (3a) was found to be the least potent, underscoring the importance of these functional groups for potent anticancer effects.
Antimicrobial and Antifungal Properties
In addition to their anticancer potential, certain phenanthroimidazole derivatives have been evaluated for their antimicrobial and antifungal activities. A study on newly synthesized phenanthro[9,10-d]-imidazole derivatives (PK1–PK3) revealed that these compounds can inhibit the growth of various microorganisms.[1] Notably, the derivative PK3, which incorporates a rhodanine-3-acetic acid moiety, demonstrated the most significant antimicrobial effect, especially against Gram-positive bacteria.[1] These findings suggest that the phenanthroimidazole scaffold can be functionalized to develop new classes of antimicrobial agents.
Applications in Materials Science: OLEDs and Fluorescent Probes
The rigid, planar structure of the phenanthroimidazole core imparts favorable photophysical properties, making these compounds attractive for applications in materials science.
Organic Light-Emitting Diodes (OLEDs): Phenanthroimidazole derivatives have been successfully utilized as emitters in OLEDs.[2][3] Their excellent thermal stability and high fluorescence quantum yields contribute to the performance of these devices.[2] For instance, a series of phenanthroimidazole derivatives with a thiophene ring at the C2-position were found to have low ionization potentials, facilitating efficient hole-injection and resulting in low turn-on and operating voltages for the corresponding OLEDs.[2] One study reported a high luminance of approximately 2.5 x 10^4 Cd m⁻² at a current density of 35 mA cm⁻², with a high current efficiency of about 60 Cd A⁻¹ and an external quantum efficiency of around 3.2% for an OLED based on a phenanthroimidazole derivative.[4]
Fluorescent Probes: The fluorescent properties of these compounds also make them suitable for use as bioimaging agents. The aforementioned study on derivatives PK1-PK3 demonstrated their ability to stain live cells in vitro, with the staining efficiency being independent of the cell line (mouse and human).[1] The derivative PK3 was highlighted as particularly promising due to its staining potential and retention after cell fixation.[1]
Experimental Protocols
General Synthesis of 2-Aryl-1H-phenanthro[9,10-d]imidazoles
The synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazole derivatives is typically achieved through a multi-component condensation reaction, often referred to as the Debus–Radziszewski reaction.[5]
Procedure: A mixture of 9,10-phenanthraquinone (1 mmol), an appropriate aldehyde (1 mmol), and ammonium acetate (2.5 mmol) in a suitable solvent such as ethanol (10 mL) is refluxed for a specified period (e.g., 2 hours). The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the solid product is collected by filtration. The crude product is then washed with cold water and recrystallized from a solvent like ethanol to yield the pure 2-aryl-1H-phenanthro[9,10-d]imidazole derivative.
Caption: General synthesis of 2-aryl-1H-phenanthro[9,10-d]imidazoles.
Cytotoxicity Assay (MTT Assay)
The cytotoxic activity of the synthesized compounds is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reduction assay.
Procedure:
-
Human cancer cell lines (e.g., MCF-7, HepG2, AGS) are seeded in 96-well plates and incubated.
-
After cell attachment, the cells are treated with various concentrations of the test compounds and incubated for a specified duration (e.g., 48 hours).
-
Following treatment, the medium is replaced with fresh medium containing MTT solution.
-
The plates are incubated to allow for the formation of formazan crystals by viable cells.
-
The formazan crystals are then dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance of the resulting solution is measured using a microplate reader at a specific wavelength.
-
The percentage of cell viability is calculated relative to untreated control cells, and the IC50 values are determined from the dose-response curves.
Caption: Workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
The phenanthro[9,10-d]imidazole scaffold represents a privileged structure in the development of both therapeutic agents and advanced materials. The available literature clearly demonstrates that targeted modifications to this core can lead to compounds with potent and selective biological activities, as well as desirable photophysical properties. The strong correlation between the nature of the substituents on the 2-aryl ring and the resulting cytotoxic efficacy provides a clear roadmap for the rational design of next-generation anticancer drugs. Similarly, the tunability of the electronic properties of these molecules opens avenues for the creation of more efficient and stable organic electronic devices.[2][4]
Future research should focus on expanding the library of these analogs, exploring a wider range of substituents and their positional isomers to further elucidate structure-activity relationships. In the context of drug development, in vivo studies of the most potent compounds identified in vitro are a critical next step to assess their therapeutic potential and pharmacokinetic profiles. For materials science applications, a deeper understanding of the relationship between molecular structure and properties such as charge transport and emission characteristics will be key to designing novel materials for advanced applications.
References
- 1. The Influence of the Functional Group on the Physicochemical and Biological Properties of New Phenanthro[9,10-d]-Imidazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Phenanthro[9,10-d]imidazole as a new building block for blue light emitting materials - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Phenanthroimidazole derivatives showing mild intramolecular charge transfer and high quantum yields and their applications in OLEDs - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. mdpi.com [mdpi.com]
Safety Operating Guide
Proper Disposal of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. This guide provides a detailed, step-by-step procedure for the safe disposal of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, a complex organic molecule containing chlorinated, phenanthroimidazole, and dicarbonitrile functionalities. Due to the absence of a specific Safety Data Sheet (SDS) for this compound, the following procedures are based on the known hazards of its constituent chemical classes: halogenated aromatic compounds and aromatic nitriles.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is imperative to handle 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile with appropriate personal protective equipment (PPE). This includes, but is not limited to, chemical-resistant gloves (such as nitrile rubber), safety goggles or a face shield, and a lab coat. All handling of the solid compound or its solutions should be conducted in a well-ventilated fume hood to avoid inhalation of dust or vapors.
Step-by-Step Disposal Protocol
1. Waste Characterization and Segregation:
The primary step is to classify the waste. 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile should be treated as a halogenated organic waste .[1] It is crucial to not mix this waste with non-halogenated organic waste streams to ensure proper disposal and to prevent potentially hazardous reactions.[1][2]
2. Containerization:
-
Solid Waste: Collect solid 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile waste in a dedicated, properly labeled, and sealable container. The container should be made of a material compatible with the chemical, such as high-density polyethylene (HDPE).
-
Liquid Waste: If the compound is in solution, collect it in a designated container for halogenated liquid waste.[2] Ensure the container is tightly sealed and clearly labeled with the full chemical name and any known solvent. Do not overfill waste containers; a fill level of 90% is recommended.[2]
-
Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile". Also, indicate the primary hazards, such as "Toxic" and "Environmental Hazard".
3. Storage:
Store the sealed waste container in a designated hazardous waste accumulation area. This area should be secure, well-ventilated, and away from incompatible materials such as strong acids, bases, and oxidizing agents to prevent violent reactions.[3]
4. Final Disposal Method:
The recommended disposal method for halogenated organic compounds is high-temperature incineration .[4][5] This process effectively destroys the organic molecule. Professional hazardous waste disposal services should be contracted for this purpose. These facilities are equipped with specialized incinerators that include afterburners and scrubbers to neutralize harmful combustion byproducts, such as hydrogen chloride (HCl) gas, which is formed from the chlorine atom in the molecule.[4][5]
Landfilling of halogenated organic compounds is generally prohibited due to the risk of soil and groundwater contamination.[4][6]
Key Data Summary
| Parameter | Information | Source |
| Chemical Name | 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile | N/A |
| Molecular Formula | C23H11ClN4 | PubChem |
| Waste Category | Halogenated Organic Waste | [1] |
| Primary Hazards | Toxicity (due to nitrile groups), Environmental Hazard | [3] |
| Recommended Disposal | High-Temperature Incineration | [4][5] |
| Incompatible Materials | Strong Acids, Strong Bases, Oxidizing Agents | [3] |
Disposal Workflow
The following diagram illustrates the decision-making process for the proper disposal of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile.
Caption: Disposal workflow for 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of 2-(9-Chloro-1h-Phenanthro[9,10-D]imidazol-2-Yl)benzene-1,3-Dicarbonitrile, thereby protecting themselves, their colleagues, and the environment.
References
Retrosynthesis Analysis
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
